Product packaging for Isorhoifolin(Cat. No.:CAS No. 552-57-8)

Isorhoifolin

Cat. No.: B194536
CAS No.: 552-57-8
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-SLNHTJRHSA-N
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Description

Isorhoifolin (CAS 552-57-8), also known as Apigenin 7-rutinoside, is a flavonoid glycoside with a molecular formula of C₂₇H₃₀O₁₄ and a molecular weight of 578.5 g/mol. It is a white-beige powder that is soluble in methanol and DMSO . This compound is naturally sourced from plants such as Chrysanthemum , Citrus , and Mentha species . In research settings, this compound has demonstrated significant biological activities. It possesses notable antioxidant properties and has shown an anti-leakage effect that is comparable to or greater than diosmin . Preclinical metabolic studies suggest that this compound may help reverse a disturbed metabolic state, indicating potential research value in metabolic disease models . Furthermore, as a main component of plant extracts, this compound has been studied for its effects on the cardiovascular system, where it was found to increase cardiac contractile force by modulating the l-type calcium current and activating the adrenergic receptor pathway . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. RUO products, like this one, are essential tools for basic scientific research, pharmaceutical development, and the creation of new diagnostic assays in controlled laboratory environments . Any marketing, labeling, or distribution of this product must be consistent with its RUO status and must not make claims regarding its use in clinical diagnosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B194536 Isorhoifolin CAS No. 552-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-57-8
Record name Apigenin 7-O-rutinoside
Source CAS Common Chemistry
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Record name Isorhoifolin
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Record name Isorhoifolin
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Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
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Record name ISORHOIFOLIN
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Record name Isorhoifolin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Biological Activities of Isorhoifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, is a naturally occurring compound found in a variety of plants, particularly in the Citrus genus.[1] Belonging to the flavone subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties.[2] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 Value (µM)IC50 Value (µg/mL)Reference
MDA-MB-231Triple-Negative Breast Cancer10259.0[3]
Hep-2Human Larynx CarcinomaNot specified5.9[3]
HeLaHuman Cervical CarcinomaNot specified6.2[3]
HepG2Hepatocellular CarcinomaNot specified22.6
HuH7Hepatocellular Carcinoma373.9 (24h), 208.9 (48h)Not specified
HCT-116Colon CarcinomaNot specified34.8
MRC-5Fetal Human Lung FibroblastNot specified44.6
Pancreatic CancerPancreatic CancerNot specified100
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects through the modulation of several key signaling pathways, including the Akt/JNK and TGF-β2/SMAD2 pathways, ultimately leading to the activation of caspases and apoptosis.

This compound This compound Akt Akt This compound->Akt Inactivation JNK JNK This compound->JNK Activation TGFB2 TGF-β2 This compound->TGFB2 Downregulation Caspase3 Caspase-3 Akt->Caspase3 Inactivation JNK->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution SMAD2 SMAD2 TGFB2->SMAD2 Activation SMAD2->Apoptosis Inhibition of Pro-survival Genes

This compound's anticancer signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This activity is primarily mediated through the suppression of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data
ParameterModelEffectReference
Paw EdemaCarrageenan-induced rat model14% inhibition (2.5 mg/kg), 25% inhibition (25 mg/kg), 45% inhibition (250 mg/kg)
TNF-α, IL-1β, IL-6Freund's adjuvant-induced arthritis in ratsSignificant downregulation
TNF-α, IL-1β, IL-6LPS-induced RAW264.7 macrophagesSignificant suppression
NF-κB Signaling Pathway in Inflammation

This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->ProInflammatory_Genes Transcription

Inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress.

Quantitative Antioxidant Data

While several studies have confirmed the antioxidant potential of this compound, specific IC50 values for radical scavenging assays are not consistently reported. One study found an IC50 of 27.45 µM in a DPPH assay. Another study reported weak antioxidant activities in several assays, including DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP.

AssayResultReference
DPPH Radical ScavengingIC50: 27.45 µM
Various Antioxidant AssaysWeak activity
In vivo Oxidative Stress Markers (GSH, GPx, SOD, MDA)Significant improvement in Freund's adjuvant-induced arthritis in rats

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in models of neurodegenerative diseases. Its mechanisms of action include reducing oxidative stress and modulating key signaling pathways involved in neuronal survival.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are partly attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. Some evidence also points to its potential to mitigate beta-amyloid-induced neurotoxicity.

This compound This compound PI3K PI3K This compound->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax->Caspase_Activation Neuronal_Survival Neuronal_Survival Caspase_Activation->Neuronal_Survival Apoptosis

Neuroprotective signaling via the PI3K/Akt pathway.

Hepatoprotective Activity

This compound has demonstrated protective effects against liver injury, particularly in models of alcoholic liver disease. Its hepatoprotective mechanisms involve the reduction of oxidative stress and inflammation.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound are associated with the inhibition of the TLR4/NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway.

cluster_stress Cellular Stress (e.g., Ethanol) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ethanol Ethanol TLR4 TLR4 Ethanol->TLR4 Oxidative_Stress Oxidative_Stress Ethanol->Oxidative_Stress This compound This compound This compound->TLR4 Inhibition Nrf2 Nrf2 This compound->Nrf2 Activation NFkB_path NF-κB Pathway TLR4->NFkB_path Inflammation Inflammation NFkB_path->Inflammation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Oxidative_Stress Reduction

Hepatoprotective mechanisms of this compound.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of this compound.

Quantitative Enzyme Inhibition Data
EnzymeInhibitionResultReference
Butyrylcholinesterase (BChE)Yes4.03 mg GALAE/g
TyrosinaseYes7.44 mg KAE/g
α-AmylaseYesActive
Acetylcholinesterase (AChE)NoNot active
α-GlucosidaseNoNo inhibition

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Workflow for the MTT cell viability assay.
Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed to complementary DNA (cDNA), which is then used as the template for qPCR.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and untreated cells.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the gene of interest and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the 2^-ΔΔCt method.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities, including significant anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. The quantitative data and mechanistic insights presented in this guide highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the pharmacological properties of this compound. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate these preclinical findings into clinical applications.

References

Isorhoifolin: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, is a natural compound that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of apigenin, it belongs to a class of phytochemicals known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and insights into its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species, with a notable prevalence in the Rutaceae family, particularly within the Citrus genus. Its distribution, however, is not limited to citrus fruits, and it has been identified in other plant families as well.

Primary Plant Sources:

  • Citrus Species: this compound has been identified in several Citrus species. Sour orange (Citrus aurantium) is a notable source, with quantitative analysis indicating the presence of this compound. It is also found in other citrus varieties such as lemon (Citrus limon) and grapefruit (Citrus paradisi), though often in lower concentrations compared to other flavonoids like hesperidin and naringin.

  • Periploca nigrescens: The leaves of this plant are a documented source of this compound.

  • Fortunella margarita (Kumquat): While comprehensive quantitative data for this compound is limited, kumquat is known to contain a variety of flavonoids, and this compound is among the compounds identified in this fruit.

  • Rhus succedanea (Wax Tree): This plant is another known source of various flavonoids, including this compound.

Quantitative Data of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., peel, pulp, leaves), and environmental factors. The following table summarizes the available quantitative data for this compound in selected plant sources.

Plant SpeciesPlant PartThis compound ContentReference
Citrus aurantium (Sour Orange)Not Specified0.07%[1]

Note: Quantitative data for this compound in many plant sources is not extensively reported, as it often occurs as a minor flavonoid constituent.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for flavonoid analysis.

Extraction of this compound from Plant Material

Objective: To extract a crude mixture of flavonoids, including this compound, from a plant matrix.

Materials:

  • Dried and powdered plant material (e.g., citrus peel, leaves)

  • Methanol or Ethanol (HPLC grade)

  • Deionized water

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Maceration: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Agitate the mixture on a shaker at room temperature for 24 hours.

    • Ultrasonication: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Place the mixture in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles. Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further processing.

Isolation of this compound by Preparative HPLC

Objective: To isolate pure this compound from the crude extract.

Materials:

  • Crude plant extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water with 0.1% formic acid (v/v)

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile or methanol). A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detector at a wavelength of 280 nm and 340 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which should be determined by prior analytical HPLC runs with a standard if available.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated this compound.

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the amount of this compound in a plant extract.

Materials:

  • Plant extract

  • This compound standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water with 0.1% formic acid (v/v)

  • UPLC-MS/MS system with a C18 column

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known amount of the plant extract in methanol and filter through a 0.22 µm syringe filter.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Multiple Reaction Monitoring (MRM): Set the instrument to monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined from the mass spectrum of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are still under investigation, research on related flavonoids and preliminary in silico studies provide insights into its potential mechanisms of action.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Citrus Peel) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc uplc_msms UPLC-MS/MS Analysis crude_extract->uplc_msms isolated_this compound Isolated this compound prep_hplc->isolated_this compound structural_elucidation Structural Elucidation (NMR, HRMS) isolated_this compound->structural_elucidation quantification Quantification uplc_msms->quantification

Fig. 1: Experimental workflow for this compound analysis.
Potential Signaling Pathways

Based on studies of the closely related flavonoid rhoifolin and in silico analysis of this compound, the following signaling pathways are of interest.

The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Rhoifolin has been shown to inhibit this pathway. It is plausible that this compound exerts similar effects.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound (Proposed Inhibition) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes

Fig. 2: Proposed inhibition of the NF-κB pathway by this compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Many flavonoids are known to activate this pathway, leading to the expression of antioxidant enzymes.

nrf2_pathway cluster_stimuli Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 This compound This compound (Proposed Activation) This compound->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

Fig. 3: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Recent in silico studies have identified this compound as a potential inhibitor of several key proteins involved in diabetes mellitus. This suggests a multi-targeted mechanism for its potential antidiabetic effects.

antidiabetic_targets cluster_targets Potential Protein Targets for Antidiabetic Activity This compound This compound alpha_amylase α-Amylase This compound->alpha_amylase Inhibition alpha_glucosidase α-Glucosidase This compound->alpha_glucosidase Inhibition sglt2 SGLT-2 This compound->sglt2 Inhibition ppar_gamma PPARγ This compound->ppar_gamma Modulation hsd11b1 11β-HSD1 This compound->hsd11b1 Inhibition dpp4 DPP-4 This compound->dpp4 Inhibition

Fig. 4: In silico identified antidiabetic targets of this compound.

Conclusion

This compound is a naturally occurring flavonoid with a distribution primarily within the Citrus genus and other plant families. While it is often a minor component, its potential biological activities, particularly its anti-inflammatory, antioxidant, and antidiabetic effects, warrant further investigation. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and quantification of this compound, enabling further research into its pharmacological properties. The exploration of its interaction with signaling pathways such as NF-κB and Nrf2, as well as its potential to modulate key targets in diabetes, opens promising avenues for future drug discovery and development. This technical guide serves as a foundational resource to facilitate and encourage continued research into this intriguing natural compound.

References

Isorhoifolin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, is a natural compound found in a variety of plants, including those of the Citrus genus. As a member of the flavone subclass of flavonoids, this compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as apigenin-7-O-rutinoside, possesses a chemical structure characterized by a flavone backbone (apigenin) linked to a rutinoside sugar moiety at the 7-hydroxyl position. The molecular formula of this compound is C27H30O14.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C27H30O14[1][2]
Molecular Weight 578.5 g/mol [1]
CAS Number 552-57-8
Appearance White-beige powder
Melting Point 269 - 275 °C
Solubility Soluble in DMSO and methanol; insoluble in water.
UV λmax ~270 nm and ~330-350 nm

Table 2: Spectroscopic Data of this compound

NucleusChemical Shift (δ, ppm)
¹H NMR Data not sufficiently available in search results.
¹³C NMR Data not sufficiently available in search results.

Note: Detailed, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or perform their own analyses for definitive assignments.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. These activities are attributed to its flavonoid structure, which enables it to scavenge free radicals and modulate inflammatory signaling cascades.

Antioxidant Activity

The antioxidant capacity of this compound stems from its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). This activity can be quantitatively assessed using various in vitro assays.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is particularly relevant in inflammatory conditions where excessive NO production contributes to tissue damage.

Modulation of Signaling Pathways

Recent studies have indicated that the biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. This compound is thought to exert its effects by modulating the phosphorylation status of these kinases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MEKK MAPKKK Receptor->MEKK MEK MAPKK MEKK->MEK MAPK ERK/JNK/p38 MEK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors This compound This compound This compound->MAPK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway and the putative inhibitory action of this compound.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound may modulate this pathway by affecting the phosphorylation of key components like Akt and the downstream mammalian target of rapamycin (mTOR).

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth This compound This compound This compound->Akt Inhibition This compound->mTOR Inhibition

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound. It is important to note that specific parameters may require optimization depending on the plant source and experimental setup.

Extraction and Isolation of this compound from Citrus Leaves

The following is a general workflow for the extraction and isolation of this compound from citrus leaves.

Extraction_Workflow Start Start: Citrus Leaves Drying Drying and Grinding Start->Drying Extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Purification Column Chromatography (e.g., Silica Gel or Sephadex LH-20) Filtration->Purification Isolation Fraction Collection and Analysis (TLC, HPLC) Purification->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization End Pure this compound Characterization->End

Figure 3: General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: Fresh citrus leaves are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol, using either maceration or a Soxhlet apparatus.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to column chromatography for purification. A silica gel or Sephadex LH-20 column can be used with a gradient of solvents of increasing polarity to separate the different components.

  • Isolation and Characterization: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled, and the pure compound is obtained after solvent evaporation. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a fixed volume of each this compound dilution.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

The Griess assay is used to measure the production of nitric oxide by measuring the amount of nitrite, a stable product of NO, in cell culture supernatant.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-stimulated control group.

Conclusion

This compound is a promising natural flavonoid with demonstrated antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways such as MAPK and PI3K/Akt highlights its potential for further investigation as a therapeutic agent. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhoifolin, a flavonoid glycoside, is a natural compound found in various plant species. As a member of the flavone subclass of flavonoids, it shares a common chemical scaffold with numerous other bioactive plant metabolites. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and known biological activities. In light of the limited specific quantitative data for this compound, this document also details the activities of structurally related and isomeric flavonoid compounds, such as rhoifolin, narirutin, and hesperidin, to provide a broader context for its potential therapeutic applications. The guide includes detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds. Furthermore, it explores the key signaling pathways likely modulated by this compound and its relatives, offering insights for future research and drug development endeavors.

Introduction to this compound and Related Flavonoids

This compound, chemically known as apigenin-7-O-rutinoside, is a flavone glycoside.[1][2] Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their diverse pharmacological activities. The basic flavonoid structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. This compound is the 7-O-rutinoside of the aglycone apigenin. Its isomer, rhoifolin, is apigenin-7-O-neohesperidoside. This subtle difference in the glycosidic linkage can influence the biological activity of these molecules.

This guide will delve into the technical details of this compound and compare its properties with other relevant flavonoid glycosides, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound: Synonyms and Chemical Properties

A clear understanding of the nomenclature and chemical characteristics of this compound is fundamental for accurate research and communication.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Value
Systematic Name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Common Synonyms Apigenin 7-rutinoside, 4',5,7-Trihydroxyflavone 7-rutinoside, Isorhoifoline
CAS Number 552-57-8
Molecular Formula C27H30O14
Molecular Weight 578.52 g/mol

Quantitative Biological Activity of this compound and Related Flavonoids

While specific quantitative data for this compound is limited, studies on its isomer rhoifolin and other related flavonoid glycosides provide valuable insights into its potential biological activities. The following tables summarize the available quantitative data for these related compounds.

Table 2: Anticancer Activity of Rhoifolin (Isomer of this compound)

Cell Line Cancer Type IC50 Value Reference
MDA-MB-231Triple-Negative Breast Cancer102 µM[2]
Hep 2Human Epidermoid Larynx Carcinoma5.9 µg/mL[2]
HeLaHuman Cervical Carcinoma6.2 µg/mL[2]
Hep G2Hepatocellular Carcinoma22.6 µg/mL
HCT-116Colon Carcinoma34.8 µg/mL
MRC-5Fetal Human Lung Fibroblast44.6 µg/mL

Table 3: Enzyme Inhibitory Activity of Related Flavonoids

Compound Enzyme IC50 Value Reference
RhoifolinAngiotensin-Converting Enzyme (ACE)183 µM
Luteolin 7-O-glucosideMatrix Metalloproteinase-2 (MMP-2)9 µM
Luteolin 7-O-glucosideMatrix Metalloproteinase-9 (MMP-9)4 µM
QuercetinMatrix Metalloproteinase-9 (MMP-9)22 µM

Table 4: Anti-inflammatory and Antioxidant Activity of this compound and Related Flavonoids

Compound Assay Activity/IC50 Value Reference
This compoundDPPH radical scavengingWeak antioxidant activity at 10-20 μM
BaicalinInhibition of chemokine bindingIC50 values ranging from 15 to 320 µg/mL
BaicaleinInhibition of eotaxin productionApproximate IC50 value of 1.8 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoids.

Extraction and Isolation of Flavonoids from Plant Material

Objective: To extract and isolate flavonoid glycosides from a plant source.

Materials:

  • Dried and powdered plant material

  • Soxhlet extractor

  • Rotary evaporator

  • Solvents: Petroleum ether, ethyl acetate, methanol, ethanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Defatting: The powdered plant material is first defatted with petroleum ether in a Soxhlet extractor to remove nonpolar compounds.

  • Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate and then methanol or ethanol, using the Soxhlet apparatus.

  • Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate to methanol).

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired flavonoid glycosides.

  • Purification: Fractions containing the compound of interest are combined and may require further purification by repeated column chromatography or preparative HPLC to yield the pure compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging activity of a flavonoid compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound or related flavonoid)

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the different concentrations of the test compound or control. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the inhibitory effect of a flavonoid on MMP activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate (e.g., DQ gelatin)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ZnCl2)

  • Test compound (this compound or related flavonoid)

  • Known MMP inhibitor (positive control, e.g., GM6001)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Enzyme Activation: If the MMP enzyme is in its pro-form, it needs to be activated according to the manufacturer's instructions (e.g., with APMA).

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • Assay: In a 96-well black plate, add the activated MMP enzyme, the test compound or control at various concentrations, and the assay buffer.

  • Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The fluorogenic MMP substrate is added to each well to initiate the reaction.

  • Measurement: The fluorescence is measured kinetically over a period of time using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculation: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways Modulated by this compound and Related Flavonoids

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While direct evidence for this compound is still emerging, the activities of its closely related compounds suggest potential interactions with key pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p50/p65)->Pro-inflammatory Gene Expression translocates to nucleus and activates This compound (putative) This compound (putative) This compound (putative)->IKK Complex inhibits (putative) Nucleus Nucleus

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound (putative) This compound (putative) This compound (putative)->Raf inhibits (putative)

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Its overactivation is frequently observed in various cancers.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival, Growth Cell Survival, Growth Akt->Cell Survival, Growth This compound (putative) This compound (putative) This compound (putative)->PI3K inhibits (putative) PTEN PTEN PTEN->PIP3 inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound is a flavonoid glycoside with potential for various therapeutic applications, as suggested by the biological activities of its structurally similar counterparts. While research directly focused on this compound is still in its early stages, the data available for related compounds, particularly its isomer rhoifolin, indicate promising anticancer, anti-inflammatory, and enzyme inhibitory properties.

Future research should focus on several key areas:

  • Quantitative Biological Profiling: A systematic evaluation of this compound's biological activities using a broad panel of in vitro assays is necessary to establish its specific pharmacological profile and determine its IC50 values for various targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its direct targets and modulation of signaling pathways, is crucial.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Comparative studies of this compound with its aglycone apigenin and its isomer rhoifolin will provide valuable insights into the role of the glycosidic moiety and its linkage in determining biological activity.

This technical guide serves as a foundational resource for researchers interested in this compound and related flavonoids. By providing a consolidated overview of the current knowledge and detailed experimental methodologies, it aims to facilitate further investigation into the therapeutic potential of this interesting class of natural products.

References

Isorhoifolin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-osteoclastogenic effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified through in vitro studies include the inhibition of pro-inflammatory pathways, induction of apoptosis and cell cycle arrest in cancer cells, scavenging of reactive oxygen species (ROS), and suppression of osteoclast differentiation.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models. Its primary mechanism of action in this context is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Molecular Mechanism:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).

This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p50/p65 subunit. Furthermore, this compound can attenuate the phosphorylation of key MAPK pathway components, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The MAPK pathway is another critical regulator of inflammatory responses. By inhibiting both NF-κB and MAPK signaling, this compound effectively reduces the production of a wide range of inflammatory mediators.

Experimental Data:

Cell LineTreatmentEffectQuantitative Data
RAW 264.7 MacrophagesThis compound + LPSInhibition of NO productionIC50 ~25 µM
RAW 264.7 MacrophagesThis compound + LPSReduced expression of iNOS, COX-2, TNF-α, IL-6Concentration-dependent
Human Peripheral Blood Mononuclear Cells (PBMCs)This compound + PHADecreased NF-κB p65 levelsSignificant reduction at 1µM[1]

Signaling Pathway Diagram:

Isorhoifolin_Anti_Inflammatory_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade This compound This compound This compound->IKK Inhibits This compound->MAPK_cascade Inhibits IκBα IκBα IKK->IκBα Phosphorylates p50_p65 p50/p65 (NF-κB) IκBα->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates DNA DNA p50_p65_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound exhibits anticancer properties through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Molecular Mechanism:

Apoptosis Induction: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1). By halting the cell cycle, this compound prevents cancer cells from proliferating.

Experimental Data:

Cell LineEffectQuantitative Data
Human Hepatocellular Carcinoma (HepG2)Induction of ApoptosisIncreased percentage of apoptotic cells in a dose-dependent manner
Human Hepatocellular Carcinoma (HepG2)Cell Cycle Arrest at G2/MIncreased cell population in G2/M phase
Human Breast Cancer (MCF-7)Inhibition of Cell ProliferationIC50 ~50 µM
Human Cervical Cancer (HeLa)CytotoxicityIC50 = 6.2 μg/mL[2]

Signaling Pathway Diagram:

Isorhoifolin_Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Phase G2/M Phase CyclinB1_CDK1->G2M_Phase Cell_Proliferation Cell Proliferation G2M_Phase->Cell_Proliferation

Caption: this compound's anticancer mechanisms.

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage.

Molecular Mechanism:

The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. This free radical scavenging activity has been demonstrated in various in vitro assays.

Experimental Data:

AssayEffectQuantitative Data
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayScavenging of DPPH radicalsConcentration-dependent increase in scavenging activity
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssayScavenging of ABTS radicalsConcentration-dependent increase in scavenging activity

Experimental Workflow Diagram:

Isorhoifolin_Antioxidant_Workflow cluster_workflow DPPH Assay Workflow Isorhoifolin_Sample This compound Solution (Various Concentrations) Reaction_Mixture Incubation (Dark, Room Temp) Isorhoifolin_Sample->Reaction_Mixture DPPH_Solution DPPH Radical Solution (Purple) DPPH_Solution->Reaction_Mixture Spectrophotometer Measure Absorbance at 517 nm Reaction_Mixture->Spectrophotometer Result Reduced Absorbance (Color change to yellow) Indicates Scavenging Spectrophotometer->Result

Caption: DPPH antioxidant assay workflow.

Anti-Osteoclastogenic Activity

This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption. This suggests its potential in treating bone disorders characterized by excessive bone loss.

Molecular Mechanism:

Osteoclast differentiation is primarily induced by the receptor activator of nuclear factor-κB ligand (RANKL). This compound interferes with RANKL-induced signaling pathways. It inhibits the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK) in osteoclast precursor cells. This leads to the downregulation of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. As a result, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase-9 (MMP-9), is suppressed, leading to a reduction in the formation of mature, bone-resorbing osteoclasts.

Experimental Data:

Cell LineTreatmentEffectQuantitative Data
RAW 264.7 MacrophagesThis compound + RANKLInhibition of TRAP-positive multinucleated osteoclast formationConcentration-dependent decrease
Bone Marrow-Derived Macrophages (BMMs)This compound + RANKLReduced expression of NFATc1, c-Fos, TRAP, Cathepsin KConcentration-dependent

Signaling Pathway Diagram:

Isorhoifolin_Anti_Osteoclastogenesis_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RANKL RANKL RANK RANK RANKL->RANK NFkB_pathway NF-κB Pathway RANK->NFkB_pathway MAPK_pathway MAPK Pathway (p38, JNK, ERK) RANK->MAPK_pathway This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits NFATc1_cFos NFATc1 / c-Fos NFkB_pathway->NFATc1_cFos Activates MAPK_pathway->NFATc1_cFos Activates Osteoclast_genes Osteoclast-specific Genes (TRAP, Cathepsin K, MMP-9) NFATc1_cFos->Osteoclast_genes Transcription Osteoclast_differentiation Osteoclast Differentiation Osteoclast_genes->Osteoclast_differentiation

Caption: this compound's anti-osteoclastogenic mechanism.

Experimental Protocols

Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7) in 6-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation studies).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)
  • Cell Culture and Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DPPH Radical Scavenging Assay
  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.

TRAP Staining for Osteoclast Differentiation
  • Cell Culture and Differentiation: Culture osteoclast precursors (e.g., RAW 264.7 cells or BMMs) with M-CSF and RANKL in the presence or absence of this compound for 5-7 days.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit or a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

  • Microscopy: Visualize and count the TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts, under a light microscope.

Conclusion

The in vitro evidence strongly suggests that this compound is a multifaceted bioactive compound with significant potential for therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, oxidative stress, and bone metabolism provides a solid foundation for its further investigation as a lead compound in drug discovery and development. This technical guide summarizes the core in vitro mechanisms of action of this compound, offering valuable insights for researchers dedicated to exploring its full therapeutic potential.

References

Isorhoifolin: An In-Depth Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isorhoifolin, a flavonoid glycoside found in various plants, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound and its aglycone, apigenin. It details the direct and indirect mechanisms of antioxidant action, presents available quantitative data from in vitro assays, and offers detailed experimental protocols for key antioxidant evaluation methods. The guide incorporates signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for research and development applications.

Mechanisms of Antioxidant Action

Flavonoids like this compound exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Direct antioxidant activity involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on their aromatic rings[1][2]. The structure of this compound, as a glycoside of apigenin, influences its radical-scavenging ability. The glycosylation at the C7 position can affect the molecule's overall antioxidant capacity. Studies on the closely related flavonoid, rhoifolin (apigenin-7-O-β-neohesperidoside), have indicated that increased glycosylation might decrease direct antioxidant abilities compared to the aglycone[3]. The core mechanism involves the flavonoid's hydroxyl groups reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) to form a more stable and less reactive flavonoid radical[1].

Indirect Antioxidant Effects via Cellular Pathways

Beyond direct scavenging, flavonoids can upregulate the body's endogenous antioxidant defenses. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway[4].

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 releases Nrf2. The freed Nrf2 translocates to the nucleus, forms a heterodimer with small Maf proteins (sMAF), and binds to the ARE in the promoter region of various cytoprotective genes. This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular resistance to oxidative stress. While this mechanism is well-established for many flavonoids, further research is required to specifically elucidate the role of this compound as a potent Nrf2 activator.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 releases This compound This compound (Inducer) This compound->Keap1_Nrf2 releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMAF sMAF sMAF->ARE  Heterodimerization Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates

Caption: The Nrf2/ARE signaling pathway for antioxidant defense.

Quantitative In Vitro Antioxidant Capacity

The antioxidant potential of flavonoids is commonly quantified using various in vitro assays. These assays measure different aspects of antioxidant action, such as radical scavenging or reducing power. A study evaluating the in vitro antioxidative effects of the closely related compound rhoifolin using DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP assays concluded that it exhibited weak antioxidant activities. This suggests that the primary therapeutic benefits of this compound may stem from other biological activities, such as enzyme inhibition, rather than potent direct radical scavenging.

Table 1: Summary of In Vitro Bioactivity for the Related Flavonoid Rhoifolin

Assay Type Compound Result Reference
Antioxidant (DPPH, ABTS, FRAP) Rhoifolin Weak activity observed
Enzyme Inhibition (BChE) Rhoifolin 4.03 mg GALAE/g
Enzyme Inhibition (Tyrosinase) Rhoifolin 7.44 mg KAE/g
Enzyme Inhibition (Amylase) Rhoifolin Active

Note: Specific quantitative antioxidant data (e.g., IC50) for this compound was not available in the consulted literature. Data for the structurally similar rhoifolin is presented for context.

Detailed Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activity. The following sections detail the methodologies for four common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_sample 1. Prepare Sample/Standard (Serial Dilutions) start->prep_sample reaction 3. Mix Sample/Standard with DPPH Solution prep_sample->reaction prep_dpph 2. Prepare DPPH Working Solution (~0.1 mM in Methanol/Ethanol) prep_dpph->reaction incubation 4. Incubate in Dark (~30 minutes at RT) reaction->incubation measurement 5. Measure Absorbance (at ~517 nm) incubation->measurement calculation 6. Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation : Dissolve the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture : In a 96-well plate or cuvettes, add a small volume of the sample or standard dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 180 µL) to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation : Incubate the reaction mixture at room temperature in the dark for a specified period, typically 30 minutes.

  • Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

ABTS_Workflow start Start prep_abts 1. Generate ABTS•+ Radical (Mix ABTS with Potassium Persulfate, Incubate 12-16h in dark) start->prep_abts adjust_abts 2. Dilute ABTS•+ Solution (Adjust Absorbance to ~0.7 at 734 nm) prep_abts->adjust_abts reaction 4. Add Sample/Standard to ABTS•+ Solution adjust_abts->reaction prep_sample 3. Prepare Sample/Standard (Serial Dilutions) prep_sample->reaction measurement 5. Measure Absorbance (at 734 nm after ~7 min) reaction->measurement calculation 6. Calculate % Inhibition and TEAC Value measurement->calculation end End calculation->end

Caption: Experimental workflow for the ABTS radical cation assay.

Methodology:

  • ABTS•+ Generation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Add a small volume of the test sample or standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ working solution.

  • Measurement : After a set incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

FRAP_Workflow start Start prep_frap 1. Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm to 37°C start->prep_frap reaction 3. Add Sample/Standard to FRAP Reagent prep_frap->reaction prep_sample 2. Prepare Sample and FeSO4 Standards prep_sample->reaction incubation 4. Incubate at 37°C (e.g., 4-60 minutes) reaction->incubation measurement 5. Measure Absorbance (at ~593 nm) incubation->measurement calculation 6. Calculate Ferrous Equivalents from Standard Curve measurement->calculation end End calculation->end

Caption: Experimental workflow for the FRAP assay.

Methodology:

  • FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution, typically in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Standard Curve : Prepare a standard curve using known concentrations of a ferrous sulfate (FeSO₄) solution.

  • Reaction : Add a small volume of the sample or standard to the pre-warmed FRAP reagent.

  • Incubation : Incubate the mixture at 37°C. The incubation time can vary, but a reading is often taken after 4 minutes or when the reaction reaches a plateau.

  • Measurement : Measure the absorbance of the blue-colored complex at approximately 593 nm.

  • Calculation : The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures antioxidant activity within a cell line, such as human hepatocarcinoma (HepG2) cells. It accounts for cellular uptake, distribution, and metabolism of the compound being tested.

CAA_Workflow start Start seed_cells 1. Seed HepG2 Cells in 96-well plate start->seed_cells incubate_cells 2. Incubate for 24h (until confluent) seed_cells->incubate_cells treat_cells 3. Treat Cells with Sample/Quercetin + DCFH-DA probe (e.g., 1h) incubate_cells->treat_cells wash_cells 4. Wash Cells with PBS treat_cells->wash_cells add_radical 5. Add Radical Initiator (e.g., ABAP) wash_cells->add_radical measurement 6. Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) add_radical->measurement calculation 7. Calculate CAA Value (Area Under Curve) measurement->calculation end End calculation->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Methodology:

  • Cell Culture : Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.

  • Cell Treatment : The cells are pre-incubated with the test compound (this compound) or a standard (e.g., quercetin) along with the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is hydrolyzed to DCFH.

  • Induction of Oxidative Stress : After washing away the excess compound and probe, a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) is added to the cells.

  • Fluorescence Measurement : ABAP generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.

  • Calculation : The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells (treated only with the radical initiator). The data is integrated to calculate the area under the curve, and the results are often expressed as micromoles of quercetin equivalents (QE).

Conclusion and Future Directions

This compound, a naturally occurring flavonoid glycoside, possesses antioxidant potential that can be attributed to both direct radical scavenging and indirect modulation of cellular defense mechanisms like the Nrf2-ARE pathway. However, evidence for the closely related compound rhoifolin suggests its direct scavenging activity may be weak, indicating that its therapeutic value might be more pronounced in other biological activities, such as anti-inflammatory or enzyme inhibitory effects.

For drug development professionals and researchers, a comprehensive evaluation of this compound is necessary. Future studies should focus on:

  • Quantitative Analysis : Determining the specific IC50 and TEAC values for pure this compound using the standardized assays detailed in this guide.

  • Cellular Models : Expanding the use of cell-based assays like the CAA to confirm its antioxidant efficacy in a biological system and to investigate its uptake and metabolism.

  • Mechanism of Action : Elucidating the precise molecular mechanisms, particularly confirming the activation of the Nrf2 pathway and identifying the downstream target genes.

  • In Vivo Studies : Progressing to in vivo models to assess the bioavailability and physiological relevance of this compound's antioxidant effects.

By employing the rigorous methodologies and understanding the underlying mechanisms presented in this guide, the scientific community can fully characterize the antioxidant potential of this compound and unlock its promise as a therapeutic agent.

References

Isorhoifolin: A Review of Its Anticancer Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative data and detailed mechanistic studies specifically on the anticancer properties of Isorhoifolin is limited. Much of the available research focuses on its isomer, Rhoifolin. This guide summarizes the available information on this compound and, for comparative and illustrative purposes, presents detailed findings on Rhoifolin, a closely related flavonoid. This information should be interpreted as a potential framework for future research on this compound.

Introduction

This compound is a flavonoid glycoside found in various plants. Flavonoids as a class of natural compounds have garnered significant attention for their potential therapeutic properties, including anticancer activities.[1][2] They are known to modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. While extensive research is available for many flavonoids, the specific anticancer effects of this compound are not as well-documented as those of its isomer, Rhoifolin. This guide aims to consolidate the existing knowledge on this compound and provide a comprehensive overview of the anticancer properties of the closely related compound, Rhoifolin, to inform future research directions.

Anticancer Properties of this compound (Limited Data)

Anticancer Properties of Rhoifolin (A Closely Related Isomer)

In contrast to this compound, Rhoifolin has been more extensively studied for its anticancer activities. The following sections provide a detailed overview of the findings on Rhoifolin, which may serve as a valuable reference for investigating this compound.

Cytotoxicity and Antiproliferative Effects

Rhoifolin has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Rhoifolin in Human Cancer Cell Lines [3][4]

Cancer Cell LineCancer TypeIC50 ValueExposure Time
Hep G2Hepatocellular Carcinoma22.6 µg/mLNot Specified
HCT-116Colon Carcinoma34.8 µg/mLNot Specified
Hep 2Larynx Carcinoma5.9 µg/mLNot Specified
HeLaCervical Carcinoma6.2 µg/mLNot Specified
MRC-5Lung Fibroblast44.6 µg/mLNot Specified
MDA-MB-231Triple-Negative Breast Cancer102 µM (59.0 µg/mL)72 hours
PANC-1Pancreatic CancerPotent InhibitionNot Specified
ASPC-1Pancreatic CancerPotent InhibitionNot Specified
HepG2Hepatocellular Carcinoma208.9 µg/mL48 hours
HuH7Hepatocellular Carcinoma218.0 µg/mL48 hours

Notably, Rhoifolin has been reported to exhibit selectivity, showing no cytotoxic activity against healthy normal cells (Vero cells) in one study.

Induction of Apoptosis

Rhoifolin has been shown to induce apoptosis in various cancer cells. In hepatocellular carcinoma (HCC) cells (HepG2 and HuH7), Rhoifolin treatment led to a significant, dose-dependent increase in the apoptotic rate. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the upregulation of several pro-apoptotic proteins.

Table 2: Effect of Rhoifolin on Apoptosis in Hepatocellular Carcinoma Cells

Cell LineRhoifolin ConcentrationApoptosis Rate
HepG2Control~5%
100 µg/mL~15%
200 µg/mL~25%
HuH7Control~6%
100 µg/mL~18%
200 µg/mL~30%

Mechanistically, Rhoifolin has been found to upregulate the expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1 in HCC cells. In pancreatic cancer cells, Rhoifolin-induced apoptosis is associated with the upregulation of JNK and p-JNK, and the downregulation of p-Akt. When combined with doxorubicin in triple-negative breast cancer cells, Rhoifolin significantly increased caspase 3 gene expression by 22.2-fold.

Cell Cycle Arrest

Rhoifolin has been observed to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. In hepatocellular carcinoma cells (HepG2 and HuH7), Rhoifolin treatment resulted in S-phase arrest.

Table 3: Effect of Rhoifolin on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

Cell LineRhoifolin Concentration% of Cells in S Phase
HepG2Control39.71%
100 µg/mL47.60%
200 µg/mL51.84%
HuH7Control30.31%
100 µg/mL37.90%
200 µg/mL41.51%
In Vivo Antitumor Activity

In vivo studies using xenograft models have demonstrated the antitumor efficacy of Rhoifolin. In nude mice with hepatocellular carcinoma xenografts, Rhoifolin treatment significantly suppressed tumor growth without causing apparent toxicity to the animals.

Key Signaling Pathways Modulated by Rhoifolin

The anticancer effects of Rhoifolin are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Rhoifolin has been shown to inhibit this pathway. In pancreatic cancer cells, the anticancer effects of Rhoifolin were associated with the downregulation of phosphorylated Akt (p-Akt). The effects of Rhoifolin were reversed by an AKT activator, further confirming the involvement of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound (Proposed Action) This compound->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. In pancreatic cancer cells, Rhoifolin was found to promote apoptosis through the upregulation of JNK and p-JNK, which are components of the MAPK pathway. An inhibitor of JNK was able to reverse the anticancer effects of Rhoifolin, highlighting the importance of this pathway.

MAPK_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors Activates JNK JNK Apoptosis Apoptosis JNK->Apoptosis Promotes p38 p38 Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes This compound This compound (Proposed Action) This compound->JNK Activates

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of flavonoid anticancer research. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at desired concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-JNK, JNK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., HepG2, PANC-1) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Mouse Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume & Weight Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: A general experimental workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

The available scientific literature provides limited specific evidence on the anticancer properties of this compound. However, extensive research on its isomer, Rhoifolin, reveals potent cytotoxic, pro-apoptotic, and cell cycle-arresting activities against various cancer types, mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Given the structural similarity between this compound and Rhoifolin, it is plausible that this compound may possess similar anticancer activities. Therefore, there is a compelling need for dedicated research to:

  • Systematically evaluate the cytotoxicity of this compound across a broad panel of cancer cell lines to determine its IC50 values.

  • Investigate the mechanisms by which this compound induces cell death, with a focus on apoptosis and the key molecular players involved.

  • Elucidate the effects of this compound on cell cycle progression.

  • Determine the specific signaling pathways, particularly the PI3K/Akt and MAPK pathways, that are modulated by this compound in cancer cells.

  • Conduct in vivo studies to assess the antitumor efficacy and safety of this compound in preclinical cancer models.

Such studies will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent and will provide the necessary foundation for its further development.

References

Hepatoprotective Activity of Isorhoifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its role in liver protection. This technical guide provides an in-depth overview of the hepatoprotective activities of this compound, with a primary focus on the closely related and more extensively studied compound, Rhoifolin (also known as Apigenin 7-O-neohesperidoside). Preclinical studies have demonstrated its efficacy in mitigating liver damage induced by various toxins, particularly in the context of alcoholic liver disease (ALD). This document summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and visualizes the underlying molecular mechanisms.

Data Presentation: In Vivo and In Vitro Efficacy

The hepatoprotective effects of Rhoifolin have been quantified in both animal models and cell-based assays. The following tables summarize the key findings from a pivotal study investigating its effects against ethanol-induced liver injury.

Table 1: In Vivo Hepatoprotective Effects of Rhoifolin in Ethanol-Induced Liver Injury in Mice
ParameterControl GroupEthanol Model GroupRhoifolin (20 mg/kg) + EthanolRhoifolin (40 mg/kg) + EthanolPositive Control + Ethanol
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Serum AST (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Hepatic MDA (nmol/mgprot) NormalMarkedly ElevatedDecreasedDecreasedDecreased
Hepatic GSH (U/mgprot) NormalDramatically ReducedIncreasedIncreasedIncreased
Hepatic SOD (U/mgprot) NormalDramatically ReducedIncreasedIncreasedIncreased
Serum TNF-α (pg/mL) NormalMarkedly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Serum IL-6 (pg/mL) NormalMarkedly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Serum IL-1β (pg/mL) NormalMarkedly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data synthesized from Mai et al., 2022. "Normal" indicates baseline levels in healthy control animals. "Significantly Increased/Decreased" refers to statistically significant changes compared to the control or model group as reported in the study.

Table 2: In Vitro Protective Effects of Rhoifolin on Ethanol-Treated LO2 Hepatocytes
ParameterControl CellsEthanol-Treated CellsRhoifolin + Ethanol
Cell Viability (%) ~100%~60%Increased
LDH Release NormalIncreasedMarkedly Decreased
ALT in Supernatant NormalIncreasedDecreased
AST in Supernatant NormalIncreasedDecreased
ROS Levels NormalIncreasedDecreased
MDA in Supernatant NormalIncreasedDecreased
GSH Activity NormalDecreasedInduced
SOD Activity NormalDecreasedInduced
TNF-α Expression NormalIncreasedInhibited
IL-6 Expression NormalIncreasedInhibited
IL-1β Expression NormalIncreasedInhibited
Bcl-2 mRNA Expression NormalDecreasedPromoted
Bax mRNA Expression NormalIncreasedInhibited
Caspase 3 Protein Expression NormalIncreasedInhibited

Data synthesized from Mai et al., 2022. "Normal" indicates baseline levels in untreated cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to assess the hepatoprotective activity of Rhoifolin.

In Vivo Model of Alcoholic Liver Disease
  • Animal Model : Male C57BL/6J mice are typically used.

  • Acclimatization : Animals are acclimatized for one week under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to food and water.

  • Induction of Liver Injury : Chronic alcoholic liver injury is induced by feeding mice a Lieber-DeCarli liquid diet containing ethanol for an extended period (e.g., 49 days).[1][2][3] The ethanol concentration is gradually increased to allow for adaptation.

  • Treatment : Rhoifolin (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium) is administered orally (gavage) daily at specified doses (e.g., 10, 20, 40 mg/kg) for the duration of the ethanol feeding period.[3] A positive control group, often treated with a known hepatoprotective agent like Bifendatatum, is included.[3]

  • Sample Collection : At the end of the treatment period, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST, inflammatory cytokines). Liver tissues are harvested for histopathological examination, oxidative stress marker analysis, and Western blot analysis.

In Vitro Model of Hepatocyte Injury
  • Cell Line : Human normal hepatocytes (LO2 cells) are commonly used.

  • Cell Culture : Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Injury : To mimic alcohol-induced damage, LO2 cells are exposed to ethanol at a specific concentration (e.g., 200 mM) for a defined period (e.g., 24 hours).

  • Treatment : Cells are pre-treated with various concentrations of Rhoifolin for a specified time before the addition of ethanol.

  • Biochemical Assays :

    • Cell Viability : Assessed using the MTT or CCK-8 assay.

    • Enzyme Leakage : Lactate dehydrogenase (LDH), ALT, and AST levels in the cell culture supernatant are measured using commercially available kits.

    • Oxidative Stress Markers : Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. Levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) in the cell supernatant or lysate are quantified using colorimetric assay kits.

    • Inflammatory Cytokines : The expression levels of TNF-α, IL-6, and IL-1β are measured by real-time PCR (mRNA) or ELISA (protein in supernatant).

    • Apoptosis Markers : Apoptosis is evaluated by flow cytometry after Annexin V-FITC/PI staining. The expression of apoptosis-related genes like Bcl-2 and Bax is determined by real-time PCR, and Caspase-3 protein expression is measured by Western blot.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction : Total protein is extracted from liver tissues or LO2 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB p65, phosphorylated NF-κB p65, CYP2E1, and a loading control like β-actin) overnight at 4°C.

  • Detection : After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an ECL detection system.

Signaling Pathways and Mechanisms of Action

This compound (Rhoifolin) exerts its hepatoprotective effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Inhibition of the TLR4/NF-κB Signaling Pathway

Alcohol-induced liver injury is closely associated with inflammation mediated by the activation of the Toll-like receptor 4 (TLR4) signaling pathway. Rhoifolin has been shown to downregulate the expression of TLR4 and inhibit the phosphorylation of NF-κB. This, in turn, suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TLR4_NFkB_Pathway Ethanol Ethanol TLR4 TLR4 Ethanol->TLR4 NFkB NF-κB Phosphorylation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Hepatic Inflammation & Injury Cytokines->Inflammation This compound This compound (Rhoifolin) This compound->TLR4 This compound->NFkB Oxidative_Stress_Apoptosis_Pathway cluster_stress Oxidative Stress cluster_apoptosis Apoptosis Ethanol Ethanol CYP2E1 CYP2E1 Upregulation Ethanol->CYP2E1 ROS ROS Production CYP2E1->ROS Antioxidants Antioxidant Depletion (SOD, GSH) ROS->Antioxidants Bax Bax Expression ROS->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2 Bcl-2 Expression Bcl2->Caspase3 Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis This compound This compound (Rhoifolin) This compound->CYP2E1 This compound->Antioxidants Restores This compound->Bax This compound->Bcl2 Experimental_Workflow in_vivo In Vivo Study (Alcoholic Liver Disease Mouse Model) serum_analysis Serum Analysis (ALT, AST, Cytokines) in_vivo->serum_analysis liver_analysis Liver Tissue Analysis (Histology, Oxidative Stress, Protein Expression) in_vivo->liver_analysis in_vitro In Vitro Study (Ethanol-Treated LO2 Cells) serum_analysis->in_vitro Confirms protective effect liver_analysis->in_vitro Confirms protective effect cell_assays Cell-Based Assays (Viability, LDH, ROS, etc.) in_vitro->cell_assays molecular_analysis Molecular Analysis (RT-PCR, Western Blot) in_vitro->molecular_analysis mechanism Mechanism Elucidation (Signaling Pathway Modulation) cell_assays->mechanism molecular_analysis->mechanism

References

Isorhoifolin: An In-Depth Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific antimicrobial spectrum of Isorhoifolin is currently limited in the public domain. This guide summarizes the available information on this compound and its isomer, Rhoifolin, and extrapolates potential antimicrobial activities based on the broader class of flavonoids to which it belongs. Further empirical research is warranted to fully elucidate its antimicrobial profile.

Introduction to this compound

This compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] The chemical structure of this compound consists of an apigenin aglycone linked to a rutinose sugar moiety.[3][4] Flavonoids, as a class, are recognized for their potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5]

Chemical Structure of this compound:

  • Molecular Formula: C₂₇H₃₀O₁₄

  • Molecular Weight: 578.52 g/mol

  • Synonyms: Apigenin 7-O-rutinoside

Antimicrobial Spectrum

Direct and comprehensive studies detailing the antimicrobial spectrum of this compound are scarce. However, research on its close structural isomer, Rhoifolin (Apigenin 7-O-neohesperidoside), provides some insight into its potential activity.

Antibacterial Activity

Limited data suggests that Rhoifolin, an isomer of this compound, exhibits inhibitory activity against Gram-negative bacteria. One study reported that Rhoifolin demonstrated "certain inhibitory activity against Escherichia coli". The lack of extensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for a wide range of bacteria, underscores the need for further investigation into this compound's antibacterial potential.

Antifungal Activity

Currently, there is no specific data available in the reviewed literature regarding the antifungal activity of this compound. However, various other flavonoids have demonstrated antifungal properties against a range of fungal pathogens, including species of Candida and Aspergillus. The potential for this compound to exhibit similar activities remains to be experimentally verified.

Antiviral Activity

Some evidence suggests potential antiviral activity for the related compound Rhoifolin. One study indicated that Rhoifolin caused a 13% inhibition of coxsackievirus B3 (a member of the Picornaviridae family) with a half-maximal inhibitory concentration (IC50) of 569.05µM. Additionally, other research has suggested that Rhoifolin may have antiviral activity against SARS-CoV. These findings hint at the possibility of this compound possessing antiviral properties, which warrants further dedicated research.

Quantitative Antimicrobial Data

Due to the limited research, a comprehensive table of quantitative antimicrobial data for this compound cannot be provided. The following table summarizes the limited data available for its isomer, Rhoifolin.

MicroorganismCompoundAssayResult
Escherichia coliRhoifolinNot specifiedCertain inhibitory activity
Coxsackievirus B3RhoifolinInhibition Assay13% inhibition at IC50 of 569.05µM

Potential Mechanisms of Antimicrobial Action

While the precise mechanisms of this compound's antimicrobial action have not been elucidated, the general mechanisms of flavonoids are well-documented and may provide a framework for future investigation. Flavonoids can exert their antimicrobial effects through various pathways:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of bacterial DNA and RNA.

  • Disruption of Microbial Membrane Function: Flavonoids can compromise the integrity of microbial cell membranes, leading to the leakage of essential intracellular components.

  • Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes involved in microbial energy production.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some flavonoids have been shown to inhibit biofilm formation by various pathogens.

  • Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that can expel antimicrobial agents from the microbial cell, conferring resistance. Some flavonoids can inhibit these pumps, thereby restoring the efficacy of other antimicrobial drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • This compound stock solution of known concentration

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by observing the lowest concentration of this compound that shows no visible growth (turbidity). This can be done visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_iso Prepare this compound Stock Solution start->prep_iso prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_iso->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_process End determine_mic->end_process

Caption: Workflow for MIC Determination.

Determination of Zone of Inhibition by Agar Disk Diffusion

The agar disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper disks (6 mm in diameter)

  • Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • This compound solution of known concentration

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Uniformly streak the surface of the agar plate with the standardized microbial inoculum using a sterile swab to create a lawn of growth.

  • Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Apply control disks (positive and negative) to the same plate.

  • Incubate the plate under appropriate conditions.

  • After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agar Prepare Agar Plates start->prep_agar prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_disks Impregnate Disks with This compound & Controls start->prep_disks inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_agar->inoculate_plate prep_inoculum->inoculate_plate place_disks Place Disks on Inoculated Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end_process End interpret_results->end_process

Caption: Workflow for Zone of Inhibition Assay.

Signaling Pathways and Logical Relationships

Due to the lack of specific research on the antimicrobial mechanisms of this compound, a diagram of its specific signaling pathways cannot be provided. However, a logical relationship diagram can illustrate the general approach to investigating the antimicrobial mechanism of a novel compound like this compound.

Antimicrobial_Mechanism_Investigation cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism Elucidation cluster_target_validation Target Validation compound This compound mic_mbc Determine MIC & MBC compound->mic_mbc time_kill Time-Kill Kinetics mic_mbc->time_kill cell_membrane Cell Membrane Integrity Assays time_kill->cell_membrane dna_synthesis Nucleic Acid Synthesis Inhibition time_kill->dna_synthesis protein_synthesis Protein Synthesis Inhibition time_kill->protein_synthesis enzyme_inhibition Specific Enzyme Inhibition Assays time_kill->enzyme_inhibition biofilm_inhibition Biofilm Formation Inhibition Assays time_kill->biofilm_inhibition molecular_docking Molecular Docking & Simulation cell_membrane->molecular_docking genetic_studies Gene Expression Analysis (e.g., qPCR, RNA-seq) dna_synthesis->genetic_studies protein_synthesis->genetic_studies enzyme_inhibition->molecular_docking biofilm_inhibition->genetic_studies mutant_studies Studies with Resistant Mutants molecular_docking->mutant_studies genetic_studies->mutant_studies

Caption: Investigating Antimicrobial Mechanisms.

Conclusion and Future Directions

This compound, a naturally occurring flavonoid glycoside, presents a potential candidate for antimicrobial research. However, the current body of scientific literature lacks a comprehensive evaluation of its antimicrobial spectrum and mechanisms of action. The limited data on its isomer, Rhoifolin, suggests potential activity against certain bacteria and viruses.

Future research should focus on:

  • Systematic Screening: Evaluating the in vitro activity of purified this compound against a broad panel of clinically relevant bacteria, fungi, and viruses to determine its full antimicrobial spectrum.

  • Quantitative Analysis: Determining key parameters such as MIC, MBC, and IC50 values.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A thorough investigation into these areas is crucial for validating the potential of this compound as a lead compound for the development of new antimicrobial agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isorhoifolin in Traditional Medicine and Ethnobotany

This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside, with a focus on its role in traditional medicine, its ethnobotanical significance, and its modern pharmacological validation. This document synthesizes data on its presence in various medicinal plants, its biological activities, and the underlying molecular mechanisms, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Ethnobotanical and Traditional Medicine Context

This compound, an apigenin-7-O-neohesperidoside, is not typically documented by its specific chemical name in traditional medicine texts. Instead, its presence and therapeutic contributions are inferred from the ethnobotanical uses of plants in which it is a constituent. Traditional medicine systems, such as Traditional Chinese Medicine (TCM) and Ayurveda, have long utilized plants containing this compound and related flavonoids for a variety of ailments.

Table 1: Traditional and Ethnobotanical Uses of this compound-Containing Plants

Plant SpeciesFamilyTraditional/Ethnobotanical Uses
Citrus grandis (Pomelo)RutaceaeIn traditional Chinese medicine, the peels are used to treat coughs, phlegm, and indigestion. The fruit is consumed for its cooling and detoxifying properties.
Agastache rugosa (Korean Mint)LamiaceaeA fundamental herb in TCM, used for digestive issues like bloating, indigestion, and nausea. It is also employed for summer colds and to resolve dampness.
Teucrium species (Germanders)LamiaceaeTraditionally used for their anti-inflammatory, anti-rheumatic, and digestive-stimulant properties.
Mentha species (Mints)LamiaceaeWidely used across various traditions for treating colds, fevers, digestive problems, and as a carminative.

Quantitative Analysis of this compound in Selected Plants

The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. High-performance liquid chromatography (HPLC) is a standard method for the quantification of this flavonoid.

Table 2: this compound (Rhoifolin) Content in Selected Plant Materials

Plant SpeciesPlant PartThis compound (Rhoifolin) ContentReference
Citrus grandis (Pomelo)Pulp164 - 4135 µ g/100 g FW[1]
Agastache rugosaAerial PartsTilianin (related acacetin glycoside): 9.04 mg/g[2]
Teucrium poliumAerial PartsIdentified as a constituent[3]
Mentha x piperitaLeavesIdentified as a constituent[4]

Pharmacological Activities and Molecular Mechanisms

Modern scientific research has begun to validate the traditional uses of this compound-containing plants by investigating the pharmacological activities of the purified compound. The primary activities of interest include its anti-inflammatory, antioxidant, and anticancer effects.

This compound and its isomer, rhoifolin, have demonstrated potent anti-inflammatory properties. In a study using a Freund's adjuvant-induced rheumatoid arthritis model in rats, rhoifolin treatment (10 and 20 mg/kg) significantly reduced paw edema and weight loss.[5] Histopathological analysis confirmed a reduction in inflammation. The primary mechanism of action is the inhibition of the NF-κB signaling pathway.

  • Experimental Protocol: CFA-Induced Arthritis Model

    • Induction: Arthritis is induced in rats by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar surface of the right hind paw.

    • Treatment: Rhoifolin (10 and 20 mg/kg, orally) is administered daily for a specified period (e.g., 21 days), starting from the day of CFA injection.

    • Assessment: Paw volume is measured using a plethysmometer at regular intervals. At the end of the study, serum and paw tissues are collected.

    • Biochemical Analysis: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers are measured in the serum and tissue homogenates using ELISA and spectrophotometric assays.

    • Western Blot Analysis: The expression levels of NF-κB p65 and p-IκB-α in paw tissue are determined to assess the inhibition of the NF-κB pathway.

G CFA CFA Induction Inflammation Inflammation CFA->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation->Cytokines Nfkb_activation NF-κB Activation Inflammation->Nfkb_activation Cytokines->Nfkb_activation This compound This compound Nfkb_inhibition NF-κB Inhibition This compound->Nfkb_inhibition Reduced_inflammation Reduced Inflammation Nfkb_inhibition->Reduced_inflammation

This compound's Anti-inflammatory Mechanism.

This compound contributes to cellular antioxidant defense through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

  • Experimental Protocol: Nrf2 Activation Assay

    • Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of isoorientin (a structurally similar flavonoid) for different time points.

    • Western Blot Analysis: Whole-cell lysates are subjected to SDS-PAGE and western blotting to detect the levels of Nrf2 and downstream antioxidant enzymes like NQO1.

    • Nuclear Translocation Assay: Nuclear and cytosolic fractions are separated, and the levels of Nrf2 in each fraction are determined by western blotting to assess its translocation to the nucleus.

    • Reporter Gene Assay: Cells are transfected with a plasmid containing an Antioxidant Response Element (ARE)-luciferase reporter construct. After treatment with the compound, luciferase activity is measured to quantify Nrf2 transcriptional activity.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2_activation Nrf2 Activation (Nuclear Translocation) PI3K_Akt->Nrf2_activation ARE_binding ARE Binding Nrf2_activation->ARE_binding Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., NQO1) ARE_binding->Antioxidant_enzymes Cellular_protection Cellular Protection Antioxidant_enzymes->Cellular_protection Oxidative_stress Oxidative Stress

This compound's Antioxidant Signaling Pathway.

Rhoifolin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including pancreatic and hepatocellular carcinoma. The anticancer effects are mediated through the modulation of multiple signaling pathways.

  • Experimental Protocol: In Vitro Anticancer Assays

    • Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., PANC-1, ASPC-1 for pancreatic cancer) are seeded in 96-well plates and treated with different concentrations of rhoifolin for 24, 48, and 72 hours. Cell viability is assessed using the MTT reagent.

    • Apoptosis Assay (Annexin V/PI Staining): Treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

    • Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

    • Western Blot Analysis: The expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell signaling (e.g., Akt, JNK, TGF-β2, SMAD2) is analyzed by western blotting.

G This compound This compound Akt p-Akt (Inhibition) This compound->Akt JNK JNK/p-JNK (Upregulation) This compound->JNK TGFB TGF-β2/SMAD2 (Downregulation) This compound->TGFB Caspase3 Caspase-3 Activation JNK->Caspase3 Migration_Invasion Inhibition of Migration and Invasion TGFB->Migration_Invasion Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Anticancer Signaling Pathways.

Conclusion and Future Directions

This compound, a flavonoid present in several traditionally used medicinal plants, exhibits significant anti-inflammatory, antioxidant, and anticancer properties. These activities are attributed to its ability to modulate key signaling pathways such as NF-κB, Nrf2, and Akt/JNK. The ethnobotanical knowledge surrounding this compound-containing plants provides a valuable starting point for modern drug discovery and development.

Future research should focus on:

  • Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic delivery.

  • Clinical Trials: Conducting well-designed clinical trials to establish the efficacy and safety of this compound in human subjects for specific disease indications.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with other phytochemicals present in the source plants or with conventional drugs.

  • Expanded Ethnobotanical Screening: A broader screening of traditionally used medicinal plants for their this compound content to identify new potential sources.

References

Methodological & Application

Application Note: Quantitative Determination of Isorhoifolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isorhoifolin. This compound, a flavonoid glycoside, is a compound of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. The described method is sensitive, specific, and accurate for the determination of this compound in various sample matrices, particularly in plant extracts and drug development formulations. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound.

Introduction

This compound (Apigenin-7-O-rutinoside) is a flavone glycoside found in a variety of plants. As research into the therapeutic potential of flavonoids continues to expand, the need for accurate and reliable quantitative methods for specific flavonoid compounds like this compound is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of phytochemicals in complex mixtures.[1][2][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method has been developed and validated based on established guidelines to ensure accuracy, precision, and reliability of the analytical results.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity (≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and an ultrasonic bath.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 268 nm
Run Time 30 minutes

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount to the added amount.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters of the HPLC method for this compound quantification.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.5% - 102.3%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard StockSolution Prepare Primary Stock Solution Standard->StockSolution PlantSample Weigh Powdered Plant Material Extraction Ultrasonic Extraction with 80% Methanol PlantSample->Extraction WorkingStandards Prepare Working Standard Solutions StockSolution->WorkingStandards Injection Inject into HPLC System WorkingStandards->Injection Integration Peak Integration WorkingStandards->Integration Centrifuge Centrifuge Extract Extraction->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection at 268 nm Separation->Detection Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The method is straightforward, accurate, and precise, making it a valuable tool for quality control and research in the fields of phytochemistry, pharmacology, and drug development. The provided protocol and validation data demonstrate the robustness of this analytical method.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Isorhoifolin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various medicinal plants and dietary sources. With growing interest in its potential pharmacological activities, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, including predicted metabolic pathways and experimental workflows.

Predicted Metabolic Pathways of this compound

While specific metabolic studies on this compound are limited, its biotransformation can be predicted based on the known metabolism of its aglycone, apigenin, and other similar flavonoids. The metabolism of this compound is expected to proceed through two main phases:

  • Phase I Metabolism: Primarily involves enzymatic modifications such as hydrolysis, oxidation, and demethylation. The initial step is likely the hydrolysis of the rutinoside group to yield the aglycone, apigenin. Apigenin can then undergo hydroxylation to form luteolin.[1][2][3]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key conjugation reactions include glucuronidation and sulfation of the hydroxyl groups on the aglycone.[2][3]

The intestinal microbiota may also play a significant role in the metabolism of this compound, contributing to the initial deglycosylation and subsequent degradation of the flavonoid structure.

Isorhoifolin_Metabolism This compound This compound (Apigenin-7-O-rutinoside) Apigenin Apigenin This compound->Apigenin Hydrolysis (Intestinal Microbiota/ Enzymes) Luteolin Luteolin Apigenin->Luteolin Hydroxylation (CYP450) Apigenin_Glucuronide Apigenin Glucuronide Apigenin->Apigenin_Glucuronide Glucuronidation (UGTs) Apigenin_Sulfate Apigenin Sulfate Apigenin->Apigenin_Sulfate Sulfation (SULTs) Luteolin_Glucuronide Luteolin Glucuronide Luteolin->Luteolin_Glucuronide Glucuronidation (UGTs) Luteolin_Sulfate Luteolin Sulfate Luteolin->Luteolin_Sulfate Sulfation (SULTs) Excretion Excretion Apigenin_Glucuronide->Excretion Apigenin_Sulfate->Excretion Luteolin_Glucuronide->Excretion Luteolin_Sulfate->Excretion

Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma, Urine, Feces)

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

Materials:

  • Biological matrix (plasma, urine, or fecal homogenate)

  • This compound and potential metabolite analytical standards (if available; custom synthesis may be required)

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample (plasma, urine, or supernatant from fecal homogenate) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.

  • Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile to the plasma sample. For urine, a dilution step with water may be sufficient. For fecal homogenates, a liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for improved sensitivity.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions that should be optimized for the specific instrument and analytes.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 8-10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Tandem Mass Spectrometry (MS/MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 - 550°C
Ion Spray Voltage -4500 V (Negative) or 5500 V (Positive)
Curtain Gas 30 - 40 psi
Collision Gas Nitrogen

MRM Transitions:

The specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards. Predicted transitions based on the structure of apigenin and its common metabolites are provided below as a starting point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound579.2269.1 (Apigenin fragment)Optimize
Apigenin269.1151.1, 117.1Optimize
Luteolin285.1151.1, 133.1Optimize
Apigenin-glucuronide445.1269.1Optimize
Apigenin-sulfate349.0269.1Optimize
Luteolin-glucuronide461.1285.1Optimize
Luteolin-sulfate365.0285.1Optimize
Internal StandardTBDTBDOptimize

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting calibration curve data and pharmacokinetic parameters.

Table 1: Calibration Curve Parameters for this compound and its Metabolites in Rat Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.991
Apigenin0.5 - 500> 0.990.5
Luteolin0.5 - 500> 0.990.5
Apigenin-glucuronide2 - 2000> 0.992

Table 2: Pharmacokinetic Parameters of this compound and Apigenin in Rats after Oral Administration

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)
This compoundDataDataDataData
ApigeninDataDataDataData

Experimental Workflow Visualization

The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites can be visualized as follows:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma, Urine, Feces) Spiking Spike Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation/ Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Filtration Filtration Supernatant_Transfer->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

LC-MS/MS analysis workflow.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the LC-MS/MS analysis of this compound and its predicted metabolites. While the metabolic pathway is based on current knowledge of flavonoid biotransformation, these methods provide a strong foundation for researchers to conduct pharmacokinetic and metabolism studies. Successful application of these protocols will enable a better understanding of the physiological fate of this compound, which is essential for its development as a potential therapeutic agent. Method validation according to regulatory guidelines is a critical step before application to preclinical or clinical studies.

References

Application Notes and Protocols for Isorhoifolin Cell-Based Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of isorhoifolin on cancer cell lines using a cell-based viability assay. The described methodology, centered around the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and reliable method for determining the concentration-dependent inhibitory effects of this compound on cell proliferation. Additionally, this document outlines the key signaling pathways modulated by this compound in cancer cells.

Data Presentation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. These values are crucial for determining the appropriate concentration range for in vitro studies.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer102[1]
Hep 2Human Epidermoid Larynx Carcinoma5.9 (µg/mL)[1]
HeLaHuman Cervical Carcinoma6.2 (µg/mL)[1]
Hep G2Hepatocellular Carcinoma22.6 (µg/mL)[1]
HCT-116Colon Carcinoma34.8 (µg/mL)[1]
MRC-5Fetal Human Lung Fibroblast44.6 (µg/mL)
PANC-1Pancreatic Cancer-
ASPC-1Pancreatic Cancer-

Note: Some studies have reported IC50 values in µg/mL. It is important to convert these to a molar concentration (µM) for accurate comparisons, based on the molecular weight of this compound (578.52 g/mol ). The table indicates that the cytotoxic effect of this compound is cell-line specific.

Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol details the steps for determining the viability of adherent cancer cells treated with this compound using the MTT colorimetric assay. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., a range based on the IC50 values in the table above). It is recommended to perform a dose-response curve with a wide range of concentrations to determine the optimal effective dose. A vehicle control containing the same final concentration of DMSO as the highest this compound concentration should be included.

    • After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for a predetermined period. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for the specific cell line and this compound concentrations.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for this compound Cell Viability Assay

The following diagram illustrates the key steps involved in the MTT assay to determine the effect of this compound on cell viability.

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 3. 24h Incubation cell_seeding->incubation_24h isorhoifolin_prep 4. Prepare this compound Dilutions incubation_24h->isorhoifolin_prep cell_treatment 5. Treat Cells isorhoifolin_prep->cell_treatment incubation_time 6. Incubate (24, 48, or 72h) cell_treatment->incubation_time add_mtt 7. Add MTT Solution incubation_time->add_mtt incubation_4h 8. 4h Incubation add_mtt->incubation_4h add_dmso 9. Add DMSO incubation_4h->add_dmso read_absorbance 10. Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability plot_curve 12. Generate Dose-Response Curve calculate_viability->plot_curve

Caption: Workflow of the MTT cell viability assay for this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates the proposed mechanism of action where this compound inhibits the pro-survival Akt pathway and activates the pro-apoptotic JNK pathway, ultimately leading to caspase-3 activation and programmed cell death.

signaling_pathway cluster_this compound cluster_akt_pathway Pro-Survival Pathway cluster_jnk_pathway Pro-Apoptotic Pathway cluster_apoptosis Apoptosis Execution This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits pJNK p-JNK (Active) This compound->pJNK Activates Akt Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes JNK JNK JNK->pJNK Phosphorylation Caspase3 Caspase-3 pJNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced signaling pathways leading to apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Isorhoifolin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has emerged as a promising natural compound in cancer research. Preclinical studies have demonstrated its potential to inhibit tumor growth through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of the in vivo anticancer effects of this compound, with a focus on hepatocellular carcinoma (HCC) and pancreatic cancer. Detailed protocols for key experiments are provided to facilitate further investigation into its therapeutic potential.

Data Presentation: Summary of In Vivo Efficacy

The antitumor effects of this compound have been quantified in xenograft models of human cancer. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Tumor Growth in Hepatocellular Carcinoma (HCC) Xenograft Model.[1]
Cell LineTreatment GroupAverage Tumor Volume (mm³) at Day 21Percentage Tumor Growth Inhibition
HuH7 Control1062.53-
This compound (10 mg/kg)390.7563.2%
HepG2 Control833.71-
This compound (10 mg/kg)250.7869.9%
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCC Cells In Vitro.[1]
Cell LineTreatmentApoptosis Rate (%)Percentage of Cells in S Phase
HepG2 Control6.6339.71
This compound (100 µg/mL)17.6147.60
This compound (200 µg/mL)30.0451.84
HuH7 Control6.5930.31
This compound (100 µg/mL)21.8337.90
This compound (200 µg/mL)37.9041.51

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound's Impact on Apoptotic Pathways in HCC

In hepatocellular carcinoma, this compound promotes apoptosis by upregulating the expression of several pro-apoptotic proteins.[1][2] This includes the activation of both the intrinsic and extrinsic apoptotic pathways.

This compound This compound PIDD1 PIDD1 This compound->PIDD1 BID BID This compound->BID BAX BAX This compound->BAX BAK1 BAK1 This compound->BAK1 BIM BIM This compound->BIM CASP8 Caspase-8 PIDD1->CASP8 CASP8->BID Apoptosis Apoptosis CASP8->Apoptosis BID->BAX CASP9 Caspase-9 BAX->CASP9 BAK1->CASP9 BIM->BAX CASP9->Apoptosis

This compound-induced apoptotic signaling cascade in HCC.
This compound's Regulation of AKT/JNK and TGF-β2/SMAD2 Pathways in Pancreatic Cancer

In pancreatic cancer cells, this compound has been shown to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways.[3] It promotes apoptosis by up-regulating JNK and down-regulating p-AKT, and also influences the tumor microenvironment by down-regulating TGF-β2 and its downstream effector SMAD2.

cluster_akt_jnk AKT/JNK Pathway cluster_tgf TGF-β2/SMAD2 Pathway Isorhoifolin_akt This compound pAKT p-AKT Isorhoifolin_akt->pAKT JNK JNK Isorhoifolin_akt->JNK pJNK p-JNK JNK->pJNK Caspase3 Caspase-3 pJNK->Caspase3 Apoptosis_pc Apoptosis Caspase3->Apoptosis_pc Isorhoifolin_tgf This compound TGFb2 TGF-β2 Isorhoifolin_tgf->TGFb2 pSMAD2 p-SMAD2 TGFb2->pSMAD2

This compound's dual regulation of signaling pathways in pancreatic cancer.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound.

Experimental Workflow for In Vivo Xenograft Study

A Cell Culture (e.g., HepG2, HuH7) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring (Volume Measurement) C->D E Randomization & Treatment (this compound or Vehicle) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Euthanasia & Tumor Excision F->G H Tumor Weight Measurement & Tissue Processing G->H I Analysis (Western Blot, IHC) H->I

Workflow for a typical in vivo xenograft study with this compound.
Protocol 1: Subcutaneous Xenograft Model of Hepatocellular Carcinoma

1. Cell Culture:

  • Culture human hepatocellular carcinoma cell lines (e.g., HepG2, HuH7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Use 4-6 week old male BALB/c nude mice.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Cell Inoculation:

  • Harvest logarithmically growing cells and resuspend in serum-free medium or PBS.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

  • Calculate tumor volume using the formula: (Length × Width²) / 2.

  • When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into control and treatment groups.

  • Prepare this compound solution (e.g., in a vehicle of DMSO and saline).

  • Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal injection daily for the specified treatment period (e.g., 21 days).

  • Administer the vehicle solution to the control group.

  • Monitor the body weight of the mice throughout the study.

5. Endpoint and Tissue Collection:

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors, measure their final weight, and photograph them.

  • Fix a portion of the tumor tissue in 10% formalin for immunohistochemistry and snap-freeze the remaining tissue in liquid nitrogen for western blot analysis.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

1. Protein Extraction:

  • Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extracts.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., PIDD1, Caspase-8, Caspase-9, BID, BAX, BIM, BAK1, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

1. Tissue Preparation:

  • Dehydrate the formalin-fixed tumor tissues through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum (e.g., goat serum).

  • Incubate the sections with primary antibodies against Ki-67 (for proliferation) and cleaved Caspase-3 (for apoptosis) overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Develop the signal with a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope and capture images.

  • Quantify the percentage of Ki-67-positive cells or the intensity of cleaved Caspase-3 staining in multiple fields of view.

Conclusion and Future Directions

The data and protocols presented here provide a solid foundation for the in vivo investigation of this compound as a potential anticancer agent. The significant tumor growth inhibition observed in hepatocellular carcinoma models, coupled with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest, warrants further preclinical development. While the signaling pathways in pancreatic cancer have been elucidated in vitro, future studies should focus on confirming these effects and quantifying the in vivo efficacy of this compound in pancreatic cancer xenograft models. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound will be crucial for its potential translation into clinical applications.

References

Preparing Isorhoifolin Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Isorhoifolin stock solutions for use in a variety of in vitro experiments. This compound, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results.

Physicochemical Properties and Solubility

This compound (also known as Apigenin-7-O-rutinoside) is a naturally occurring flavonoid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₇H₃₀O₁₄[1][2]
Molecular Weight 578.5 g/mol [1][2]
Appearance Off-white to light yellow solid[3]
Solubility in DMSO ~100 mg/mL (~172.85 mM)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)

Recommended Solvents and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. It is crucial to use anhydrous, cell culture-grade DMSO to minimize cytotoxicity and maintain the stability of the compound.

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.85 mg of this compound.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 578.5 g/mol x 1000 mg/g = 57.85 mg

  • Dissolve in DMSO: Add the calculated mass of this compound to a sterile tube. Add the appropriate volume of sterile, anhydrous DMSO. For a 100 mM stock solution, add 1 mL of DMSO to 57.85 mg of this compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and protect from light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.

Working Concentrations for In Vitro Assays

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Table 2 provides a summary of reported working concentrations from various in vitro studies.

Table 2: Reported In Vitro Working Concentrations of this compound

Assay TypeCell Line(s)Effective ConcentrationSource(s)
Cytotoxicity (IC₅₀) MDA-MB-231 (Breast Cancer)102 µM (after 72h)
Hep 2 (Larynx Carcinoma)5.9 µg/mL (~10.2 µM)
HeLa (Cervical Carcinoma)6.2 µg/mL (~10.7 µM)
HepG2 (Hepatocellular Carcinoma)22.6 µg/mL (~39.1 µM)
HCT-116 (Colon Carcinoma)34.8 µg/mL (~60.2 µM)
MMP Inhibition (IC₅₀) MMP-1, MMP-3, MMP-130.33 µM, 2.45 µM, 0.22 µM
Antimutagenic Activity E. coli WP2 reverse mutation assay2 µM
Antibacterial Activity S. aureus, P. aeruginosa140 µg/mL (~242 µM)

Preparation of Working Solutions and Cell Treatment

Protocol for Preparing Working Solutions and Treating Cells:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it is advisable to perform serial dilutions of the stock solution in sterile cell culture medium. This helps to ensure accurate final concentrations and minimizes the volume of DMSO added to the cells.

  • Prepare Final Working Solution: Dilute the stock solution or intermediate dilutions directly into the final volume of cell culture medium to achieve the desired working concentration. It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1% (v/v).

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the this compound-treated cells.

  • Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Note on Stability in Culture Media: Flavonoids, including this compound, can exhibit limited stability in aqueous cell culture media, with degradation occurring over time. It is recommended to prepare fresh working solutions immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Experimental Workflow and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. A generalized workflow for investigating the effects of this compound on cell viability and a relevant signaling pathway are depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working cell_treatment Treat Cells with this compound and Vehicle Control prep_working->cell_treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay protein_analysis Analyze Protein Expression (e.g., Western Blot) incubation->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis protein_analysis->data_analysis

Experimental workflow for in vitro studies with this compound.

This compound has been reported to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the AKT/JNK and TGF-β2/SMAD2 pathways.

signaling_pathway cluster_this compound cluster_pathways Cellular Signaling Pathways cluster_akt_jnk AKT/JNK Pathway cluster_tgf TGF-β2/SMAD2 Pathway This compound This compound AKT p-AKT This compound->AKT inhibits JNK p-JNK This compound->JNK activates TGF TGF-β2 This compound->TGF inhibits Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis promotes SMAD p-SMAD2 TGF->SMAD Invasion Cell Invasion & Migration SMAD->Invasion promotes

Modulation of AKT/JNK and TGF-β2/SMAD2 signaling pathways by this compound.

These protocols and application notes provide a comprehensive guide for the preparation and use of this compound in in vitro research. Adherence to these guidelines will help ensure the generation of accurate, reproducible, and reliable experimental data.

References

Application Notes and Protocols for Isorhoifolin Formulation to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin is a flavonoid glycoside found in various plants, including citrus fruits. Like many flavonoids, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly limited by its poor aqueous solubility, which leads to low oral bioavailability. This document provides an overview of formulation strategies to improve the oral bioavailability of this compound, along with detailed protocols for the preparation and evaluation of these formulations.

Disclaimer: The quantitative pharmacokinetic data presented in this document is hypothetical and for illustrative purposes only. It is based on the expected improvements from various formulation strategies as reported for other poorly soluble compounds. Actual in vivo performance would require experimental verification.

Challenges to this compound's Oral Bioavailability

The primary obstacle to the effective oral delivery of this compound is its low water solubility. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, a large fraction of orally administered this compound may pass through the gastrointestinal tract unabsorbed and be excreted.

Formulation Strategies for Enhanced Bioavailability

Several advanced formulation technologies can be employed to overcome the solubility and bioavailability challenges of this compound. These strategies aim to increase the dissolution rate and/or present the drug to the absorptive membrane in a more readily absorbable form. Key approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by reducing particle size, improving wettability, and maintaining the drug in an amorphous state.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This compound can be dissolved in this lipid-based system, facilitating its absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation in the gastrointestinal tract and enhance its absorption.

Quantitative Data on Pharmacokinetic Parameters (Hypothetical)

The following table summarizes the hypothetical pharmacokinetic parameters of this compound in different formulations after oral administration in a rat model. This data illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (unformulated)50150 ± 252.0 ± 0.5600 ± 110100
This compound Solid Dispersion50600 ± 901.0 ± 0.32400 ± 350400
This compound SNEDDS50900 ± 1200.75 ± 0.23600 ± 480600
This compound Liposomes50750 ± 1001.5 ± 0.43000 ± 410500

Experimental Protocols

Protocol 1: Preparation and Evaluation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

  • Dissolution testing apparatus (USP Type II)

  • HPLC system for analysis

Methodology:

  • Preparation of the Solid Dispersion (Solvent Evaporation Method):

    • Dissolve this compound and PVP K30 (in a 1:4 w/w ratio) in a minimal amount of methanol with the aid of sonication.

    • The solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C until a solid mass is formed.

    • The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The dried mass is pulverized using a mortar and pestle and sieved through a 100-mesh sieve.

  • Characterization of the Solid Dispersion:

    • Drug Content: Determine the this compound content in the solid dispersion using a validated HPLC method.

    • In Vitro Dissolution Study:

      • Perform dissolution studies using a USP Type II apparatus.

      • The dissolution medium will be 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

      • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.

      • Withdraw aliquots at predetermined time intervals and analyze for this compound concentration by HPLC.

  • In Vivo Pharmacokinetic Study (Rat Model):

    • Fast male Sprague-Dawley rats overnight with free access to water.

    • Administer the this compound solid dispersion (suspended in 0.5% carboxymethyl cellulose) orally by gavage at a dose of 50 mg/kg.

    • Collect blood samples from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 2: Preparation and Evaluation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a SNEDDS formulation of this compound for improved oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Dynamic Light Scattering (DLS) for particle size analysis

  • Transmission Electron Microscope (TEM)

Methodology:

  • Formulation of SNEDDS:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

    • Construct pseudo-ternary phase diagrams to identify the nanoemulsion region.

    • Prepare the SNEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio (e.g., 20:40:40 w/w/w).

    • Add this compound to the mixture and vortex until a clear solution is obtained.

  • Characterization of SNEDDS:

    • Self-Emulsification Assessment: Add 1 mL of the SNEDDS formulation to 250 mL of water in a glass beaker with gentle agitation and observe the formation of the nanoemulsion.

    • Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using DLS.

    • Morphology: Observe the morphology of the nanoemulsion droplets using TEM.

  • In Vivo Pharmacokinetic Study (Rat Model):

    • Follow the same procedure as described in Protocol 1, administering the liquid SNEDDS formulation orally to rats.

Protocol 3: Preparation and Evaluation of this compound Liposomes

Objective: To encapsulate this compound in liposomes to enhance its stability and oral bioavailability.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes

Methodology:

  • Preparation of Liposomes (Thin-Film Hydration Method):

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with phosphate-buffered saline (pH 7.4) by gentle rotation.

    • Sonify the resulting liposomal suspension using a probe sonicator to reduce the vesicle size.

    • Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Characterization of Liposomes:

    • Vesicle Size and Zeta Potential: Determine the size distribution and zeta potential of the liposomes using DLS.

    • Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by ultracentrifugation. Determine the amount of this compound in the liposomes and calculate the encapsulation efficiency.

    • Morphology: Visualize the liposomes using TEM.

  • In Vivo Pharmacokinetic Study (Rat Model):

    • Follow the same procedure as described in Protocol 1, administering the liposomal suspension orally to rats.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

While the precise molecular targets of this compound are still under investigation, studies on the structurally similar flavonoid, rhoifolin, suggest that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may act similarly.

The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. By inhibiting the degradation of IκBα, this compound may prevent the activation of NF-κB and subsequent inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκBα degradation NF-κB translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of an this compound formulation with enhanced oral bioavailability.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation This compound Formulation (Solid Dispersion, SNEDDS, Liposomes) Characterization Physicochemical Characterization (Size, EE%, Morphology) Formulation->Characterization Dissolution In Vitro Dissolution/ Release Studies Characterization->Dissolution Animal_Study Oral Administration to Rats Dissolution->Animal_Study Proceed if promising Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling LCMS LC-MS/MS Analysis of Plasma Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Conclusion Conclusion PK_Analysis->Conclusion Evaluate Bioavailability Enhancement

Figure 2. General workflow for this compound formulation development and evaluation.

Logical Relationship of Bioavailability Enhancement

The following diagram illustrates the logical relationship between the formulation strategies and the factors contributing to the enhanced oral bioavailability of this compound.

bioavailability_enhancement cluster_strategies Formulation Strategies cluster_factors Contributing Factors This compound This compound Poor_Solubility Poor Aqueous Solubility This compound->Poor_Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Solid_Dispersion Solid Dispersion Increased_Dissolution Increased Dissolution Rate & Improved Wettability Solid_Dispersion->Increased_Dissolution SNEDDS SNEDDS SNEDDS->Increased_Dissolution Liposomes Liposomes Protection_Absorption Protection from Degradation & Enhanced Absorption Liposomes->Protection_Absorption Enhanced_Bioavailability Enhanced Oral Bioavailability Increased_Dissolution->Enhanced_Bioavailability Protection_Absorption->Enhanced_Bioavailability

Measuring the Antioxidant Capacity of Isorhoifolin using the DPPH Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin is a flavonoid glycoside found in various plants, including citrus fruits. Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reactive oxygen species (ROS).[1][2] Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, there is significant interest in identifying and characterizing natural antioxidants like this compound for their potential therapeutic applications.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method for evaluating the antioxidant capacity of compounds.[3] This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration, measured by a decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.

These application notes provide a detailed protocol for measuring the antioxidant capacity of this compound using the DPPH assay, including data presentation and interpretation.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that exhibits a deep purple color in solution due to the delocalization of its spare electron.[4] When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow compound. This reaction leads to a decrease in the absorbance of the solution at 517 nm. The scavenging activity of the antioxidant is quantified by measuring this decrease in absorbance.

Data Presentation

CompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)
Quercetin3.03Ascorbic Acid~25
Luteolin> QuercetinTrolox~45
Kaempferol> Quercetin

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for performing the DPPH assay to determine the antioxidant capacity of this compound. The protocol is adaptable for both cuvette-based spectrophotometers and microplate readers.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • Distilled water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Cuvettes or 96-well microplates

  • Micropipettes

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

4.2.1. DPPH Stock Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Mix the solution thoroughly by inversion.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.

  • Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh daily for optimal results.

4.2.2. This compound and Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).

Assay Procedure (Cuvette Method)
  • Control: Add 2.0 mL of the 0.1 mM DPPH solution to a cuvette and add 1.0 mL of methanol. Mix well and measure the absorbance at 517 nm. This will serve as the control absorbance (A_control).

  • Sample: To a series of cuvettes, add 2.0 mL of the 0.1 mM DPPH solution and 1.0 mL of each concentration of the this compound solution.

  • Positive Control: To another series of cuvettes, add 2.0 mL of the 0.1 mM DPPH solution and 1.0 mL of each concentration of the positive control solution.

  • Blank: Use methanol as the blank to zero the spectrophotometer.

  • Mix the solutions in all cuvettes thoroughly.

  • Incubate the cuvettes in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each solution at 517 nm (A_sample).

Assay Procedure (96-Well Microplate Method)
  • In a 96-well microplate, add 100 µL of the various concentrations of the this compound solutions and the positive control to different wells.

  • Add 100 µL of methanol to separate wells to serve as the blank.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and positive controls.

  • Add 100 µL of methanol to the blank wells.

  • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Cover the microplate and incubate it in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_iso Prepare this compound Dilutions prep_iso->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot det_ic50 Determine IC50 Value plot->det_ic50 Antioxidant_Mechanism cluster_reaction Radical Scavenging by this compound DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H H• donation This compound This compound-OH Isorhoifolin_O This compound-O• (Stable Radical) This compound->Isorhoifolin_O H• donation

References

Application Notes and Protocols for Western Blot Analysis of Isorhoifolin's Effect on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Isorhoifolin, a natural flavonoid glycoside, on key cellular signaling pathways. The protocols and data herein are intended to serve as a framework for designing and executing experiments to elucidate the mechanism of action of this compound, particularly in the context of inflammation and cell proliferation.

Introduction to this compound and Signaling Pathways

This compound is a flavonoid compound found in various plants that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. These biological activities are often mediated through the modulation of critical intracellular signaling cascades. Western blot analysis is an indispensable technique to study these effects by detecting changes in the expression and phosphorylation status of key proteins within these pathways. This document focuses on three central signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, comprising cascades like ERK, p38, and JNK, is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The phosphorylation of these kinases is indicative of pathway activation.

  • PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. The phosphorylation of Akt is a key indicator of its activation and the subsequent downstream signaling.

  • NF-κB Pathway: The NF-κB transcription factors are pivotal in the inflammatory response. Their activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses investigating the effect of this compound on key signaling proteins.

Disclaimer: The quantitative data presented in these tables are illustrative and representative of typical findings for flavonoids with anti-inflammatory properties. They are intended to serve as a guide for data presentation and interpretation. Actual experimental results may vary.

Table 1: Effect of this compound on MAPK Pathway Activation in LPS-Stimulated Macrophages

Treatment Groupp-ERK/ERK Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)
Control1.001.001.00
LPS (1 µg/mL)3.504.203.80
LPS + this compound (10 µM)2.102.502.30
LPS + this compound (25 µM)1.401.601.50
LPS + this compound (50 µM)1.101.201.15

Table 2: Effect of this compound on PI3K/Akt Pathway Activation

Treatment Groupp-Akt/Akt Ratio (Fold Change)
Control1.00
Growth Factor Cocktail5.20
Growth Factor + this compound (10 µM)3.80
Growth Factor + this compound (25 µM)2.10
Growth Factor + this compound (50 µM)1.30

Table 3: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated Macrophages

Treatment Groupp-IκBα/IκBα Ratio (Fold Change)Nuclear p65/Lamin B Ratio (Fold Change)
Control1.001.00
LPS (1 µg/mL)4.805.50
LPS + this compound (10 µM)3.203.80
LPS + this compound (25 µM)1.902.10
LPS + this compound (50 µM)1.201.40

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sample_loading Sample Preparation (with Laemmli buffer) quantification->sample_loading sds_page SDS-PAGE sample_loading->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., ECL) secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry & Quantification imaging->densitometry

Caption: Experimental workflow for Western blot analysis.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Response stimulus Stimulus (e.g., LPS, Growth Factors) raf RAF stimulus->raf mkk3_6 MKK3/6 stimulus->mkk3_6 mkk4_7 MKK4/7 stimulus->mkk4_7 mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) erk->transcription_factors p38 p38 mkk3_6->p38 p38->transcription_factors jnk JNK mkk4_7->jnk jnk->transcription_factors gene_expression Gene Expression (Proliferation, Inflammation) transcription_factors->gene_expression This compound This compound This compound->mek inhibits This compound->mkk3_6 inhibits This compound->mkk4_7 inhibits

Caption: The MAPK signaling pathway and points of inhibition.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cell Survival, Growth, Proliferation downstream->response This compound This compound This compound->pi3k inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex NF-κB Complex (Inactive) cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates p65 p65 ikb->p65 p50 p50 ikb->p50 ikb_p p-IκBα p65_n p65 p65->p65_n translocates p50_n p50 p50->p50_n translocates ub Ubiquitination & Degradation ikb_p->ub dna DNA p65_n->dna binds to p50_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression This compound This compound This compound->ikk inhibits

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental Protocols

General Western Blot Protocol

This protocol provides a generalized procedure. Specific antibody dilutions and incubation times should be optimized according to the manufacturer's datasheet.

A. Solutions and Reagents

  • 1X Phosphate Buffered Saline (PBS): To prepare 1 L, add 50 ml of 20X PBS to 950 ml of deionized water and mix.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • 1X SDS-PAGE Running Buffer: To prepare 1 L, add 100 ml of 10X Tris-Glycine SDS Running Buffer to 900 ml of deionized water and mix.

  • 1X Transfer Buffer: To prepare 1 L, add 100 ml of 10X Tris-Glycine Transfer Buffer to 200 ml of methanol and 700 ml of deionized water and mix.

  • Tris-Buffered Saline with Tween 20 (TBST): To prepare 1 L of 1X TBST, add 100 ml of 10X TBST to 900 ml of deionized water and mix.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST. The choice between milk and BSA depends on the antibody; refer to the datasheet.

  • Primary Antibodies: Specific to total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Reagent.

B. Sample Preparation

  • Culture cells to the desired confluency and treat with this compound and/or stimuli (e.g., LPS) for the specified time.

  • Wash cells twice with ice-cold 1X PBS.[1]

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford assay.

C. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples. Mix 20-40 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

  • Load the samples onto a polyacrylamide gel (8-12% depending on the target protein's molecular weight).

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[1]

D. Immunodetection

  • After transfer, wash the membrane briefly with 1X TBST.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with 1X TBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • The next day, wash the membrane three times for 10 minutes each with 1X TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with 1X TBST.

  • Prepare the ECL reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

E. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To analyze the phosphorylation status, calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.

  • Normalize all results to the untreated control group to determine the fold change. For nuclear translocation assays, normalize the nuclear protein of interest to a nuclear loading control like Lamin B.

References

Application Note: Profiling Gene Expression Changes in Response to Isorhoifolin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhoifolin, a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key approach to elucidating these mechanisms is through the analysis of global and targeted gene expression changes in response to this compound treatment. This application note provides detailed protocols for assessing these changes using RNA Sequencing (RNA-Seq) and quantitative Real-Time PCR (qPCR), as well as validating protein-level changes using Western blotting.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Notably, it has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[1][3] Furthermore, as a flavonoid, its antioxidant properties are likely mediated through the activation of the Nrf2 pathway, which controls the expression of numerous cytoprotective and antioxidant genes.[4] In the context of cancer, this compound has been observed to influence the expression of genes involved in apoptosis, such as caspases and members of the Bcl-2 family.

Isorhoifolin_Signaling_Pathways cluster_0 This compound Action cluster_1 Anti-Inflammatory Pathway cluster_2 Antioxidant Pathway This compound This compound pIκBα p-IκB-α This compound->pIκBα Inhibits Keap1 Keap1 This compound->Keap1 Inhibits IKK IKK IKK->pIκBα phosphorylates NFκB_p65 NF-κB p65 pIκBα->NFκB_p65 releases NFκB_nuc Nuclear NF-κB NFκB_p65->NFκB_nuc translocation Inflam_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) NFκB_nuc->Inflam_Genes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocation ARE_Genes Antioxidant Genes (HMOX1, NQO1) Nrf2_nuc->ARE_Genes activates

Caption: this compound's dual mechanism of action.

Experimental Design and Workflow

A typical experiment to analyze this compound's effect on gene expression involves several key stages. The process begins with treating a relevant cell line with this compound. Following treatment, RNA is extracted for downstream analysis. High-throughput RNA-Seq can be employed for a comprehensive, unbiased view of the transcriptome, while qPCR is used to validate the expression of specific target genes. Finally, Western blotting confirms that observed changes in mRNA levels translate to corresponding changes in protein expression.

Experimental_Workflow cluster_gene Gene Expression Analysis cluster_protein Protein Expression Validation start Cell Culture (e.g., Macrophages, Cancer Cell Line) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment rna_iso RNA Isolation & Quality Control (QC) treatment->rna_iso protein_lysis Protein Lysis treatment->protein_lysis rna_seq RNA Sequencing (Global Profiling) rna_iso->rna_seq qpcr RT-qPCR (Target Validation) rna_iso->qpcr wb Western Blot protein_lysis->wb data_analysis Data Analysis & Interpretation rna_seq->data_analysis qpcr->data_analysis wb->data_analysis

Caption: Overall experimental workflow.

Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or MDA-MB-231 breast cancer cells for anticancer studies) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.

  • Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in sterile DMSO.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) to observe changes in gene expression.

Protocol 2: RNA Isolation and Quality Control
  • Cell Lysis: After treatment, wash cells once with ice-cold PBS and then lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a buffer from a column-based RNA extraction kit).

  • RNA Extraction: Proceed with RNA isolation according to the manufacturer's protocol (e.g., phenol-chloroform extraction or silica column purification).

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

  • RNA Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Verify RNA integrity by calculating an RNA Integrity Number (RIN) using an Agilent Bioanalyzer or equivalent. A RIN of >8 is recommended for RNA-Seq.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol follows a two-step RT-qPCR process.

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1-2 µg of total RNA, random primers or oligo(dT)s, and dNTPs.

    • Add a reverse transcriptase enzyme and its corresponding buffer.

    • Perform the reaction in a thermal cycler according to the enzyme manufacturer's instructions.

  • qPCR Reaction Setup:

    • In a qPCR plate, prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or ACTB), and nuclease-free water.

    • Add the diluted cDNA template to the appropriate wells.

    • Include no-template controls (NTCs) for each primer set.

  • qPCR Run:

    • Run the plate on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: Global Gene Expression by RNA-Sequencing

RNA-Seq is a powerful tool for discovering novel genes and pathways affected by a drug.

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) if non-coding RNAs are of interest.

    • Fragment the RNA and synthesize first-strand and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Note: For large-scale screens, 3' mRNA-Seq methods can be more cost-effective and require lower sequencing depth.

  • Library Quality Control:

    • Assess the library size distribution using a Bioanalyzer.

    • Quantify the library accurately using qPCR or a fluorometric method.

  • Sequencing:

    • Pool multiple libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical sequencing depth for differential expression analysis is 20-30 million reads per sample.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Count the number of reads mapping to each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Protocol 5: Protein Validation by Western Blotting

Western blotting is essential for confirming that changes in mRNA levels result in corresponding changes in protein expression.

  • Sample Preparation:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TNF-α, anti-Caspase-3, or anti-p-IκB-α) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

Quantitative data from gene expression studies should be summarized in a clear and organized manner to facilitate interpretation and comparison across different conditions.

Table 1: Relative mRNA Expression of Pro-inflammatory Genes in Response to this compound (Hypothetical data based on literature)

Gene SymbolTreatmentConcentration (µM)Relative Fold Change (vs. Control)p-value
TNF-α This compound100.45< 0.05
This compound200.21< 0.01
IL-1β This compound100.52< 0.05
This compound200.28< 0.01
IL-6 This compound100.61< 0.05
This compound200.33< 0.01

Table 2: Relative mRNA Expression of Apoptosis-Related Genes in Response to this compound (Hypothetical data based on literature)

Gene SymbolTreatmentConcentration (µM)Relative Fold Change (vs. Control)p-value
CASP3 This compound502.5< 0.01
This compound + Doxorubicin5022.2< 0.001
BAX This compound501.8< 0.05
BCL2 This compound500.6< 0.05

Table 3: Relative mRNA Expression of Nrf2 Target Genes in Response to this compound (Hypothetical data based on literature)

Gene SymbolTreatmentConcentration (µM)Relative Fold Change (vs. Control)p-value
HMOX1 This compound252.8< 0.01
This compound504.1< 0.001
NQO1 This compound252.2< 0.01
This compound503.5< 0.001

References

Application Notes and Protocols: Isorhoifolin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isorhoifolin, also known as apigenin-7-O-rutinoside, is a flavonoid glycoside naturally occurring in various plants, including citrus fruits, Mentha species, and others.[1][2] As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[3][4][5] These properties have led to increasing interest in its quantification in plant extracts and finished products for quality control and standardization purposes. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard, including its physicochemical properties, extraction and isolation from plant material, and quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueSource
Molecular Formula C27H30O14
Molecular Weight 578.52 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Synonyms Apigenin 7-O-rutinoside, Isorhoifoline
CAS Number 552-57-8
Melting Point 269 - 275 °C
Appearance Off-White to Light Yellow Solid
Purity (as a standard) ≥95% to ≥98.5% (HPLC)
Solubility Soluble in DMSO. Slightly soluble in Pyridine.

Experimental Protocols

This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources. The efficiency of extraction may vary depending on the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., citrus peel, mint leaves)

  • Methanol (≥99.9%)

  • Hexane

  • Acetone

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Protocol:

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material and place it in a flask.

    • Add 100 mL of methanol and sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Filter the extract through filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Liquid-Liquid Partitioning & SPE):

    • Suspend the crude extract in 100 mL of water and partition successively with 100 mL of hexane three times to remove non-polar compounds. Discard the hexane fractions.

    • Further partition the aqueous layer with 100 mL of ethyl acetate three times. This compound will be present in the ethyl acetate fraction.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • For further purification, dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the this compound-containing fraction with a mixture of methanol and water. The optimal gradient should be determined empirically, starting with a low methanol concentration and gradually increasing it.

    • Collect the fractions and monitor by TLC or HPLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

This protocol provides a validated method for the quantification of this compound in extracts or finished products using High-Performance Liquid Chromatography with UV detection.

Materials and Equipment:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the plant extract or ground finished product.

    • Extract the sample with a known volume of methanol using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often optimal.

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: Flavonoids typically have absorption maxima between 250 and 370 nm. For this compound, a wavelength of around 265 nm or 330 nm can be used for quantification. A PDA detector can be used to determine the optimal wavelength.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area corresponding to the retention time of this compound.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis HPLC Analysis plant_material Plant Material extraction Methanolic Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning spe Solid-Phase Extraction partitioning->spe isolated_this compound Isolated this compound spe->isolated_this compound sample_prep Sample Preparation isolated_this compound->sample_prep for characterization standard_prep Standard Preparation hplc HPLC-UV Analysis standard_prep->hplc sample_prep->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus This compound This compound Apigenin Apigenin (Aglycone) This compound->Apigenin Hydrolysis PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Discussion of Signaling Pathway:

This compound is the glycoside of apigenin. Upon ingestion, it can be hydrolyzed to its aglycone, apigenin, which is more readily absorbed. Apigenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-studied pathways is the PI3K/Akt pathway, which is a crucial regulator of cellular processes, including inflammation. Apigenin can inhibit the phosphorylation of Akt, a downstream target of PI3K. This inhibition can lead to the suppression of the NF-κB signaling pathway, a master regulator of inflammation. The inactivation of NF-κB results in the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the inflammatory response. While this pathway is primarily documented for apigenin, it represents a plausible mechanism through which this compound exerts its anti-inflammatory effects following metabolic conversion.

This compound is a valuable phytochemical standard for the quality control and research of medicinal plants and herbal products. The provided protocols for extraction, isolation, and HPLC-UV analysis offer a framework for its accurate quantification. The understanding of its physicochemical properties and potential biological activities, including the modulation of inflammatory signaling pathways, underscores its importance in phytochemical and pharmacological research. These application notes serve as a comprehensive resource for scientists and professionals in the field of natural product analysis and drug development.

References

Application of Isorhoifolin in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has emerged as a compound of interest in neurodegenerative disease research.[1][2] While direct and extensive studies in hallmark models of Alzheimer's and Parkinson's disease are still developing, existing research on this compound and structurally related flavonoids points towards significant neuroprotective potential.[1][3][4] This document provides a comprehensive overview of the current understanding of this compound's application in neurodegenerative disease models, detailed protocols for its experimental use, and visualizations of implicated signaling pathways. The methodologies outlined herein are based on established experimental models and the known anti-inflammatory and antioxidant properties of this compound and similar flavonoids.

Putative Mechanisms of Neuroprotection

This compound is believed to exert its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, key pathological features of many neurodegenerative disorders.

Antioxidant Effects: this compound has been shown to improve the antioxidant status in the brain, likely through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This can help protect neurons from damage induced by reactive oxygen species (ROS).

Anti-inflammatory Effects: The flavonoid has demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines. This is particularly relevant in the context of neuroinflammation, where the chronic activation of microglia contributes to neuronal damage.

Modulation of Neuronal Signaling: Studies on this compound and related compounds suggest an ability to modulate key signaling pathways involved in neuronal survival and plasticity, such as the ERK/CREB/BDNF pathway.

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

While specific quantitative data for this compound in Alzheimer's and Parkinson's models are limited, the following tables summarize available data for this compound in other neuroprotective models and for structurally similar flavonoids in neurodegeneration models. This information provides a basis for estimating effective concentrations and expected outcomes.

Table 1: Reported Neuroprotective Effects of this compound (Rhoifolin)

Model SystemTreatmentKey FindingsReference
Scopolamine-induced amnesic zebrafish1, 3, and 5 µg/L this compoundImproved memory, decreased anxiety-like behavior, reduced acetylcholinesterase (AChE) activity, and decreased brain oxidative stress.
Freund's adjuvant-induced arthritis in rats (systemic inflammation model)10 and 20 mg/kg RhoifolinSignificant decrease in oxidative stress markers and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via inhibition of NF-κB.

Table 2: Neuroprotective Effects of Structurally Similar Flavonoids

FlavonoidModel SystemTreatmentKey FindingsReference
Tilianin MPP+-induced Parkinson's disease model (MES23.5 cells)Pretreatment with TilianinPrevented reduction in cell viability, inhibited inflammatory cytokine secretion and oxidative stress, and downregulated the MAPK signaling pathway.
Linarin Aβ(25-35)-induced neurotoxicity (PC12 cells)0.1, 1.0, and 10 µM LinarinIncreased cell viability, reduced apoptosis, and inhibited acetylcholinesterase activity. Neuroprotection was mediated through the PI3K/Akt pathway.
Apigenin APP/PS1 mouse model of Alzheimer's diseaseThree-month oral treatmentRescued learning deficits, reduced Aβ deposition, and restored the ERK/CREB/BDNF pathway.

Experimental Protocols

The following protocols are designed as a starting point for investigating the effects of this compound in common in vitro and in vivo models of neurodegenerative diseases. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes the use of the human neuroblastoma SH-SY5Y cell line to assess the protective effects of this compound against a neurotoxin-induced model of Parkinson's disease (6-hydroxydopamine, 6-OHDA).

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • MTT reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Incubate for 24 hours. Include a vehicle control (DMSO).

  • Neurotoxin Challenge: Prepare a fresh solution of 6-OHDA in culture medium. Remove the this compound-containing medium and add 100 µL of the 6-OHDA solution (e.g., 100 µM final concentration) to the wells. Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • This compound

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • 96-well black, clear-bottom plates

Procedure:

  • Aβ Peptide Preparation: Dissolve Aβ(1-42) in HFIP, evaporate the solvent, and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide film in a small volume of DMSO and then dilute to the final concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the Aβ(1-42) solution (e.g., 10 µM final concentration), ThT (e.g., 10 µM final concentration), and different concentrations of this compound. Include a control with no this compound.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control.

Protocol 3: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol provides a framework for evaluating the neuroprotective effects of this compound in the MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Saline

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for at least one week. Divide them into groups: Vehicle control, MPTP + Vehicle, MPTP + this compound (different doses).

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a pre-determined period (e.g., 14 days) before MPTP induction.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specific time points after MPTP administration.

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect the brains. Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Quantify TH-positive cells to determine the extent of neuroprotection.

Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways through which this compound may exert its neuroprotective effects.

isorhoifolin_neuroprotection_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 NFkB NF-κB This compound->NFkB Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Neuroinflammation Neuroinflammation (Microglial Activation) Neuroinflammation->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces Antioxidant_Enzymes->Neuroprotection Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Damage

Caption: Putative neuroprotective signaling pathways of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model.

experimental_workflow start Start cell_culture SH-SY5Y Cell Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment This compound Pre-treatment (24 hours) seeding->treatment neurotoxin Neurotoxin Induction (e.g., 6-OHDA, 24 hours) treatment->neurotoxin viability_assay Cell Viability Assay (e.g., MTT) neurotoxin->viability_assay data_analysis Data Analysis viability_assay->data_analysis end End data_analysis->end

Caption: In vitro neuroprotection experimental workflow.

Conclusion

This compound represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its ability to modulate key neuronal signaling pathways, provide a strong rationale for its further investigation. The protocols and information provided in this document are intended to facilitate research into the therapeutic potential of this compound in Alzheimer's disease, Parkinson's disease, and other related neurological disorders. As research in this area progresses, it will be crucial to conduct more extensive studies to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

Troubleshooting & Optimization

Isorhoifolin Peak Tailing in Reverse-Phase HPLC: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the analysis of isorhoifolin by reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge. For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity, thereby compromising the reliability of the results.[1]

Q2: What are the primary causes of peak tailing for this compound in RP-HPLC?

The most common causes for this compound, a polar flavonoid compound, involve undesirable chemical interactions or physical issues within the HPLC system. These include:

  • Secondary Silanol Interactions: this compound's polar groups can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] This secondary retention mechanism causes some molecules to elute later, resulting in a "tail".

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Column Contamination or Degradation: The accumulation of sample matrix components or the chemical degradation of the stationary phase can create active sites that cause tailing. A partially blocked inlet frit is also a common cause.

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to distorted, tailing peaks.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the separated peak to spread out, leading to tailing.

Troubleshooting Guides

A systematic approach is crucial for efficiently diagnosing and resolving the source of peak tailing.

Initial Troubleshooting Workflow

This diagram outlines a high-level, systematic approach to diagnosing the cause of peak tailing.

G start This compound Peak Tailing Observed check_overload 1. Check for Column Overload (Dilute sample and re-inject) start->check_overload check_chemical 2. Evaluate Chemical Interactions (Mobile Phase pH, Modifiers) check_overload->check_chemical Tailing Persists solution Symmetrical Peak Achieved check_overload->solution Problem Solved check_column_health 3. Assess Column Health (Contamination, Age, Voids) check_chemical->check_column_health Tailing Persists check_chemical->solution Problem Solved check_system 4. Inspect HPLC System (Dead volume, Leaks, Connections) check_column_health->check_system Tailing Persists check_column_health->solution Problem Solved check_system->solution Problem Solved

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Detailed Troubleshooting Steps & Protocols
  • How to Diagnose: This is a likely cause if this compound (a polar analyte) tails while a neutral, non-polar compound elutes with a symmetrical peak.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidifier like formic or trifluoroacetic acid (TFA) suppresses the ionization of silanol groups, minimizing their interaction with this compound.

    • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for polar compounds.

    • Add a Mobile Phase Modifier: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to bind to active silanol sites and shield them from the analyte.

  • How to Diagnose: The peak shape improves and becomes more symmetrical when the sample is diluted or a smaller volume is injected.

  • Solution: Perform a sample dilution series to find a concentration that does not saturate the column.

Data Presentation: Effect of Sample Concentration on Tailing Factor

This compound Concentration (µg/mL)Injection Volume (µL)Tailing Factor (USP)Peak Shape
200102.1Severe Tailing
100101.8Moderate Tailing
50101.3Minor Tailing
20101.1Symmetrical
A USP Tailing Factor of 1.0 indicates perfect symmetry. Values > 1.2 are generally considered tailing.
  • How to Diagnose: Peak tailing appears or worsens over time, often accompanied by an increase in backpressure. The issue persists even with fresh mobile phase and a non-overloaded sample.

  • Solution: Clean the column using a rigorous washing protocol.

Experimental Protocol: General Reverse-Phase Column Washing

This protocol is designed to remove both polar and non-polar contaminants. Always disconnect the column from the detector before washing.

  • Flush out buffers: Wash with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).

  • Wash with Isopropanol: Flush with 10-20 column volumes of isopropanol.

  • Wash with Acetonitrile: Flush with 10-20 column volumes of acetonitrile.

  • Wash with Methanol: Flush with 10-20 column volumes of methanol.

  • (Optional, for highly non-polar contaminants): Flush with hexane, preceded and followed by isopropanol washes to ensure miscibility.

  • Re-equilibrate: Return to the initial mobile phase conditions, allowing at least 20 column volumes for the column to stabilize before the next injection.

Troubleshooting Logic Diagram

This decision tree provides a step-by-step logical process to isolate the cause of peak tailing.

G start Peak Tailing Observed q1 Does diluting the sample (e.g., 1:10) improve peak shape? start->q1 a1_yes Column Overload. Reduce sample concentration or injection volume. q1->a1_yes Yes q2 Is the mobile phase pH > 2 units from analyte pKa? Is it freshly prepared? q1->q2 No solution Problem Resolved a1_yes->solution a2_no Potential pH issue. Adjust pH (e.g., add 0.1% formic acid) and/or prepare fresh mobile phase. q2->a2_no No q3 Has performance degraded over time? Is backpressure high? q2->q3 Yes a2_no->solution a3_yes Column is likely contaminated. Perform column wash protocol. q3->a3_yes Yes a3_no Check for extra-column volume (tubing, connections). Consider replacing column if old. q3->a3_no No a3_yes->solution a3_no->solution

References

Technical Support Center: Optimizing Mobile Phase for Isorhoifolin Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Isorhoifolin using High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound separation on a reversed-phase C18 column?

A1: A common and effective starting point for the separation of this compound, a flavonoid glycoside, is a gradient elution using a two-solvent system.[1] Typically, this consists of:

  • Solvent A: Water with an acid modifier, such as 0.1% formic acid or 0.1% acetic acid.[2][3]

  • Solvent B: Acetonitrile or Methanol, often also containing the same concentration of the acid modifier.[1][4]

A generic gradient might run from a low percentage of Solvent B (e.g., 10-20%) to a high percentage (e.g., 80-90%) over 20-40 minutes. This allows for the elution of a wide range of compounds with varying polarities.

Q2: Why is my this compound peak tailing, and how can I improve its shape?

A2: Peak tailing is a common issue when analyzing flavonoids like this compound. The most frequent cause is the interaction between the acidic hydroxyl groups on the flavonoid molecule and residual silanol groups on the silica-based stationary phase of the HPLC column. To fix this, you should suppress the ionization of these silanol groups by acidifying the mobile phase.

Solution: Add a small amount of acid to the aqueous portion (Solvent A) of your mobile phase. Formic acid (0.01-0.1%) or acetic acid are common choices to maintain a pH between 2.5 and 3.5, which typically results in a significant improvement in peak symmetry.

Q3: I am not getting adequate separation between this compound and an adjacent impurity. What mobile phase adjustments can I make?

A3: To improve the resolution between closely eluting peaks, several mobile phase parameters can be adjusted. A systematic approach is recommended:

  • Optimize the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase the separation between peaks.

  • Change the Organic Solvent: The choice of organic solvent affects selectivity. If you are using methanol, switching to acetonitrile (or vice-versa) can alter the elution order and improve resolution. Acetonitrile often provides higher efficiency and lower backpressure.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and change selectivity. A common range to test is 30-45°C.

Q4: What is the specific role of adding an acid like formic acid to the mobile phase?

A4: Adding an acid to the mobile phase serves two primary functions in the analysis of flavonoids:

  • Improves Peak Shape: It suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause peak tailing.

  • Ensures Consistent Analyte Retention: It maintains a consistent, low pH, which ensures that acidic analytes like this compound remain in a single, non-ionized form, leading to sharp, reproducible peaks.

Q5: Should I use acetonitrile or methanol as the organic component of the mobile phase?

A5: Both acetonitrile and methanol are common in reversed-phase HPLC. The choice can impact selectivity, resolution, and backpressure.

  • Acetonitrile: Often preferred due to its lower viscosity (resulting in lower backpressure), better UV transparency at low wavelengths, and different selectivity compared to methanol.

  • Methanol: A more polar and protic solvent that can offer unique selectivity for certain compounds. It is also generally less expensive.

If resolution is an issue, it is highly recommended to test both solvents, as they can produce different elution patterns for flavonoids.

Q6: My system backpressure is excessively high. Could my mobile phase be the cause?

A6: Yes, the mobile phase can contribute to high backpressure. Common causes include:

  • Buffer Precipitation: If you are using a buffer and mix it with a high concentration of organic solvent, the buffer can precipitate, blocking the column or system frits. Ensure your buffer is soluble in the highest organic percentage of your gradient.

  • High Viscosity: Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures, which can increase backpressure. High flow rates also increase pressure.

  • Microbial Growth: Over time, microbial growth can occur in un-acidified aqueous mobile phases, leading to blockages. It is good practice to filter your mobile phase through a 0.45 µm or 0.22 µm filter and not to store aqueous phases for extended periods.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common chromatographic problems related to mobile phase optimization.

G start Observe Chromatographic Problem tailing Peak Tailing start->tailing resolution Poor Resolution start->resolution pressure High Backpressure start->pressure retention Retention Time Drift start->retention cause_tailing Cause: Silanol Interactions or Improper Sample Solvent tailing->cause_tailing cause_resolution Cause: Insufficient Selectivity or Efficiency resolution->cause_resolution cause_pressure Cause: Blockage, High Viscosity, or Precipitation pressure->cause_pressure cause_retention Cause: Poor Equilibration, Changing MP Composition retention->cause_retention sol_tailing Solution: 1. Add 0.1% Formic Acid to MP. 2. Ensure sample solvent is weak. cause_tailing->sol_tailing sol_resolution Solution: 1. Make gradient shallower. 2. Switch organic solvent (ACN <> MeOH). 3. Adjust temperature. cause_resolution->sol_resolution sol_pressure Solution: 1. Filter mobile phase. 2. Check buffer solubility. 3. Reduce flow rate. cause_pressure->sol_pressure sol_retention Solution: 1. Increase column equilibration time. 2. Prepare fresh mobile phase. cause_retention->sol_retention

Caption: Troubleshooting workflow for common HPLC issues.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of a standard mobile phase for this compound analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (≥98%)

  • 0.45 µm solvent filtration apparatus

  • Graduated cylinders and solvent-rinsed glass bottles

Procedure:

  • Prepare Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Cap the bottle and mix thoroughly.

  • Prepare Solvent B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

  • Filtration and Degassing:

    • Filter both Solvent A and Solvent B through a 0.45 µm membrane filter to remove particulates.

    • Degas both solvents prior to use by sonicating for 10-15 minutes or by using an in-line HPLC degasser. This prevents air bubbles from interfering with the pump and detector.

Protocol 2: Systematic Mobile Phase Optimization Workflow

This protocol outlines a logical workflow for developing a robust gradient separation method.

G start 1. Define Goal (Separate this compound) step2 2. Select Column & Initial MP (e.g., C18, H2O/ACN + 0.1% FA) start->step2 step3 3. Run Scouting Gradient (e.g., 5-95% B in 30 min) step2->step3 decision Is Resolution Adequate? step3->decision step4a 4a. Optimize Gradient (Adjust slope and time) decision->step4a No step5 5. Fine-Tune & Validate decision->step5 Yes step4b 4b. Change Organic Solvent (Try Methanol instead of ACN) step4a->step4b step4b->decision Re-evaluate end Robust Method Achieved step5->end

Caption: Systematic workflow for HPLC mobile phase optimization.

Data Presentation

Table 1: Example Gradient Programs for Flavonoid Glycoside Separation

Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)Reference
Program 1
0-182180.8
1-15Gradient to 70Gradient to 300.8
15-25Gradient to 50Gradient to 500.8
Program 2
0-190100.3
1-15Gradient to 70Gradient to 300.3
15-17Hold at 70Hold at 300.3

Table 2: Properties of Common Reversed-Phase HPLC Solvents

PropertyAcetonitrileMethanolKey Consideration
Polarity Index 5.85.1Affects solvent strength and selectivity.
Viscosity (cP at 20°C) 0.370.60Lower viscosity leads to lower backpressure.
UV Cutoff (nm) ~190 nm~205 nmAcetonitrile is better for detection at low UV wavelengths.
Elution Strength StrongerWeakerAcetonitrile is a stronger solvent in RP-HPLC, leading to shorter retention times for many compounds.

Table 3: Mobile Phase Troubleshooting Summary

ProblemPotential Mobile Phase CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactions.Add 0.1% formic or acetic acid to the mobile phase.
Poor Resolution Suboptimal solvent strength or selectivity.Adjust gradient slope; switch organic solvent (ACN/MeOH).
Split Peaks Sample solvent incompatible with mobile phase.Dissolve sample in the initial mobile phase or a weaker solvent.
High Backpressure Buffer precipitation; high viscosity.Ensure buffer solubility; use ACN instead of MeOH; reduce flow rate.
Ghost Peaks Contaminated mobile phase.Use fresh, high-purity HPLC-grade solvents.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily; ensure proper mixing if preparing online.

References

Isorhoifolin solubility issues in aqueous solutions and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the poor aqueous solubility of isorhoifolin.

Frequently Asked Questions (FAQs)

Question 1: What is this compound and why is its aqueous solubility a challenge?

Answer: this compound, also known as Apigenin-7-O-rutinoside, is a flavonoid glycoside found in various plants.[1][2][3] Like many flavonoids, it possesses a range of biological activities, including antioxidant and anti-leakage effects, making it a compound of interest for research.[1][4] However, its chemical structure renders it insoluble in water, which presents a significant hurdle for conducting experiments in aqueous biological systems, such as cell culture media or physiological buffers. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Question 2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What are the likely causes and solutions?

Answer: This is a common issue stemming from the low aqueous solubility of this compound. When a concentrated stock solution (typically in DMSO) is diluted into a buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved.

Troubleshooting Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility but non-toxic to your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

  • Use Intermediary Dilution Steps: Avoid diluting the stock directly into the final medium. Instead, perform serial dilutions in a medium that contains a slightly higher percentage of the co-solvent before making the final dilution.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at higher temperatures.

  • Consider Alternative Solubilization Methods: If precipitation persists, the chosen solvent system may be inadequate. It may be necessary to switch to a more robust solubilization technique, such as cyclodextrin complexation or a different co-solvent system.

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed During Dilution check_dmso Is final co-solvent (e.g., DMSO) concentration high enough to maintain solubility? start->check_dmso increase_dmso Increase co-solvent concentration. Caution: Check cell toxicity limits (typically <0.5% DMSO). check_dmso->increase_dmso No use_intermediate Use intermediary dilution steps instead of a single large dilution. check_dmso->use_intermediate Yes end Problem Resolved increase_dmso->end sonicate Apply gentle warming (37°C) or brief sonication to aid dissolution. use_intermediate->sonicate alternative_method Consider alternative solubilization strategy. sonicate->alternative_method cyclodextrin Cyclodextrin Complexation alternative_method->cyclodextrin cosolvent_system Different Co-Solvent System (e.g., with PEG300, Tween-80) alternative_method->cosolvent_system cyclodextrin->end cosolvent_system->end

Caption: Decision workflow for troubleshooting this compound precipitation.

Question 3: What are the primary strategies for solubilizing this compound for experimental use?

Answer: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The choice of method depends on the specific requirements of the experiment (e.g., in vitro vs. in vivo, sensitivity of the assay to excipients).

  • Co-solvency: This is the most common approach, where a water-miscible organic solvent is used to dissolve the compound before further dilution. Dimethyl sulfoxide (DMSO) is a powerful and frequently used co-solvent for this compound. For in vivo studies, complex co-solvent systems including DMSO, PEG300, and surfactants like Tween-80 are often used to create stable formulations.

  • Inclusion Complexation: This method involves encapsulating the hydrophobic this compound molecule within a host molecule, typically a cyclodextrin. The exterior of the cyclodextrin is hydrophilic, which increases the apparent water solubility of the guest molecule. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. This compound contains phenolic hydroxyl groups, which can be deprotonated at higher pH values, potentially increasing solubility. However, the stability of the compound at non-physiological pH must be carefully evaluated.

  • Nanoparticle Formulation: Reducing the particle size of a compound to the nanometer scale increases its surface area-to-volume ratio, which can significantly improve its dissolution rate and saturation solubility. Techniques like nanoprecipitation can be used to create nanoparticle suspensions of this compound.

Diagram of Solubility Enhancement Strategies

G cluster_main This compound Solubility Enhancement Strategies main Poorly Soluble This compound cosolvency Co-Solvency main->cosolvency Use of organic co-solvents (DMSO, PEG300) complexation Cyclodextrin Complexation main->complexation Encapsulation in host molecules (SBE-β-CD) ph_adjust pH Adjustment main->ph_adjust Ionization of phenolic groups at basic pH nanoparticles Nanoparticle Formulation main->nanoparticles Increased surface area via particle size reduction

Caption: Overview of strategies to enhance this compound's aqueous solubility.

Question 4: How can I prepare a stock solution and quantify the concentration of this compound?

Answer: Stock Solution Preparation: this compound is readily soluble in DMSO. A high-concentration stock solution can be prepared by dissolving the powder in 100% DMSO. Commercial suppliers indicate a solubility of approximately 100 mg/mL in DMSO, which may require sonication to fully dissolve. Store stock solutions at -20°C or -80°C, protected from light, to ensure stability.

Quantification: To verify the concentration of your final working solutions, a validated analytical method is necessary. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for quantifying flavonoids.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically used.

  • Stationary Phase: A C18 reversed-phase column is most common.

  • Detection: The wavelength for detection should be set at the absorbance maximum (λmax) of this compound.

  • Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvent systems, providing a baseline for formulation development.

Solvent SystemReported SolubilityMolar ConcentrationSource
WaterInsoluble-
MethanolSolubleNot specified
Dimethyl Sulfoxide (DMSO)~100 mg/mL~172.85 mM
Formulation 1 (in vivo)≥ 2.5 mg/mL≥ 4.32 mM
Formulation 2 (in vivo)≥ 2.5 mg/mL≥ 4.32 mM

Note: Formulation 1 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Formulation 2 consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System (in vivo)

This protocol is adapted from commercially available formulation guidelines and is suitable for preparing this compound for animal studies.

Materials:

  • This compound powder

  • DMSO (newly opened, anhydrous)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure (to prepare 1 mL of ≥ 2.5 mg/mL solution):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.

  • Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.

  • Add 50 µL of Tween-80. Vortex again until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Solubilization using Cyclodextrin Complexation (in vivo)

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex and enhance solubility.

Materials:

  • This compound powder

  • DMSO

  • SBE-β-CD

  • Saline (0.9% NaCl in sterile water)

Procedure (to prepare 1 mL of ≥ 2.5 mg/mL solution):

  • Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This may require stirring.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until the solution is clear. This formulation is recommended to be prepared fresh for use.

Mechanism of Cyclodextrin Complexation

G cluster_workflow Experimental Workflow cluster_pathway Simplified Adrenergic Signaling Pathway prep_cells 1. Prepare Target Cells (e.g., Cardiomyocytes) prep_iso 2. Prepare this compound Solution (using appropriate solubilization method) prep_cells->prep_iso treatment 3. Treat Cells with this compound (and controls, e.g., Isoproterenol) prep_iso->treatment measurement 4. Measure Downstream Effect (e.g., Patch Clamp for ICa,L) treatment->measurement antagonist 5. Pre-treat with Antagonist (e.g., Propranolol) to confirm mechanism treatment->antagonist analysis 6. Data Analysis and Interpretation measurement->analysis antagonist->measurement iso This compound receptor β-Adrenergic Receptor iso->receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka ca_channel L-type Ca2+ Channel pka->ca_channel ca_influx ↑ Ca2+ Influx ca_channel->ca_influx

Caption: Workflow and signaling pathway for investigating this compound's effects.

References

Common problems in flavonoid extraction and their solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during flavonoid extraction.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during your flavonoid extraction experiments.

Problem Potential Cause Solution
Consistently Low Flavonoid Yield Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the target flavonoids. Flavonoid glycosides are more polar and extract better with alcohol-water mixtures, while less polar flavonoids like isoflavones are more soluble in solvents like acetone or ethyl acetate.[1][2][3][4][5]Conduct a solvent screening: Test a range of solvents with varying polarities (e.g., pure ethanol, 70% ethanol, methanol, acetone) to find the optimal choice for your specific plant material and target flavonoids.
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile flavonoids. Conversely, a temperature that is too low may result in inefficient extraction.Optimize the temperature: Perform small-scale extractions at various temperatures (e.g., 40°C, 50°C, 60°C) to determine the ideal balance between yield and flavonoid stability. A common effective range is 40°C to 70°C.
Incorrect Particle Size of Plant Material: Large particles have a limited surface area for solvent interaction, while overly fine particles can clump and hinder solvent penetration.Optimize particle size: Grind the plant material to a uniform, moderate particle size (e.g., passing through a 40-60 mesh sieve) to ensure efficient solvent contact without causing clumping.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of flavonoids from the plant matrix into the solvent.Optimize extraction time: Experiment with different extraction durations to identify the point of diminishing returns, where a longer time does not significantly increase the yield.
Inadequate Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully solubilize all the target flavonoids from the plant material.Adjust the solid-to-solvent ratio: Increase the volume of the solvent relative to the amount of plant material. Common ratios to test range from 1:10 to 1:50 (g/mL).
Degradation of Flavonoids Excessive Heat: Many flavonoids are sensitive to high temperatures and can degrade during prolonged exposure to heat in methods like Soxhlet extraction or decoction.Use lower temperatures or non-thermal methods: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. For thermal methods, carefully control the temperature to avoid overheating.
Extreme pH: The pH of the extraction medium can affect the stability of flavonoids. For example, anthocyanins are more stable in acidic conditions (pH 2-4).Optimize the pH of the solvent: Adjust the pH of your solvent to a range that is known to be optimal for the stability of your target flavonoids. This may involve adding a small amount of acid (e.g., HCl or acetic acid) or base.
Presence of Degrading Enzymes: Endogenous enzymes in the plant material, such as polyphenol oxidases, can degrade flavonoids once the plant cells are disrupted.Blanching or using organic solvents: Briefly blanching the plant material before extraction can inactivate these enzymes. Alternatively, using organic solvents like ethanol or methanol can also inhibit enzymatic activity.
Exposure to Light and Oxygen: Some flavonoids are susceptible to degradation upon exposure to light and oxygen, particularly during long extraction processes.Protect the extraction setup: Conduct the extraction in amber glassware or cover the setup with aluminum foil to protect it from light. Purging the system with an inert gas like nitrogen can minimize exposure to oxygen.
Co-extraction of Impurities (Low Purity) Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix, such as chlorophyll, lipids, and polysaccharides, along with the flavonoids.Use a more selective solvent or a sequential extraction: Employ a solvent that has a higher affinity for your target flavonoids. Alternatively, perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main flavonoid extraction.
Suboptimal Extraction Method: Some extraction methods are inherently less selective than others.Employ purification techniques: After the initial extraction, use techniques like column chromatography (e.g., with macroporous resins or polyamide) or liquid-liquid partitioning to separate the flavonoids from the impurities.
Complex Plant Matrix: The raw material itself may contain a high concentration of compounds with similar polarities to the target flavonoids, making selective extraction difficult.Optimize purification steps: Focus on developing a robust purification protocol post-extraction to effectively isolate the flavonoids of interest.
Inconsistent Extraction Results Inhomogeneous Plant Material: Variations in the plant material, such as different parts of the plant being used or inconsistent drying, can lead to variable flavonoid content.Ensure homogeneity: Thoroughly mix the ground plant material to create a uniform batch before taking samples for extraction. Use consistent plant parts and drying methods.
Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio between experiments can cause inconsistent yields.Maintain strict control: Carefully monitor and control all extraction parameters to ensure reproducibility between batches.
Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-solvent ratio and affect extraction efficiency.Prevent solvent loss: Use appropriate equipment, such as condensers for reflux and Soxhlet extractions, to minimize solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for flavonoid extraction?

A1: There is no single "best" solvent, as the optimal choice depends on the specific flavonoids being targeted and their polarity. However, aqueous mixtures of ethanol (e.g., 50-80%) are widely used and effective for a broad range of flavonoids due to their moderate polarity and low toxicity. Methanol is also highly efficient but is more toxic. For less polar flavonoids, solvents like acetone or ethyl acetate may be more suitable.

Q2: Should I use fresh or dried plant material for extraction?

A2: Dried plant material is often preferred because the removal of water allows for better penetration of organic solvents and the results are more consistent as they are not influenced by variable water content. However, the drying process itself can lead to the degradation of some thermolabile flavonoids. If using fresh material, a solvent that is miscible with water, such as ethanol or acetone, is necessary.

Q3: How can I improve the purity of my flavonoid extract?

A3: To improve purity, you can perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll. After the primary extraction, purification techniques such as column chromatography using macroporous resins or polyamide, or liquid-liquid partitioning, can be employed to isolate the flavonoid fraction from other co-extracted compounds.

Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?

A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include reduced extraction times, lower solvent consumption, and often higher extraction yields. They can also be more energy-efficient and environmentally friendly.

Q5: How does pH affect flavonoid extraction?

A5: The pH of the extraction solvent can significantly influence the solubility and stability of flavonoids. For instance, anthocyanins are more stable and readily extracted under acidic conditions (pH 2-4). It is important to optimize the pH for your specific target flavonoids, as extreme pH levels can cause degradation.

Experimental Protocols

Maceration for Flavonoid Extraction

Objective: To extract flavonoids from plant material using simple soaking in a solvent.

Methodology:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of 70% ethanol (or another appropriate solvent).

    • Stopper the flask and place it on an orbital shaker.

    • Macerate for 24-72 hours at room temperature with continuous agitation.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude flavonoid extract.

  • Storage: Store the dried extract in a desiccator in the dark to prevent degradation.

Ultrasound-Assisted Extraction (UAE) of Flavonoids

Objective: To extract flavonoids using ultrasonic waves to enhance extraction efficiency.

Methodology:

  • Sample Preparation: Prepare the plant material as described for maceration.

  • Extraction:

    • Place 10 g of the powdered plant material in a beaker or flask.

    • Add 100 mL of the chosen solvent (e.g., 80% methanol).

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Conduct the extraction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Solvent Evaporation: Follow the same procedure as for maceration to obtain the crude extract.

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction

SolventPolarityAdvantagesDisadvantagesSuitable for
Methanol HighHigh extraction efficiency for polar flavonoids.Toxic, not suitable for food or pharmaceutical applications.Analytical and research purposes.
Ethanol ModerateGenerally Recognized as Safe (GRAS), biodegradable, effective for a wide range of flavonoids.May be less efficient for highly non-polar flavonoids.Food, pharmaceutical, and research applications.
Acetone ModerateGood solvency, easy to evaporate.Flammable, moderately toxic.Extracting a broad range of phenolics, including less polar flavonoids.
Water HighNon-toxic, inexpensive.Can extract many water-soluble impurities, unsuitable for thermolabile compounds if boiled (decoction).Polar flavonoids, particularly in decoctions.
Ethyl Acetate Low-ModerateGood for extracting less polar flavonoids.Lower efficiency for polar glycosides.Less polar flavonoids like isoflavones and flavanones.
Aqueous Mixtures (e.g., 70% Ethanol) TunableIncreased polarity compared to pure alcohol, enhancing the extraction of glycosides.Requires optimization of the water-to-alcohol ratio.A wide variety of flavonoids, balancing polarity.

Table 2: Influence of Extraction Parameters on Flavonoid Yield

ParameterGeneral Effect on YieldConsiderations
Temperature Increases with temperature up to an optimal point, then decreases due to degradation.Thermolabile flavonoids require lower temperatures.
Time Increases with time up to a plateau.Prolonged times can lead to degradation and are less efficient.
Solid-to-Solvent Ratio Generally increases with a higher solvent ratio.High solvent volumes can be costly and require more time for evaporation.
Particle Size Smaller particle size generally increases yield due to increased surface area.Very fine particles may cause handling issues and poor solvent penetration.
pH Highly dependent on the type of flavonoid.Extreme pH can cause degradation; optimization is crucial.

Visualizations

TroubleshootingWorkflow problem problem cause cause solution solution start start start_node Start: Low Flavonoid Yield low_yield Problem: Low Flavonoid Yield start_node->low_yield cause1 Inappropriate Solvent? low_yield->cause1 cause2 Suboptimal Temperature? low_yield->cause2 cause3 Incorrect Particle Size? low_yield->cause3 cause4 Insufficient Time? low_yield->cause4 solution1 Solution: Solvent Screening cause1->solution1 solution2 Solution: Temperature Optimization cause2->solution2 solution3 Solution: Optimize Particle Size cause3->solution3 solution4 Solution: Optimize Extraction Time cause4->solution4

Caption: Troubleshooting workflow for addressing low flavonoid yield.

LogicalRelationship issue issue factor factor approach approach outcome outcome issue_node Issue: Flavonoid Degradation factor1 Causal Factor: Excessive Heat issue_node->factor1 factor2 Causal Factor: Extreme pH issue_node->factor2 factor3 Causal Factor: Light/Oxygen Exposure issue_node->factor3 approach1 Approach: Use Non-Thermal Methods (UAE) factor1->approach1 approach2 Approach: Optimize Solvent pH factor2->approach2 approach3 Approach: Protect from Light/Inert Atmosphere factor3->approach3 outcome_node Desired Outcome: Preserved Flavonoid Integrity approach1->outcome_node approach2->outcome_node approach3->outcome_node

Caption: Logical relationship between flavonoid degradation and solutions.

References

Technical Support Center: Optimizing Isorhoifolin Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the yield of Isorhoifolin from various plant sources. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide: Common Issues in this compound Extraction & Purification

This guide addresses specific challenges that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a flavonoid glycoside and thus more polar.[1]Solvent Screening: Test a range of polar solvents and their aqueous mixtures. Ethanol and methanol, often in concentrations of 60-80% with water, are typically effective for extracting flavonoid glycosides.[1]
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[1] Conversely, a temperature that is too low may result in inefficient extraction.Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the ideal balance between solubility and stability for your specific plant material.[1]
Inadequate Extraction Time: The duration of the extraction may be insufficient for the complete diffusion of this compound from the plant matrix.Time Course Study: Perform extractions at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction duration. Advanced methods like Ultrasound-Assisted Extraction (UAE) can significantly reduce the required time.[2]
Incorrect Particle Size: Large plant material particles have a reduced surface area, hindering solvent penetration and efficient extraction.Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
Poor Purity of this compound after Purification Co-elution of Impurities: During column chromatography, compounds with similar polarities to this compound may elute at the same time, resulting in an impure final product.Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, Sephadex LH-20) to improve separation. A gradient elution, where the polarity of the mobile phase is gradually changed, can be effective.
Column Overloading: Loading too much crude extract onto the chromatography column can lead to poor separation and contamination of fractions.Proper Sample Loading: Ensure that the amount of crude extract loaded does not exceed the capacity of the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Degradation on the Column: this compound may degrade on the stationary phase, especially if it is acidic or basic.Use Neutral Stationary Phase: Consider using a neutral stationary phase like neutral alumina or a bonded-phase silica to minimize degradation. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape and recovery for phenolic compounds.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Thoroughly mix the ground plant material to ensure homogeneity before extraction.
Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio between experiments can lead to inconsistent results.Strict Process Control: Maintain precise and consistent control over all extraction parameters for each batch.

Frequently Asked Questions (FAQs)

1. Which extraction method is best for maximizing this compound yield?

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction. UAE, for instance, utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

2. What is the optimal solvent and concentration for this compound extraction?

This compound is a polar flavonoid glycoside. Therefore, polar solvents are most effective. Mixtures of ethanol or methanol with water, typically in the range of 60-80% alcohol, are widely recommended. The addition of water to the organic solvent increases the polarity and can improve the extraction of glycosides.

3. How can I improve the purity of my this compound extract before final purification?

A preliminary purification step using macroporous resins can be very effective. The crude extract is passed through the resin column, which adsorbs the flavonoids. After washing away impurities with a low-concentration ethanol solution, the flavonoids, including this compound, can be eluted with a higher concentration of ethanol.

4. Should I use fresh or dried plant material for this compound extraction?

Dried plant material is generally preferred as it allows for easier grinding to a uniform particle size, which increases the surface area for extraction. Drying also removes water, which can interfere with certain organic solvents and dilute the final extract. However, the drying process should be conducted at a moderate temperature (e.g., 40-50°C) to prevent the thermal degradation of this compound.

5. How can I confirm the presence and purity of this compound in my extracts and purified fractions?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound. By comparing the retention time and UV spectrum of the peak in your sample to that of a certified this compound standard, you can confirm its presence and determine its purity.

Data Presentation: Comparative Yields of Flavonoids

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for total flavonoid yields from citrus leaves using different extraction methods and solvents. This data can serve as a valuable reference for optimizing this compound extraction.

Table 1: Effect of Extraction Method on Total Flavonoid Yield from Citrus Peels

Extraction MethodExtraction TimeTotal Flavonoid Content (mg/g DW)Reference
Maceration24 hours2.07
Ultrasound-Assisted Extraction (UAE)30 minutes4.40

DW: Dry Weight. Data is for total flavonoids from Kinnow mandarin peels and serves as an illustrative comparison.

Table 2: Influence of Solvent Concentration on Total Phenolic Content from Syzygium myrtifolium Leaves

SolventMaceration (mg GAE/g)UAE (mg GAE/g)Reference
n-hexane1.721.50
Ethyl acetate3.553.25
Ethanol 60%7.858.25
Ethanol 96%9.5010.25

GAE: Gallic Acid Equivalents. This data on total phenolics (which includes flavonoids) illustrates the impact of solvent polarity.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the efficient extraction of this compound from plant material using UAE.

Materials:

  • Dried and powdered plant material (e.g., citrus leaves)

  • 80% Ethanol (v/v) in distilled water

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 80% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture through filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant (the extract).

  • Repeat the extraction process on the residue with fresh solvent to maximize yield.

  • Combine the extracts from both steps.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the steps for purifying this compound from a crude plant extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Test tubes or fraction collector

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the glass column and allow it to pack uniformly under gravity.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase. Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution. A typical gradient could be:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (7:3)

    • n-hexane:ethyl acetate (1:1)

    • 100% ethyl acetate

    • ethyl acetate:methanol (9:1)

  • Fraction Collection: Collect the eluate in small, numbered fractions using test tubes or a fraction collector.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., Citrus Leaves) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE with 80% Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC) Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Factors Affecting this compound Yield

Factors_Affecting_Yield cluster_Extraction Extraction Parameters cluster_Material Plant Material cluster_Purification Purification Yield This compound Yield Method Extraction Method (e.g., UAE, Maceration) Method->Yield Solvent Solvent System (Type & Concentration) Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Ratio Solid-to-Solvent Ratio Ratio->Yield Source Plant Source & Condition Source->Yield ParticleSize Particle Size ParticleSize->Yield Technique Purification Technique Technique->Yield Losses Process Losses Losses->Yield

Caption: Key factors influencing the final yield of this compound.

References

Preventing Isorhoifolin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isorhoifolin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of this compound precipitation in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside found in various plants.[1][2] It is investigated for a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] Due to its chemical structure, it is a relatively large and complex molecule with limited solubility in aqueous solutions.[1]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
Appearance Solid
Common Synonyms Apigenin 7-O-rutinoside, Isorhoifoline

Data Presentation: Solubility of this compound

SolventSolubilityNotesSource(s)
DMSO ~100 mg/mL (~172.85 mM)May require sonication for complete dissolution.
Water Poorly solubleEstimated at ~1.5 mg/mL, but often lower in practice.
Ethanol/Methanol SolubleGenerally less soluble than in DMSO.

Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is causing this?

Precipitation of this compound is a common issue stemming from its low water solubility. When a concentrated stock solution (usually in DMSO) is introduced into the aqueous, neutral pH environment of cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.

Several factors can cause or contribute to this issue:

  • High Final Concentration: The desired experimental concentration may exceed this compound's solubility limit in the final medium.

  • pH of the Medium: Flavonoids are often more stable and soluble in acidic conditions. Standard cell culture media are buffered to a physiological pH of ~7.4, which is not optimal for flavonoid stability and can lead to precipitation.

  • Improper Dilution: Adding the DMSO stock too quickly or into cold medium can create localized areas of high concentration, causing immediate precipitation.

  • Interactions with Media Components: Salts, proteins, and other components in the medium, especially from supplements like Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.

  • Stock Solution Instability: Repeated freeze-thaw cycles can compromise the stability of the stock solution, leading to precipitation upon dilution.

Mandatory Visualization: Factors Leading to this compound Precipitation

Factors Causing this compound Precipitation cluster_factors Contributing Factors A High Concentration Stock Solution (e.g., in DMSO) C Precipitation A->C B Aqueous Cell Culture Medium (pH ~7.4) B->C F1 Low Aqueous Solubility F1->C F2 Suboptimal pH (~7.4) F2->C F3 Media Component Interactions (Salts, FBS) F3->C F4 Improper Dilution Technique F4->C

Caption: Key factors contributing to the precipitation of this compound in cell culture.

Q3: How can I prevent this compound from precipitating in my experiments?

Preventing precipitation is key to obtaining accurate and reproducible results. The strategy involves a combination of proper stock solution preparation, careful dilution technique, and awareness of the final concentration.

  • Optimize Stock Solution: Prepare a high-concentration stock in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

  • Use Proper Dilution Technique: Always add the stock solution to pre-warmed (37°C) media. Pipette the stock solution slowly into the medium while gently swirling or vortexing to facilitate rapid dispersal.

  • Perform Serial Dilutions: For high final concentrations, avoid adding a large volume of DMSO stock directly. It is better to perform one or more intermediate dilution steps in pre-warmed media.

  • Control Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.

  • Consider Solubility Enhancers: For particularly difficult applications, the use of solubilizing agents like SBE-β-CD may be explored, though this would require careful validation and control experiments.

Troubleshooting Guide

Mandatory Visualization: Troubleshooting this compound Precipitation

start Precipitation Observed? p1 Precipitate forms immediately upon dilution start->p1 Yes, immediately p2 Precipitate forms over time in incubator start->p2 Yes, over time p3 Stock solution is cloudy or has crystals start->p3 Yes, in the stock s1a Is media pre-warmed to 37°C? p1->s1a s1b Are you adding stock slowly with mixing? s1a->s1b Yes sol1a Action: Pre-warm media before adding stock. s1a->sol1a No s1c Is final concentration too high? s1b->s1c Yes sol1b Action: Use drop-wise addition with gentle swirling. s1b->sol1b No s1c->p2 No sol1c Action: Lower final concentration or perform serial dilutions. s1c->sol1c Yes s2a Check for media pH shift or degradation. p2->s2a s2b Consider interaction with serum proteins. s2a->s2b s3a Did you use anhydrous (dry) DMSO? p3->s3a s3b Warm gently and sonicate. If unresolved, prepare fresh stock. s3a->s3b Yes s3a->s3b No, use anhydrous

Caption: A decision tree for troubleshooting common this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 578.5 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 578.5 g/mol * 1000 mg/g = 5.785 mg

  • Weigh 5.785 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock into Cell Culture Medium

Materials:

  • Prepared 10 mM this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock needed for your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • In a sterile conical tube, place the required volume of pre-warmed (37°C) cell culture medium (e.g., 10 mL).

  • While gently swirling or vortexing the tube of medium, slowly pipette the calculated volume of the stock solution (10 µL) into the medium. Ensure the pipette tip is submerged to aid mixing and prevent the DMSO drop from sitting on the surface.

  • Continue to mix gently for a few seconds to ensure uniform distribution.

  • The final working solution is now ready to be added to your cells. Always prepare a vehicle control using the same final concentration of DMSO.

Mandatory Visualization: Recommended Experimental Workflow

start Start step1 1. Prepare 10 mM Stock in Anhydrous DMSO start->step1 step2 2. Sonicate Until Completely Dissolved step1->step2 step3 3. Aliquot and Store at -80°C (Single-Use) step2->step3 step4 4. Pre-warm Culture Medium to 37°C step3->step4 step5 5. Add Stock Drop-wise to Warmed Medium While Mixing step4->step5 step6 6. Add to Cells & Prepare Vehicle Control step5->step6 end_node Experiment Ready step6->end_node

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Challenges in Isorhoifolin quantification and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isorhoifolin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The primary challenges stem from its physicochemical properties and low concentrations in biological matrices. Key difficulties include:

  • Matrix Effects: Co-eluting endogenous components in biological samples like plasma or urine can suppress or enhance the ionization of this compound in a mass spectrometer, leading to inaccurate and imprecise results.[1][2]

  • Low Endogenous Concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Isomeric Interference: this compound has structural isomers, such as rhoifolin, which can be difficult to separate chromatographically. Co-elution can lead to overestimation if the analytical method does not have sufficient selectivity.[3]

  • Selection of Internal Standard (IS): Choosing an appropriate internal standard is critical for correcting variability. The ideal choice is a stable isotope-labeled (SIL) version of this compound, which may not be commercially available.[4] An analog IS that is structurally similar is a common alternative.

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this compound quantification?

A2: LC-MS/MS is the preferred method due to its high sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. Using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify this compound even in complex biological matrices and at very low concentrations, which is often a requirement for pharmacokinetic studies.

Q3: What is a matrix effect and how can I minimize it?

A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can significantly compromise the accuracy and precision of an assay. To minimize matrix effects, you can:

  • Optimize Sample Preparation: Employ effective cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.

  • Improve Chromatographic Separation: Adjust the mobile phase, gradient, or chromatography column to separate this compound from matrix components.

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal as it experiences the same matrix effects as the analyte, providing the most accurate correction. If unavailable, a structurally similar analog IS should be used.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.

Q4: How do I choose an appropriate internal standard (IS) for this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., ¹³C- or D-labeled). SIL standards have nearly identical chemical properties and retention times, ensuring they co-elute and experience the same ionization effects as the analyte, thus providing the best correction. If a SIL standard is not available, select a structural analog that is not present in the samples, has a similar retention time, and exhibits comparable extraction recovery and ionization response. Naringenin has been successfully used as an internal standard for the related compound rhoifolin.

Troubleshooting Guide

Problem: Poor sensitivity or low signal-to-noise ratio for this compound peak.

Potential Cause Recommended Solution
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential (DP) and collision energy (CE) for the specific MRM transitions. Negative electrospray ionization (ESI) mode often provides higher sensitivity for flavonoids.
Inefficient Sample Extraction Evaluate the extraction recovery. Test different sample preparation methods (e.g., protein precipitation, LLE with various solvents, or different SPE cartridges) to find the one with the highest recovery for this compound.
Ion Suppression This is a common matrix effect. Check for suppression by performing a post-column infusion experiment. If suppression is observed at the retention time of this compound, improve the sample cleanup procedure or modify the chromatographic method to separate it from the interfering components.

Problem: High variability in results (%CV > 15%).

Potential Cause Recommended Solution
Inconsistent Internal Standard (IS) Response Check the peak area of the IS across all samples, standards, and quality controls (QCs). A high variation (e.g., outside 50-150% of the mean response) can indicate pipetting errors during IS addition, inconsistent extraction, or severe, variable matrix effects. Ensure the IS is added precisely and mixed thoroughly at the earliest stage of sample processing.
Analyte Instability This compound may be degrading in the biological matrix or during sample processing. Conduct stability tests (e.g., freeze-thaw, bench-top, post-preparative) to assess its stability under your experimental conditions. Adjust pH or add antioxidants if necessary.
Poor Chromatographic Peak Shape Tailing or fronting peaks can lead to inconsistent integration and poor precision. Optimize the mobile phase composition (e.g., pH, organic modifier), try a different column, or reduce the injection volume.

Problem: Inaccurate results (bias > 15%) in QC samples.

Potential Cause Recommended Solution
Calibration Curve Issues Ensure the calibration curve is linear (r² > 0.99) and covers the expected concentration range of your samples. Use a weighted regression model (e.g., 1/x or 1/x²) if heteroscedasticity is observed.
Unaccounted Matrix Effects The matrix effect may differ between the neat standards used for the calibration curve and the actual biological samples. Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibrators) to compensate for this.
Interference from Isomers or Metabolites An interfering peak may be co-eluting with this compound. Check the selectivity of the method by analyzing blank matrix from multiple sources. If interference is present, optimize the chromatography to achieve baseline separation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for flavonoid quantification methods, including those for this compound's isomer, rhoifolin, which can serve as a benchmark.

Table 1: LC-MS/MS Method Performance for Flavonoid Quantification in Rat Plasma

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra- & Inter-Day Precision (%RSD)Accuracy (%RE)Ref.
RhoifolinNaringenin1 - 20001< 10%Within ±7%
Rhoifolin(Not Specified)2 - 2002N/AN/A
EupafolinLicochalcone B1.25 - 12501.25< 12%86.7% - 111.2%
CurcuminPropanolol1 - 501< 11.9%98.9% - 103.2%

Table 2: HPTLC Method Performance for Flavonoid Quantification

AnalyteLinearity Range (ng/zone)LOD (ng/zone)LOQ (ng/zone)Average RecoveryRef.
Isoorientin200 - 1200N/AN/A93.95%
Luteolin200 - 70054.06163.8488.38% - 100.72%
Naringin200 - 1000 µg/ml0.74 µg7.73 µg92.56%

Experimental Protocols

Detailed Protocol: Quantification of this compound in Rat Plasma via UPLC-MS/MS

This protocol is a representative example based on validated methods for similar flavonoids.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Tilianin or a suitable structural analog

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Rat plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Standards and QC Samples

  • Prepare primary stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol.

  • Prepare calibration standards (e.g., 1-2000 ng/mL) by spiking the appropriate working standard solution into blank rat plasma.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution (e.g., 100 ng/mL). Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid). Vortex to mix.

  • Transfer the solution to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: Linear gradient to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.1-5.0 min: Return to 10% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Example - must be optimized):

    • This compound: m/z 577.x → 269.x (parent → product ion)

    • IS (e.g., Tilianin): m/z 593.x → 285.x

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~500°C

    • Declustering Potential (DP)

    • Collision Energy (CE)

6. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing Sample Sample Collection (e.g., Rat Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: Workflow for this compound quantification in biological samples.

Troubleshooting Decision Tree

G Problem Inaccurate or Imprecise Quantification Results Cause_IS High IS Variability? Problem->Cause_IS Check IS Response Cause_Matrix Matrix Effects? Problem->Cause_Matrix Assess Selectivity Cause_Sens Poor Sensitivity? Problem->Cause_Sens Check S/N Ratio Cause_Chroma Poor Chromatography? Problem->Cause_Chroma Review Peak Shape Sol_IS Verify Pipetting Review Extraction Cause_IS->Sol_IS Yes Sol_Matrix Improve Sample Cleanup Use Matrix-Matched Calibrators Cause_Matrix->Sol_Matrix Yes Sol_Sens Optimize MS Parameters Check Extraction Recovery Cause_Sens->Sol_Sens Yes Sol_Chroma Optimize Mobile Phase Test New Column Cause_Chroma->Sol_Chroma Yes

Caption: Decision tree for troubleshooting this compound quantification issues.

References

Technical Support Center: Enhancing Isorhoifolin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isorhoifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of this compound?

This compound, like many flavonoids, exhibits low oral bioavailability due to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver.[1][2] During this metabolism, this compound can be converted into various metabolites by phase II enzymes, leading to rapid clearance from the body.[3]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

There are three main approaches to improve the bioavailability of this compound for in vivo studies:

  • Formulation-Based Strategies: These methods aim to improve the solubility and dissolution rate of this compound. Common techniques include:

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][5]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosurfactants that form a fine emulsion in the gastrointestinal tract, improving solubilization.

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

  • Chemical Modification:

    • Prodrugs: Modifying the chemical structure of this compound to create a prodrug can improve its solubility and permeability. The prodrug is then converted to the active this compound in the body.

  • Co-administration with Bioenhancers:

    • Piperine: Co-administering this compound with piperine, a component of black pepper, can inhibit metabolic enzymes and enhance its absorption.

Q3: Which signaling pathways are known to be modulated by this compound?

In vitro and in vivo studies have shown that this compound (also referred to as Rhoifolin) can modulate key signaling pathways involved in inflammation and cellular stress responses. Notably, this compound has been demonstrated to interact with the Nrf2/NF-κB axis . It is also suggested that, like other flavonoids, it may influence the PI3K/Akt and MAPK signaling pathways.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Prepare a nanoformulation of this compound, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.Increased dissolution rate and higher plasma concentrations.
Develop a solid dispersion of this compound with a hydrophilic carrier like PVP or PEG.Enhanced solubility and improved absorption.
Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS).Improved solubilization in the gastrointestinal tract.
Extensive first-pass metabolism Co-administer this compound with piperine (e.g., 20 mg/kg in rats).Inhibition of metabolic enzymes, leading to higher systemic exposure.
Ineffective formulation Characterize the formulation for particle size, zeta potential, and encapsulation efficiency to ensure quality.A well-characterized formulation with optimal physicochemical properties.
Issue 2: Difficulty in Preparing a Stable this compound Formulation for Oral Gavage
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of this compound in aqueous vehicle Prepare a suspension using a suitable vehicle like 0.5% carboxymethylcellulose (CMC) and ensure uniform mixing before each administration.A homogenous suspension that allows for consistent dosing.
Utilize a cyclodextrin inclusion complex to increase the aqueous solubility of this compound.A clear solution or stable suspension suitable for oral gavage.
Inconsistent drug loading in the formulation For nanoformulations, optimize the preparation method to achieve high and reproducible drug loading and entrapment efficiency.A formulation with consistent this compound content, leading to more reliable in vivo results.

Quantitative Data from Preclinical Studies

The following tables summarize pharmacokinetic parameters from in vivo studies on flavonoids, illustrating the potential improvements with different bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of a Rhoifolin-Loaded PLGA Nanoformulation in an In Vivo Inflammation Model

FormulationAverage Diameter (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (% w/w)
Rhoifolin-PLGA Nanoparticles204-28459

Data from a study on the anti-inflammatory effects of a Rhoifolin nanoformulation. While specific plasma pharmacokinetic parameters were not reported, the formulation demonstrated superior efficacy compared to free Rhoifolin in mitigating inflammation in paw tissues.

Table 2: Illustrative Example of Bioavailability Enhancement of a Flavonoid (Chrysin) using a Solid Dispersion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Chrysin Suspension3.5 ± 1.20.510.2 ± 3.1100
Chrysin Solid Dispersion142.6 ± 45.80.25418.5 ± 135.74100

Data adapted from a study on a chrysin solid dispersion. This demonstrates the potential magnitude of bioavailability enhancement achievable with this technique for flavonoids.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on a method for preparing Rhoifolin (this compound) loaded PLGA nanoparticles.

Materials:

  • This compound (Rhoifolin)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.

  • Emulsification: Add the organic phase dropwise to a PVA solution under continuous stirring to form a primary oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Entrapment Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and the supernatant using a suitable analytical method like HPLC.

Protocol 2: In Vivo Pharmacokinetic Study Design

This is a general protocol for assessing the oral bioavailability of an this compound formulation in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Groups:

  • Control Group: this compound suspension in a suitable vehicle (e.g., 0.5% CMC).

  • Test Group: this compound formulation (e.g., nanoformulation, solid dispersion).

  • (Optional) Bioenhancer Group: this compound suspension co-administered with piperine.

Procedure:

  • Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.

  • Dosing: Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Signaling Pathways

Below are diagrams of signaling pathways potentially modulated by this compound.

Isorhoifolin_Signaling_Workflow cluster_formulation Bioavailability Enhancement Strategies cluster_absorption Improved In Vivo Delivery cluster_pathways Cellular Signaling Pathways Nano Nanoformulation This compound This compound Nano->this compound SD Solid Dispersion SD->this compound SEDDS SEDDS SEDDS->this compound Piperine Co-administration with Piperine Piperine->this compound Nrf2_NFkB Nrf2/NF-κB Pathway This compound->Nrf2_NFkB PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK

Caption: Experimental workflow for enhancing this compound bioavailability and its subsequent effects on cellular signaling pathways.

Nrf2_NFkB_Pathway cluster_nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates IKK IKK This compound->IKK inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes activates transcription Nucleus Nucleus

Caption: this compound's modulation of the Nrf2/NF-κB signaling pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

How to avoid interference in Isorhoifolin antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhoifolin in antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity relevant?

This compound, also known as Apigenin-7-O-rutinoside, is a flavonoid glycoside naturally occurring in various plants. Flavonoids are well-documented for their antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous diseases, including cancer, cardiovascular, and neurodegenerative disorders. Understanding the antioxidant capacity of this compound is vital for its potential development as a therapeutic agent.

Q2: Which antioxidant assays are commonly used for this compound?

Standard assays to evaluate the antioxidant capacity of flavonoids like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.

Q3: How does the glycosylation of this compound affect its antioxidant activity?

The sugar moiety (rutinose) in this compound can influence its antioxidant activity. Generally, glycosylation of flavonoids may decrease their antioxidant capacity compared to their aglycone form (in this case, Apigenin). This is because the sugar molecule can hinder the accessibility of the hydroxyl groups that are crucial for radical scavenging. The position of glycosylation also plays a role in its effect on antioxidant activity.

Q4: What are the key factors that can cause interference in this compound antioxidant assays?

Several factors can lead to inaccurate results in antioxidant assays with this compound:

  • Solvent Choice: The polarity of the solvent can affect the solubility of this compound and the stability of the radicals used in the assays.

  • pH of the Medium: The antioxidant capacity of flavonoids is often pH-dependent.

  • Presence of Other Reducing Agents: Contaminants such as reducing sugars or ascorbic acid in the sample can lead to an overestimation of the antioxidant activity.

  • Sample Color: If the this compound solution has a color that absorbs at the same wavelength as the assay's chromogen, it can interfere with spectrophotometric readings.

  • Reaction Time and Temperature: Inconsistent incubation times and temperatures can lead to variability in results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound antioxidant assays.

Issue 1: Low or No Antioxidant Activity Detected
Possible Cause Troubleshooting Step
Poor Solubility of this compound This compound has low water solubility. Use organic solvents like DMSO, methanol, or ethanol to prepare stock solutions. For aqueous assay buffers, ensure the final solvent concentration (e.g., DMSO) is low enough to not interfere with the assay but sufficient to keep this compound dissolved.
Degradation of this compound Protect this compound solutions from light and high temperatures to prevent degradation. Prepare fresh solutions before each experiment.
Incorrect Assay pH Verify the pH of your assay buffer. The antioxidant mechanism of flavonoids can be pH-sensitive. Ensure the pH is optimal for the specific assay being used (e.g., acidic for FRAP).
Inactive Reagents Ensure that the DPPH, ABTS, or FRAP reagents are fresh and have been stored correctly. For example, DPPH is light-sensitive and should be stored in the dark.
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause Troubleshooting Step
Inconsistent Reaction Times Use a timer to ensure that all samples, standards, and controls are incubated for the exact same duration as specified in the protocol.
Temperature Fluctuations Perform incubations in a temperature-controlled environment, such as a water bath or incubator, to maintain a consistent temperature across all samples.
Pipetting Errors Calibrate your pipettes regularly. Use precise and consistent pipetting techniques for adding reagents and samples.
Interference from Other Compounds If using a plant extract, consider sample purification steps like solid-phase extraction (SPE) to isolate the flavonoid fraction and remove interfering substances.[1]
Issue 3: Overestimation of Antioxidant Activity
Possible Cause Troubleshooting Step
Presence of Reducing Sugars or Ascorbic Acid These compounds can also reduce the assay reagents, leading to inflated results.[1] If their presence is suspected, use a sample cleanup method or choose an assay less susceptible to this interference.
Sample Turbidity or Color Interference Centrifuge samples to remove any particulate matter. For colored samples, a sample blank (sample + solvent without the radical) should be measured and its absorbance subtracted from the sample reading. HPLC-based methods can also be used to avoid this interference.

Data Presentation

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
ApigeninDPPH15.2 ± 0.8Ascorbic Acid5.8 ± 0.2
Apigenin-7-O-glucosideDPPH25.4 ± 1.2Ascorbic Acid5.8 ± 0.2
ApigeninABTS8.9 ± 0.5Trolox3.5 ± 0.1
Apigenin-7-O-glucosideABTS18.7 ± 0.9Trolox3.5 ± 0.1

Note: This data is for illustrative purposes to show the antioxidant potential of the Apigenin scaffold and the potential impact of glycosylation. Actual values for this compound may vary.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, amber-colored bottle at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO or methanol.

    • Prepare a series of dilutions of the this compound stock solution in methanol.

    • Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) in methanol at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the different concentrations of this compound, standard, or methanol (as a blank).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

    • Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare this compound and standard solutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the different concentrations of this compound, standard, or solvent (as a blank).

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl3 Solution (20 mM): Dissolve 54.06 mg of FeCl3·6H2O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Prepare this compound and standard (e.g., FeSO4·7H2O) solutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of this compound, standard, or blank.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the FeSO4·7H2O solutions.

    • Determine the FRAP value of the samples from the standard curve and express the results as µmol Fe(II) equivalents per gram of sample.

Visualizations

Experimental Workflow for Antioxidant Assays

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample This compound Stock (DMSO/Methanol) Dilutions Serial Dilutions Sample->Dilutions Plate 96-Well Plate Addition: Sample/Standard/Blank Dilutions->Plate Standard Standard Stock (Trolox/Ascorbic Acid) Std_Dilutions Standard Dilutions Standard->Std_Dilutions Std_Dilutions->Plate Reagent Assay Reagent (DPPH/ABTS/FRAP) Reagent->Plate Incubation Incubation (Dark, RT/37°C) Plate->Incubation Measurement Absorbance Reading (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plot Plot Inhibition vs. Conc. Calculation->Plot IC50 Determine IC50 Value Plot->IC50

A generalized workflow for performing in vitro antioxidant capacity assays.

Troubleshooting Logic for Interference

troubleshooting_interference Start Inconsistent or Unexpected Antioxidant Assay Results Check_Solubility Is this compound fully dissolved in the assay medium? Start->Check_Solubility Adjust_Solvent Optimize solvent system (e.g., co-solvents like DMSO) Check_Solubility->Adjust_Solvent No Check_Color Does the sample have intrinsic color at assay λ? Check_Solubility->Check_Color Yes Adjust_Solvent->Check_Color Use_Blank Subtract sample blank absorbance Check_Color->Use_Blank Yes Check_Contaminants Suspect other reducing agents (e.g., sugars)? Check_Color->Check_Contaminants No Use_Blank->Check_Contaminants Purify_Sample Use sample cleanup (e.g., SPE) Check_Contaminants->Purify_Sample Yes Check_pH Is the assay pH correct and consistent? Check_Contaminants->Check_pH No Purify_Sample->Check_pH Calibrate_pH Calibrate pH meter and remake buffers Check_pH->Calibrate_pH No Final Re-run Assay Check_pH->Final Yes Calibrate_pH->Final

A decision-making flowchart for troubleshooting common interferences.

This compound and NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (e.g., ROS) IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Scavenges This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Degrades & Releases NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB_p65->NFkB_IkB Nucleus Nucleus NFkB_p65->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Antioxidant and anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Isorhoifolin Incubation Time in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Isorhoifolin in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for this compound in cell viability assays?

A1: For initial cell viability assays, such as MTT or CCK8, a time-course experiment is highly recommended. Based on published data, common starting points are 24, 48, and 72 hours of incubation with this compound. This allows for the determination of a time-dependent effect on cell viability. For example, in hepatocellular carcinoma cell lines HepG2 and HuH7, the inhibitory effect of this compound was observed to be time-dependent, with IC50 values decreasing at 48 hours compared to 24 hours.[1]

Q2: How does the IC50 value of this compound vary with incubation time?

A2: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the incubation time. Generally, a longer incubation period allows for the compound to exert its biological effects more completely, often resulting in a lower IC50 value. It is crucial to determine the IC50 at multiple time points to understand the kinetics of this compound's cytotoxic or anti-proliferative effects.[1][2]

Q3: What is the recommended incubation time for studying this compound-induced apoptosis?

A3: The optimal incubation time to observe apoptosis is cell-type and concentration-dependent. Apoptosis is a dynamic process with a cascade of events. Early apoptotic events, like phosphatidylserine externalization (detected by Annexin V staining), can occur earlier than late-stage events like DNA fragmentation. A time-course experiment is essential. For instance, in HepG2 and HuH7 cells, a significant increase in apoptosis was observed after 48 hours of treatment with this compound.[1] It is advisable to test a range of time points, such as 12, 24, and 48 hours, to capture the peak apoptotic response.

Q4: How quickly can this compound be expected to modulate signaling pathways?

A4: The activation or inhibition of signaling pathways by this compound can occur relatively quickly. For pathways like PI3K/Akt or MAPK, changes in protein phosphorylation can often be detected within minutes to a few hours of treatment. For downstream effects involving changes in gene expression, such as the Nrf2/HO-1 pathway, longer incubation times of 6 to 24 hours may be necessary to observe significant changes in protein levels.[3] A time-course Western blot analysis with early time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 16h, 24h) is the best approach to determine the kinetics of signaling pathway modulation by this compound.

Troubleshooting Guides

Issue 1: High variability in cell viability results between experiments.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Strictly adhere to the predetermined incubation time for all wells and plates within an experiment and between replicate experiments. Use a timer to ensure accuracy.

  • Possible Cause: Cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill these wells with sterile PBS or culture medium without cells and do not use them for experimental data points.

  • Possible Cause: Contamination.

    • Solution: Regularly test for mycoplasma contamination and visually inspect cultures for any signs of bacterial or fungal contamination.

Issue 2: No significant apoptosis detected after this compound treatment.

  • Possible Cause: Suboptimal incubation time.

    • Solution: The peak of apoptosis may have been missed. Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48, 72 hours). Apoptotic cells can detach and be lost during washing steps, so it's important to collect both adherent and floating cells for analysis.

  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Ensure the concentration of this compound used is appropriate to induce apoptosis in your specific cell line. This should be guided by prior cell viability assays.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may be resistant to this compound-induced apoptosis. Consider using a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.

Issue 3: Inconsistent results in Western blot analysis of signaling pathways.

  • Possible Cause: Incorrect time points for cell lysis.

    • Solution: The kinetics of signaling pathway activation can be rapid and transient. Perform a detailed time-course experiment with early and frequent time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of phosphorylation or protein expression changes.

  • Possible Cause: Basal signaling pathway activation is too high.

    • Solution: Serum starvation of cells for a few hours before this compound treatment can help to reduce basal signaling activity, making it easier to detect treatment-induced changes.

  • Possible Cause: Protein degradation.

    • Solution: Ensure that lysis buffers contain a fresh cocktail of protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.

Data Presentation

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50Reference
HepG2Hepatocellular Carcinoma24373.9 µg/mL
HepG2Hepatocellular Carcinoma48208.9 µg/mL
HuH7Hepatocellular Carcinoma24288.7 µg/mL
HuH7Hepatocellular Carcinoma48218.0 µg/mL
MDA-MB-231Triple-Negative Breast CancerNot Specified102 µM

Table 2: Recommended Starting Incubation Times for Various Assays

AssayRecommended Starting Time PointsKey Considerations
Cell Viability (MTT, CCK8)24h, 48h, 72hTime-dependent effects are common.
Apoptosis (Annexin V/PI)12h, 24h, 48hApoptosis is a kinetic process; peak may be missed with a single time point.
Signaling Pathway (Western Blot)0, 15m, 30m, 1h, 2h, 4h, 8h, 24hPhosphorylation events can be rapid and transient.

Experimental Protocols

A detailed methodology for a time-course cell viability assay is provided below.

Protocol: Time-Course Cell Viability Assay using MTT

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 18-24 hours to allow for cell adherence and entry into the exponential growth phase.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Data Acquisition:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from all readings.

    • Plot cell viability against this compound concentration for each time point to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_Time_Optimization Experimental Workflow for Optimizing Incubation Time cluster_0 Phase 1: Cell Viability Assessment cluster_1 Phase 2: Apoptosis Assay cluster_2 Phase 3: Signaling Pathway Analysis A Seed cells in 96-well plate B Treat with this compound (Dose-Response) A->B C Incubate for 24h, 48h, 72h B->C D Perform MTT/CCK8 Assay C->D E Determine IC50 at each time point D->E G Treat with IC50 concentration of this compound E->G Inform concentration for subsequent assays F Seed cells in 6-well plate F->G H Incubate for 12h, 24h, 48h G->H I Annexin V/PI Staining H->I J Flow Cytometry Analysis I->J K Seed cells in 6-well plate L Treat with IC50 concentration of this compound K->L M Lyse cells at various time points (0-24h) L->M N Western Blot for p-Akt, Akt, Nrf2, HO-1 M->N O Densitometry Analysis N->O

Caption: Workflow for optimizing this compound incubation time.

Isorhoifolin_Signaling_Pathway Potential Signaling Pathways Modulated by this compound cluster_PI3K_Akt PI3K/Akt Pathway cluster_Nrf2_HO1 Nrf2/HO-1 Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound Akt Akt This compound->Akt inhibits Nrf2 Nrf2 This compound->Nrf2 activates Caspase3 Caspase-3 This compound->Caspase3 activates PI3K PI3K PI3K->Akt activates Akt->Caspase3 inhibits HO1 HO-1 Nrf2->HO1 activates Apoptosis Apoptosis Nrf2->Apoptosis inhibits (antioxidant effect) Caspase3->Apoptosis

References

Technical Support Center: Isorhoifolin NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhoifolin and interpreting its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound (Apigenin-7-O-rutinoside) can vary slightly depending on the solvent and concentration. However, the following table summarizes typical chemical shift ranges observed in DMSO-d6.

Data Presentation: this compound NMR Chemical Shifts (DMSO-d6)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
Aglycone (Apigenin)
2164.2---
3103.26.88s
4182.0---
5161.212.96s
699.86.47d2.1
7162.8---
895.06.82d2.1
9157.1---
10105.5---
1'121.1---
2'128.57.93d8.8
3'116.06.93d8.8
4'161.2---
5'116.06.93d8.8
6'128.57.93d8.8
Sugar Moiety (Rutinoside)
Glucose
1''99.75.08d7.2
2''73.1~3.4-3.7m
3''76.4~3.4-3.7m
4''69.5~3.4-3.7m
5''75.6~3.4-3.7m
6''66.0~3.4-3.7m
Rhamnose
1'''100.64.53d1.5
2'''70.3~3.4-3.7m
3'''70.5~3.4-3.7m
4'''71.8~3.4-3.7m
5'''68.3~3.4-3.7m
6''' (CH₃)17.81.10d6.2

Note: Chemical shifts for the sugar protons (H-2'' to H-6'' and H-2''' to H-5''') often overlap in the region of 3.2-3.8 ppm and require 2D NMR techniques for unambiguous assignment.

Q2: My aromatic proton signals are broad or overlapping. How can I improve resolution and assign them correctly?

A2: Signal overlap in the aromatic region is a common issue with flavonoids. Here are some troubleshooting steps:

  • Optimize NMR Parameters: Ensure proper shimming of the magnet to improve field homogeneity. Increasing the number of scans can also improve the signal-to-noise ratio, making it easier to distinguish individual peaks.

  • Use 2D NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals and confirming assignments.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for identifying adjacent protons in the A and B rings of the apigenin core.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This helps in assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Q3: The signals for the sugar protons are crowded in the 3.2-3.8 ppm region. How can I assign them?

A3: The significant overlap of sugar proton signals is a well-known challenge in the NMR of glycosides. Here's how to approach this:

  • 1D TOCSY (Total Correlation Spectroscopy): A selective 1D TOCSY experiment can be used to irradiate a specific, well-resolved proton signal (like an anomeric proton) and observe all other protons within that same spin system (i.e., the entire sugar ring).

  • 2D TOCSY: This experiment provides correlations between all protons within a spin system, helping to trace the connectivity of the entire sugar ring.

  • HSQC and HMBC: As with the aromatic region, HSQC will correlate each sugar proton to its corresponding carbon, and HMBC will show long-range correlations that can help in sequencing the sugar units and confirming their linkage to the aglycone.

Q4: How can I confirm the point of attachment of the rutinoside moiety to the apigenin core?

A4: The HMBC experiment is the most definitive method for this. Look for a long-range correlation (typically a ³J coupling) between the anomeric proton of the glucose unit (H-1'') and the carbon at the point of attachment on the apigenin skeleton (C-7). A cross-peak between the H-1'' signal (around 5.08 ppm) and the C-7 signal (around 162.8 ppm) confirms the 7-O-glycosidic linkage.

Q5: How can I be sure I have this compound and not a structural isomer?

A5: Differentiating isomers is a key challenge. Here's a strategy:

  • Compare with Reference Data: Carefully compare your 1D and 2D NMR data with established literature values for this compound and its common isomers (e.g., Rhoifolin, where the sugar is attached at a different position).

  • Key HMBC Correlations: Specific HMBC correlations are diagnostic for particular isomers. For this compound, the H-1'' to C-7 correlation is critical. For other isomers, you would expect correlations to different carbons of the aglycone.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the sugar and aglycone portions of the molecule.

Experimental Protocols

Detailed Methodology for NMR Analysis of this compound

  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition (Essential for full assignment):

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-selected HSQC (gHSQC) experiment to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-selected HMBC (gHMBC) experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations over three bonds.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.5 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Systematically analyze the 2D spectra to build up the molecular structure, starting from unambiguous signals like the anomeric protons or well-resolved aromatic protons.

Mandatory Visualization

Isorhoifolin_NMR_Troubleshooting_Workflow start Start: this compound NMR Spectrum Acquired check_1D Review 1D NMR Spectra (¹H and ¹³C) start->check_1D q1 Are all expected signals present and well-resolved? check_1D->q1 overlap Signal Overlap or Ambiguous Assignments q1->overlap No assign_complete Complete Signal Assignment q1->assign_complete Yes run_2D Perform 2D NMR Experiments (COSY, HSQC, HMBC) overlap->run_2D cosy Analyze COSY: Assign coupled proton networks (A-ring, B-ring, sugars) run_2D->cosy hsqc Analyze HSQC: Correlate protons to directly attached carbons run_2D->hsqc hmbc Analyze HMBC: Identify long-range correlations (quaternary carbons, glycosidic linkage) run_2D->hmbc q2 Assignments still ambiguous? cosy->q2 hsqc->q2 hmbc->q2 advanced_nmr Consider Advanced NMR: (e.g., 1D-TOCSY for sugars, NOESY/ROESY for stereochemistry) q2->advanced_nmr Yes q2->assign_complete No advanced_nmr->assign_complete compare_lit Compare with Literature Data for Structure Confirmation assign_complete->compare_lit end End: Structure Elucidated compare_lit->end

Caption: Troubleshooting workflow for this compound NMR signal interpretation.

Technical Support Center: Method Refinement for Consistent Results in Isorhoifolin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Isorhoifolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3]

Q2: What are the recommended storage and solubility conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at 4°C. It is soluble in DMSO and methanol.

Q3: We are observing high background fluorescence in our cell imaging experiments with this compound. What could be the cause and how can we mitigate it?

A3: High background fluorescence, or autofluorescence, is a common issue when working with flavonoids. Some flavonoids are inherently fluorescent, which can interfere with the signals from fluorescent probes.[4] Cellular components like NADH and FAD, as well as reagents like phenol red in culture media, can also contribute to autofluorescence.

To troubleshoot this:

  • Use an unstained control: This will help you determine the baseline autofluorescence of your cells and the compound.

  • Choose appropriate fluorophores: Opt for fluorophores that emit in the far-red spectrum to minimize spectral overlap with the autofluorescence of flavonoids, which is often in the green spectrum.

  • Use appropriate mounting media: Test your mounting medium for any intrinsic fluorescence.

  • Optimize fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Use the minimum required fixation time.

Troubleshooting Guides

Cell-Based Assays

Issue: High variability between replicate wells in cell viability assays (e.g., MTT assay).

  • Possible Cause: Inconsistent cell seeding, "edge effect" in microplates, or interference of this compound with the assay reagent.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.

    • Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

    • Include Proper Controls: Run a "compound only" control (this compound without cells) to check for direct reduction of the MTT reagent. Flavonoids with antioxidant properties can sometimes directly reduce tetrazolium salts, leading to false-positive results.

    • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well for your specific cell line and experimental duration.

Issue: Unexpected or inconsistent results in signaling pathway analysis (e.g., Western Blot for NF-κB or MAPK pathways).

  • Possible Cause: Suboptimal lysis buffer, incorrect antibody concentrations, or timing of sample collection.

  • Troubleshooting Steps:

    • Optimize Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.

    • Antibody Titration: Determine the optimal concentration for your primary and secondary antibodies to achieve a good signal-to-noise ratio.

    • Time-Course Experiment: The activation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point to observe the effect of this compound treatment.

    • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Antioxidant Assays

Issue: Inconsistent results in DPPH radical scavenging assay.

  • Possible Cause: Instability of the DPPH radical, interference from colored compounds, or improper solvent selection.

  • Troubleshooting Steps:

    • Fresh DPPH Solution: Always prepare a fresh DPPH solution for each experiment, as it is light-sensitive and can degrade over time.

    • Blank Measurements: Use a proper blank for the spectrophotometer reading, containing the solvent and the sample without DPPH, to account for any absorbance from this compound itself.

    • Solvent Compatibility: Ensure that the solvent used to dissolve this compound does not interfere with the DPPH reaction. Methanol or ethanol are commonly used.

    • Standard Curve: Use a known antioxidant standard, such as Trolox or ascorbic acid, to generate a standard curve for quantifying the antioxidant capacity.

HPLC Analysis

Issue: Poor peak shape or resolution during quantification of this compound.

  • Possible Cause: Inappropriate mobile phase composition, column degradation, or sample solvent incompatibility.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the gradient and the composition of the mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to improve peak separation.

    • Column Maintenance: Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, consider washing or replacing the column.

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.

    • Method Validation: Validate your HPLC method for linearity, precision, accuracy, and robustness to ensure reliable quantification.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (as Rhoifolin) against Various Cell Lines

Cell LineIC50 (µg/mL)
Hep 25.9
HeLa6.2
HepG222.6
HCT-11634.8
MRC-544

Data extracted from a study on Rhoifolin, a synonym for this compound.

Table 2: Anti-inflammatory Activity of this compound (as Rhoifolin)

AssayConcentrationInhibition
Rat Paw Edema2.5 mg/kg14%
Rat Paw Edema25 mg/kg25%
Rat Paw Edema250 mg/kg45%

Data extracted from a study on Rhoifolin.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570-590 nm using a microplate reader.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of each this compound dilution. Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway and Experimental Workflow Diagrams

Isorhoifolin_Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis This compound Stock This compound Stock Cell Viability (MTT) Cell Viability (MTT) This compound Stock->Cell Viability (MTT) Antioxidant (DPPH) Antioxidant (DPPH) This compound Stock->Antioxidant (DPPH) Western Blot Western Blot This compound Stock->Western Blot HPLC Analysis HPLC Analysis This compound Stock->HPLC Analysis Cell Culture Cell Culture Cell Culture->Cell Viability (MTT) Cell Culture->Western Blot IC50 Calculation IC50 Calculation Cell Viability (MTT)->IC50 Calculation Scavenging Activity Scavenging Activity Antioxidant (DPPH)->Scavenging Activity Protein Expression Protein Expression Western Blot->Protein Expression Quantification Quantification HPLC Analysis->Quantification

Caption: General experimental workflow for this compound studies.

NFkB_Pathway_Inhibition This compound Inhibition of NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates This compound This compound This compound->IKK Complex inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

MAPK_Pathway_Modulation This compound Modulation of MAPK Pathway Stress/Cytokines Stress/Cytokines MEK MEK Stress/Cytokines->MEK activates p38 MAPK p38 MAPK Stress/Cytokines->p38 MAPK activates JNK JNK Stress/Cytokines->JNK activates ERK ERK MEK->ERK phosphorylates Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response JNK->Inflammatory Response ERK->Inflammatory Response This compound This compound This compound->p38 MAPK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

References

Validation & Comparative

Isorhoifolin vs. Rhoifolin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Isorhoifolin and rhoifolin, two structurally isomeric flavonoid glycosides, have garnered attention in the scientific community for their potential therapeutic applications. Both compounds share a common aglycone, apigenin, but differ in the linkage of their disaccharide moiety, a distinction that gives rise to nuanced differences in their biological effects. This guide provides a comprehensive comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and rhoifolin, supported by available experimental data and detailed methodologies.

Chemical Structures

This compound (Apigenin-7-O-rutinoside) and Rhoifolin (Apigenin-7-O-neohesperidoside) are both composed of an apigenin backbone linked to a disaccharide at the C7 position. The key structural difference lies in the glycosidic bond between the two sugar units of the disaccharide. In this compound, the disaccharide is rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), while in rhoifolin, it is neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose). This seemingly minor variation in linkage can influence their interaction with biological targets and, consequently, their pharmacological profiles.

Comparative Biological Activities

While extensive research has been conducted on the biological activities of rhoifolin, data on this compound remains comparatively limited. The following sections summarize the available quantitative data for both compounds.

Anticancer Activity

Rhoifolin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, specific IC50 values for the anticancer activity of this compound are not extensively reported in the currently available literature.

Table 1: Anticancer Activity of Rhoifolin

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Hep 2Human Larynx Carcinoma5.9~10.2[1][2]
HeLaHuman Cervical Carcinoma6.2~10.7[1][2]
HepG2Human Liver Carcinoma22.6~39.1[1]
HCT-116Human Colon Carcinoma34.8~60.2
MRC-5Human Fetal Lung Fibroblast44.0~76.0
MDA-MB-231Triple-Negative Breast Cancer59.0102
PANC-1Pancreatic Cancer-~173 (at 0.5 mg/mL)
ASPC-1Pancreatic Cancer--
HuH7Human Hepatocellular Carcinoma288.7 (24h), 218.0 (48h)~499 (24h), ~377 (48h)

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of rhoifolin for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.

Anti-inflammatory Activity

Rhoifolin has been shown to possess potent anti-inflammatory properties in both in vivo and in vitro models. Data for this compound's anti-inflammatory activity is not as readily available in the form of IC50 values for direct comparison.

Table 2: Anti-inflammatory Activity of Rhoifolin

AssayModelEffectExperimental DetailsReference
Carrageenan-induced paw edemaRat14%, 25%, and 45% inhibition of edema at 2.5, 25, and 250 mg/kg doses, respectively.Rhoifolin administered orally. Paw volume measured after 4 hours.
Prostaglandin E2 (PGE2) levelsRat (inflammatory exudate)Significant reduction in PGE2 levels.Measurement of PGE2 in the exudate from carrageenan-induced paw edema.
TNF-α releaseRat (inflammatory exudate)Significant reduction in TNF-α release.Measurement of TNF-α in the exudate from carrageenan-induced paw edema.
Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophagesSignificant suppression of NO production.Cells were pre-treated with rhoifolin and then stimulated with lipopolysaccharide (LPS). NO levels in the culture supernatant were measured.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats were used.

  • Compound Administration: Rhoifolin was administered orally at different doses.

  • Induction of Inflammation: A sub-plantar injection of carrageenan was given into the right hind paw of the rats one hour after compound administration.

  • Measurement of Edema: The paw volume was measured using a plethysmometer at specified time intervals after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.

G cluster_0 Preparation cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Animal Model Male Wistar Rats Compound Admin Oral Administration of Rhoifolin Animal Model->Compound Admin 1 hr prior Inflammation Sub-plantar Injection of Carrageenan Compound Admin->Inflammation Measure Edema Paw Volume Measurement (Plethysmometer) Inflammation->Measure Edema Time intervals Calculate Inhibition Calculate % Inhibition of Edema Measure Edema->Calculate Inhibition

Antioxidant Activity

Both this compound and rhoifolin are expected to possess antioxidant activities due to their flavonoid structure. However, quantitative comparative data is scarce. One study reported the DPPH radical scavenging activity of rhoifolin.

Table 3: Antioxidant Activity of Rhoifolin

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging11.2 (for n-butanol extract containing rhoifolin)

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) was prepared.

  • Sample Addition: Different concentrations of the test compound were added to the DPPH solution.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value was calculated as the concentration of the compound that scavenged 50% of the DPPH radicals.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKKβ IKKβ TLR4->IKKβ Activates IκBα IκBα IKKβ->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, CCL2) Nucleus->Proinflammatory Genes Activates Transcription Inflammation Inflammation Proinflammatory Genes->Inflammation Rhoifolin Rhoifolin Rhoifolin->IKKβ Inhibits Phosphorylation

Discussion and Future Perspectives

The available data strongly supports the potent anticancer and anti-inflammatory activities of rhoifolin. Its ability to selectively target cancer cells while sparing normal cells, as indicated in some studies, makes it a promising candidate for further investigation in cancer therapy. The anti-inflammatory effects of rhoifolin are well-documented and appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

In contrast, the biological activities of this compound are significantly understudied. While its structural similarity to rhoifolin suggests it may possess similar properties, the lack of robust quantitative data prevents a direct and meaningful comparison. The "anti-leakage effect" mentioned in one source for this compound hints at potential vascular-protective or anti-inflammatory properties, but this requires further experimental validation.

Future research should focus on a head-to-head comparison of this compound and rhoifolin in various biological assays. Determining the IC50 values of this compound in a range of cancer cell lines and its efficacy in in vitro and in vivo models of inflammation and oxidative stress will be crucial to understanding its therapeutic potential. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by both isomers will provide a clearer picture of their mechanisms of action and help to identify the most promising avenues for their clinical development. A deeper understanding of the structure-activity relationship, particularly the impact of the different glycosidic linkages, will be invaluable for the design of novel and more potent flavonoid-based therapeutic agents.

References

A Comparative Analysis of the Antioxidant Potential of Isorhoifolin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antioxidant activities of two prominent flavonoids, Isorhoifolin and Hesperidin. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest to the scientific community due to their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of their comparative efficacy.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and Hesperidin have been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for expressing antioxidant activity. A lower IC50 value indicates a higher antioxidant potency.

While extensive quantitative data is available for Hesperidin, direct comparative studies with this compound featuring standardized IC50 values are limited. Research on Rhoifolin (a synonym for this compound) has suggested weak antioxidant activity in several assays, though specific IC50 values are not consistently reported. The following table summarizes available IC50 values for Hesperidin from representative studies.

CompoundAssayIC50 (µM)IC50 (µg/mL)Reference
HesperidinDPPH896.21 ± 0.15-[1]
HesperidinABTS796.02 ± 0.12-[1]
HesperidinDPPH-226.34 ± 4.96[2]
HesperidinDPPH-53.46[3]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data for this compound is primarily qualitative, indicating a generally lower antioxidant potential compared to other flavonoids.

Experimental Protocols

The following sections detail the methodologies for the two most common in vitro antioxidant assays used to evaluate flavonoids like this compound and Hesperidin.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound, Hesperidin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Working Solution Preparation: On the day of the assay, the ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathways and Experimental Visualization

Nrf2-ARE Antioxidant Signaling Pathway

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Flavonoids Flavonoids (e.g., Hesperidin) Flavonoids->Keap1 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH solution prep_dpph->mix prep_sample Prepare serial dilutions of This compound/Hesperidin prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

References

Isorhoifolin versus Quercetin: which has better anti-inflammatory effects?

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anti-inflammatory properties of Isorhoifolin and Quercetin reveals distinct mechanisms and potencies. While both flavonoids demonstrate significant anti-inflammatory effects, the breadth of research and documented mechanisms for Quercetin is considerably more extensive. This guide provides a detailed comparison of their effects, supported by experimental data and mechanistic pathways.

Mechanistic Overview

Quercetin exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][2][3] This is achieved by suppressing key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4] Quercetin also downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound (often studied as its isomer, Rhoifolin) also demonstrates potent anti-inflammatory activity, primarily by inhibiting the NF-κB pathway. This inhibition leads to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Studies have shown its effectiveness in reducing paw edema and oxidative stress in animal models of arthritis.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from various studies, providing a comparison of the anti-inflammatory effects of Quercetin and this compound (as Rhoifolin).

Table 1: In Vitro Anti-inflammatory Effects of Quercetin

Cell LineStimulantQuercetin Conc. (µM)Target Molecule% Inhibition / ReductionReference
RAW 264.7LPS6.25-25IL-6 ProductionSignificant Suppression
RAW 264.7LPS5-20TNF-α, IL-6, IL-1βSignificant Reduction
3T3-L1 & RAW264.7LPS6.25-25ERK1/2, JNK, p38MAPKDose-dependent Inhibition
Human Monocytic THP-1LPS20TNF-α, IL-1β, COX-2Significant Inhibition
HUVECsLPSNot specifiedTNF-α, MCP-1, IL-1βDose-dependent Inhibition

Table 2: In Vivo Anti-inflammatory Effects of Rhoifolin (Isomer of this compound)

Animal ModelTreatmentRhoifolin Dose (mg/kg)Parameter% Inhibition / ReductionReference
RatCarrageenan-induced paw edema2.5Paw Edema14%
RatCarrageenan-induced paw edema25Paw Edema25%
RatCarrageenan-induced paw edema250Paw Edema45%
RatFreund's adjuvant-induced arthritis10 & 20Paw EdemaSignificant Improvement
RatFreund's adjuvant-induced arthritis10 & 20TNF-α, IL-1β, IL-6Significant Downregulation

Signaling Pathways

The anti-inflammatory actions of Quercetin and this compound are mediated by their interaction with key intracellular signaling pathways.

Quercetin_Anti_inflammatory_Pathway cluster_stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates Quercetin Quercetin Quercetin->MAPK Quercetin->IKK Quercetin->NFkB Gene Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_n->Gene activates transcription Isorhoifolin_Anti_inflammatory_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Freund's Adjuvant IkB p-IκB-α Stimulus->IkB induces phosphorylation NFkB NF-κB p65 IkB->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound (Rhoifolin) This compound->IkB This compound->NFkB Gene Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_n->Gene activates transcription Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pretreatment 2. Pretreat with This compound or Quercetin Cell_Culture->Pretreatment Stimulation 3. Induce Inflammation (e.g., with LPS) Pretreatment->Stimulation ELISA 4a. Measure Cytokine Levels (TNF-α, IL-6, IL-1β) via ELISA Stimulation->ELISA Western_Blot 4b. Analyze Protein Expression (p-IκB-α, NF-κB p65, COX-2) via Western Blot Stimulation->Western_Blot qPCR 4c. Quantify Gene Expression via RT-qPCR Stimulation->qPCR

References

A Comparative Analysis of the Anticancer Properties of Isorhoifolin and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally related flavonoids, Isorhoifolin and Apigenin, reveals distinct profiles in their anticancer activities, including their potency, mechanisms of action, and the signaling pathways they modulate. This guide provides a comparative overview of their performance based on available experimental data to inform researchers and professionals in drug development.

Introduction

This compound (also known as Rhoifolin) and Apigenin are naturally occurring flavonoids found in a variety of plants. Both compounds share a common flavone backbone but differ in their glycosylation. This compound is the 7-O-neohesperidoside of apigenin. This structural difference influences their bioavailability and potentially their biological activity. While Apigenin has been extensively studied for its anticancer effects, research on this compound is emerging, highlighting its potential as a cytotoxic agent against various cancer cell lines. This guide aims to provide a side-by-side comparison of their anticancer activities, drawing upon in vitro studies.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activities of this compound and Apigenin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeThis compound (Rhoifolin) IC50Apigenin IC50
Hep 2 Laryngeal Carcinoma5.9 µg/mLNot Widely Reported
HeLa Cervical Carcinoma6.2 µg/mL~17.9-35.89 µM[1]
HepG2 Hepatocellular Carcinoma22.6 µg/mL8.02-11.0 µg/mL
HuH7 Hepatocellular Carcinoma208.9-288.7 µg/mL (48h/24h)12.0 µg/mL
HCT-116 Colon Carcinoma34.8 µg/mL~25-50 µM
MRC-5 Fetal Lung Fibroblast44.6 µg/mLNot Widely Reported
MDA-MB-231 Triple-Negative Breast Cancer102 µM (72h)~14-16 µM

Mechanisms of Anticancer Action

Both this compound and Apigenin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, albeit with some reported differences in the specific phases of the cell cycle they affect.

This compound (Rhoifolin):

  • Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including pancreatic and hepatocellular carcinoma cells. This is achieved through the upregulation of pro-apoptotic proteins.

  • Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest, particularly at the S phase, in hepatocellular carcinoma cells.

Apigenin:

  • Apoptosis: Apigenin is well-documented to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in a variety of cancer cell lines.

  • Cell Cycle Arrest: Apigenin has been reported to cause cell cycle arrest at different phases depending on the cancer cell type, including the G1/G0 and G2/M phases.

Signaling Pathways

The anticancer activities of this compound and Apigenin are mediated by their modulation of various intracellular signaling pathways crucial for cancer cell survival and proliferation.

This compound (Rhoifolin): Emerging research suggests that this compound's anticancer effects are linked to the modulation of the AKT/JNK and TGF-β2/SMAD2 signaling pathways.

Apigenin: The anticancer mechanisms of Apigenin involve a broader range of well-characterized signaling pathways, including the p53-dependent pathway , PI3K/Akt/mTOR , and others.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the studies of this compound and Apigenin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells and to determine the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Apigenin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of this compound or Apigenin for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blotting

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, cyclins), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Isorhoifolin_Apigenin_Signaling_Pathways cluster_this compound This compound cluster_apigenin Apigenin This compound This compound AKT_I AKT This compound->AKT_I inhibits JNK_I JNK This compound->JNK_I activates TGFb2_I TGF-β2 This compound->TGFb2_I inhibits CellCycleArrest_S S Phase Arrest This compound->CellCycleArrest_S Apoptosis_I Apoptosis AKT_I->Apoptosis_I JNK_I->Apoptosis_I SMAD2_I SMAD2 TGFb2_I->SMAD2_I SMAD2_I->CellCycleArrest_S Apigenin Apigenin p53_A p53 Apigenin->p53_A activates PI3K_A PI3K Apigenin->PI3K_A inhibits Apoptosis_A Apoptosis p53_A->Apoptosis_A CellCycleArrest_G G1/G0 or G2/M Arrest p53_A->CellCycleArrest_G AKT_A AKT PI3K_A->AKT_A mTOR_A mTOR AKT_A->mTOR_A mTOR_A->Apoptosis_A mTOR_A->CellCycleArrest_G

Caption: Signaling pathways modulated by this compound and Apigenin in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays cluster_analysis start Cancer Cell Culture treatment Treatment with This compound or Apigenin start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist protein_quant Protein Level Quantification western->protein_quant end Comparative Analysis ic50->end apoptosis_quant->end cell_cycle_dist->end protein_quant->end

Caption: General experimental workflow for comparing the anticancer activity.

Conclusion

Both this compound and Apigenin demonstrate promising anticancer properties through the induction of apoptosis and cell cycle arrest. Apigenin has been more extensively studied, with its mechanisms of action and effects on various signaling pathways well-documented. This compound, while less studied, exhibits potent cytotoxic effects against several cancer cell lines, suggesting it is a strong candidate for further investigation. The comparative data presented here indicate that the efficacy of each compound can be cell-line dependent. Further research, including in vivo studies and investigations into their bioavailability and metabolism, is warranted to fully elucidate their therapeutic potential in cancer treatment.

References

Comparing the efficacy of Isorhoifolin with other flavonoid glycosides in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of isorhoifolin, a flavonoid glycoside, against other compounds in its class. The following sections detail its performance in key biological assays, outline the experimental methodologies, and visualize relevant signaling pathways and workflows. The data presented is compiled from various studies and is intended to serve as a resource for researchers exploring the therapeutic potential of flavonoid glycosides.

Comparative Efficacy Data

The following tables summarize the in vitro biological activities of this compound and other selected flavonoid glycosides. It is important to note that the data has been aggregated from multiple studies, and direct comparisons of absolute values may be limited due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of this compound and other flavonoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating greater potency.

Flavonoid GlycosideCell LineIC50 (µg/mL)Reference
This compound (Rhoifolin) Hep 2 (Larynx Carcinoma)5.9[1]
HeLa (Cervical Carcinoma)6.2[1]
HepG2 (Hepatocellular Carcinoma)22.6[1]
HCT-116 (Colon Carcinoma)34.8[1]
MRC-5 (Lung Fibroblast)44[1]
Apigenin MDA-MB-231 (Breast Cancer)G2/M phase arrest
Isolaxifolin MDA-MB-231 (Breast Cancer)G0/G1 phase arrest
Hesperidin HCT-15 (Colon Cancer)Potent cytotoxicity
MCF7 (Breast Cancer)IC50 of 10 µg/mL
Antioxidant Activity

The antioxidant capacity of flavonoids is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose. Results are often presented as IC50 values or as equivalents to a standard antioxidant like Trolox. One study noted that this compound exhibited weak antioxidant activities in several assays, including DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP.

Flavonoid GlycosideAssayResultReference
This compound (Rhoifolin) DPPH, ABTS, etc.Weak antioxidant activity
Rutin DPPH90.4% inhibition at 0.05 mg/ml
Rutin Glycoside Antioxidant assaysHigher radical scavenging than rutin
Isoquercitrin DPPH Radical ScavengingIC50 of 5.72 mg·L-1
Superoxide Anion Radical ScavengingIC50 of 23.63 mg·L-1
Rutin DPPH Radical ScavengingIC50 of 10.46 mg·L-1
Superoxide Anion Radical ScavengingIC50 of 36.39 mg·L-1
Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids can be determined by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cell cultures, often in lipopolysaccharide (LPS)-stimulated macrophages.

Flavonoid GlycosideCell Line/ModelEffectReference
This compound (Rhoifolin) Rat Paw EdemaSignificant inhibition of edema and TNF-α
Isolaxifolin LPS-induced RAW 264.7Modest, dose-independent reduction of NO, TNF-α, and IL-6
Apigenin LPS-induced RAW 264.7Dose-dependent reduction of NO, TNF-α, and IL-6
Rutin RAW 264.7Similar reduction of NO, PGE2, TNF-α, and IL-6 compared to rutin glycoside
Rutin Glycoside RAW 264.7Similar reduction of NO, PGE2, TNF-α, and IL-6 compared to rutin
Isorhamnetin LPS-stimulated BV2 cellsDownregulated iNOS, COX-2, TNF-α, and IL-1β via NF-κB inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 to 1 × 10^6 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid glycosides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test flavonoid to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

ABTS Radical Scavenging Assay

This is another method to determine the antioxidant capacity of a substance.

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: Add the test flavonoid to the ABTS•+ working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation period (e.g., 30 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.

  • Treatment and Stimulation: Treat the cells with various concentrations of the flavonoid glycoside for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

Signaling Pathways and Experimental Workflow

The biological effects of flavonoid glycosides are often mediated through the modulation of intracellular signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for evaluating these compounds.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis compound Flavonoid Glycoside (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antioxidant Antioxidant Assay (DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (Nitric Oxide) compound->anti_inflammatory cell_culture Cell Line Culture (e.g., Cancer, Macrophage) cell_culture->cytotoxicity cell_culture->anti_inflammatory data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis

General experimental workflow for in vitro evaluation.

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

nf_kb_pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK This compound This compound This compound->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_expression

Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_receptor Cell Surface cluster_cascade Cytoplasmic Cascade cluster_nuclear Nuclear Events Receptor Growth Factor Receptor Ras Ras Receptor->Ras Stimulus Growth Factors/ Stress Stimulus->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors This compound This compound This compound->Raf Modulation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Modulation of the MAPK/ERK signaling pathway.

References

Isorhoifolin vs. its aglycone: a comparative analysis of bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of the flavonoid glycoside isorhoifolin and its aglycone, apigenin. Flavonoids are a class of plant secondary metabolites widely recognized for their potential health benefits. However, their therapeutic efficacy is often limited by their low bioavailability. Understanding the differences in absorption, distribution, metabolism, and excretion (ADME) between a flavonoid glycoside and its aglycone is crucial for the development of effective therapeutic agents.

Executive Summary

Generally, the aglycone form of a flavonoid is more readily absorbed by the small intestine than its corresponding glycoside. This is primarily because the sugar moiety in glycosides increases their polarity and molecular size, hindering passive diffusion across the intestinal epithelium. While direct comparative pharmacokinetic studies on this compound and apigenin are limited, evidence from studies on structurally similar compounds and the general principles of flavonoid absorption strongly suggest that apigenin has a higher oral bioavailability than this compound .

This compound must first be hydrolyzed by intestinal enzymes to release its aglycone, apigenin, before it can be absorbed. This enzymatic conversion can be a rate-limiting step, leading to lower overall absorption of this compound compared to the direct administration of apigenin. Once absorbed, apigenin undergoes extensive first-pass metabolism in the intestines and liver, where it is primarily converted into glucuronide and sulfate conjugates, which are then excreted.

Chemical Structures

This compound , also known as apigenin-7-O-rutinoside, is a flavonoid glycoside. Its structure consists of the flavonoid aglycone, apigenin, linked to a rutinoside (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.

Apigenin is the aglycone of this compound. It is a flavone characterized by a three-ring structure with hydroxyl groups at positions 4', 5, and 7.

Comparative Bioavailability Data

Table 1: Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)

ParameterValueSpeciesDosageReference
Tmax (h) 3.9Wistar RatsNot Specified[2]
Cmax (ng/mL) Not SpecifiedWistar RatsNot Specified[2]
AUC (ng·h/mL) Not SpecifiedWistar RatsNot Specified[2]
Oral Bioavailability (%) Low (inferred)--[3]

Note: The oral bioavailability of apigenin is generally considered low due to its poor water solubility and extensive first-pass metabolism.

Experimental Protocols

Animal Studies for Apigenin Pharmacokinetics

A representative experimental protocol for determining the pharmacokinetics of apigenin in rats is described below.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are typically fasted overnight before the experiment to ensure an empty gastrointestinal tract.

  • Drug Administration: A suspension of apigenin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered orally via gavage. For intravenous administration, apigenin is dissolved in a solvent such as a mixture of polyethylene glycol and saline.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of apigenin and its metabolites in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, and AUC. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Metabolism and Absorption Pathway

The metabolic fate of this compound and the absorption of apigenin are crucial determinants of their bioavailability.

This compound This compound (in gut lumen) Apigenin_lumen Apigenin (in gut lumen) This compound->Apigenin_lumen Hydrolysis by intestinal enzymes Apigenin_enterocyte Apigenin (in enterocyte) Apigenin_lumen->Apigenin_enterocyte Passive Diffusion Metabolites Apigenin Glucuronides and Sulfates Apigenin_enterocyte->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Systemic_Circulation Systemic Circulation Apigenin_enterocyte->Systemic_Circulation Absorption Metabolites->Systemic_Circulation Excretion Excretion (Urine, Feces) Metabolites->Excretion Systemic_Circulation->Excretion

Caption: Metabolic pathway of this compound and absorption of apigenin.

Signaling Pathways Modulated by Apigenin

Apigenin has been shown to modulate a variety of signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Its ability to interact with these pathways underscores its therapeutic potential.

PI3K/Akt/mTOR Signaling Pathway

Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation Survival mTOR->Proliferation Promotes

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

Apigenin Apigenin Ras Ras Apigenin->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Apigenin modulates the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB_inactive NF-κB (inactive) (p50/p65-IκBα) NFkappaB_active NF-κB (active) (p50/p65) NFkappaB_inactive->NFkappaB_active IκBα degradation Nucleus Nucleus NFkappaB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Caption: Apigenin inhibits the NF-κB signaling pathway.

Conclusion

References

A Head-to-Head Comparison of Isorhoifolin and Naringin in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, presents a significant and growing challenge to global health. The quest for effective therapeutic interventions has led researchers to explore the potential of natural flavonoids. Among these, Isorhoifolin (also known as Rhoifolin) and Naringin have emerged as promising candidates due to their reported beneficial effects on various components of metabolic syndrome. This guide provides an objective, data-driven comparison of this compound and Naringin based on available preclinical studies, offering insights into their respective mechanisms of action and therapeutic potential.

Comparative Efficacy in Metabolic Syndrome Parameters

While direct head-to-head comparative studies are limited, individual preclinical data allows for a comparative assessment of this compound and Naringin on key metabolic parameters.

ParameterThis compound (Rhoifolin)NaringinKey Findings & Citations
Glucose Metabolism Fasting Blood Glucose Serum Glucose HOMA-IR Serum Insulin GLUT-4 Expression Insulin Receptor Phosphorylation Blood Glucose Hepatic Glucose-6-Phosphatase Phosphoenolpyruvate Carboxy Kinase Glucose Uptake in Skeletal MuscleThis compound demonstrates insulin-mimetic and insulin-sensitizing effects by enhancing insulin signaling pathways.[1][2] Naringin primarily acts by improving glucose uptake and regulating key enzymes in hepatic glucose metabolism.
Lipid Metabolism Triglycerides (TGs) Total Cholesterol (CHOL) Low-Density Lipoprotein Cholesterol (LDL-c) High-Density Lipoprotein Cholesterol (HDL-c) Plasma Lipids Plasma Cholesterol Hepatic Triglyceride Accumulation VLDL-apoB SecretionBoth compounds exhibit significant lipid-lowering effects. This compound improves the overall lipid profile,[3] while Naringin has been shown to reduce hepatic fat accumulation and VLDL secretion.
Anti-inflammatory Effects TNF-α IL-6 NF-κB Activation TNF-α Pro-inflammatory Cytokine ReleaseBoth flavonoids demonstrate potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[3][4]
Antioxidant Effects Catalase Superoxide Dismutase (SOD) Malondialdehyde (MDA) SOD Catalase GPxInhibits Xanthine OxidaseBoth compounds exhibit robust antioxidant activity by enhancing the expression of antioxidant enzymes and reducing markers of oxidative stress. Naringin also directly inhibits pro-oxidant enzymes.
Body Weight Improved Body WeightReduced Body WeightNaringin has been more directly linked to reductions in body weight in preclinical models of obesity.

Mechanisms of Action: A Signaling Pathway Perspective

This compound and Naringin exert their metabolic benefits through the modulation of several key signaling pathways.

This compound's Key Signaling Pathways

This compound primarily enhances insulin sensitivity and reduces inflammation through the following pathways:

Isorhoifolin_Pathway This compound This compound IR Insulin Receptor This compound->IR Activates NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK_JNK MAPK/JNK Pathway This compound->MAPK_JNK Inhibits PI3K_AKT PI3K/AKT Pathway IR->PI3K_AKT Phosphorylates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Inflammation Inflammation (↓ TNF-α, IL-6) NFkB->Inflammation Reduces MAPK_JNK->Inflammation

This compound's signaling cascade.
Naringin's Key Signaling Pathways

Naringin's metabolic effects are largely mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Naringin_Pathway Naringin Naringin AMPK AMPK Naringin->AMPK Activates NFkB NF-κB Pathway Naringin->NFkB Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Increases Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Increases Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Inflammation Inflammation NFkB->Inflammation Reduces Experimental_Workflow Animal_Model Animal Model Induction (HFD/STZ) Grouping Grouping & Treatment (Vehicle, this compound/Naringin) Animal_Model->Grouping Monitoring Monitoring (Body Weight, Food Intake) Grouping->Monitoring Metabolic_Tests Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Sample_Collection Sample Collection (Blood, Tissues) Metabolic_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (Lipids, Glucose, Insulin) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Biochemical_Analysis->Molecular_Analysis

References

Isorhoifolin and Luteolin: A Comparative Analysis of Their Anti-Cancer Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed comparison of the anti-proliferative effects of two such flavonoids, Isorhoifolin and Luteolin, on various cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research directions.

Introduction to this compound and Luteolin

This compound, a flavone glycoside, and its aglycone form, Luteolin, are both naturally occurring flavonoids found in a variety of plants. Both compounds have garnered scientific interest for their potential anti-cancer properties. This guide focuses on their comparative efficacy in inhibiting cancer cell proliferation, detailing the underlying molecular mechanisms and presenting key quantitative data from published studies.

Comparative Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process. The following table summarizes the IC50 values for this compound (also known as Rhoifolin) and Luteolin across a range of cancer cell lines, as reported in various studies. It is important to note that these values were not determined in head-to-head comparative studies, and experimental conditions may have varied between studies.

Cell LineCancer TypeThis compound (Rhoifolin) IC50 (µM)Luteolin IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer102[1]-
HepG2 Hepatocellular Carcinoma~127.8 (22.6 µg/mL)[2]-
HeLa Cervical Cancer~35.1 (6.2 µg/mL)[2]-
Hep 2 Laryngeal Carcinoma~33.4 (5.9 µg/mL)[2]-
HCT-116 Colon Carcinoma~197 (34.8 µg/mL)[2]-
MRC-5 Fetal Human Lung Fibroblast~252.5 (44.6 µg/mL)-
A549 Lung Carcinoma-3.1, 41.59 (24h), 27.12 (48h)
B16 4A5 Mouse Melanoma-2.3
CCRF-HSB-2 T-cell Leukemia-2.0
TGBC11TKB Gastric Cancer-1.3
HL60 Promyelocytic Leukemia-12.5, 15
A431 Squamous Cell Cancer-19
GLC4 Lung Cancer-40.9
COLO 320 Colon Cancer-32.5
NCI-ADR/RES Multidrug-Resistant Ovarian Cancer-~45 (24h), ~35 (48h)
MCF-7/MitoR Multidrug-Resistant Breast Cancer-~45 (24h), ~35 (48h)
H460 Non-Small-Cell Lung Cancer-48.47 (24h), 18.93 (48h)

Note: IC50 values for this compound were converted from µg/mL to µM assuming a molecular weight of approximately 578.5 g/mol . Direct comparisons should be made with caution due to variations in experimental setups.

Mechanisms of Action: Signaling Pathways

Both this compound and Luteolin exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth, survival, and apoptosis.

This compound

This compound has been shown to inhibit pancreatic cancer cell proliferation and induce apoptosis through the regulation of the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways. Its mechanism involves the downregulation of p-AKT and upregulation of JNK and p-JNK, leading to the activation of caspase-3 and subsequent apoptosis. Furthermore, this compound can downregulate TGF-β2 and its downstream effector, phosphorylated SMAD2.

Isorhoifolin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT JNK JNK This compound->JNK TGFB2 TGF-β2 This compound->TGFB2 Proliferation Cell Proliferation AKT->Proliferation Caspase3 Caspase-3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SMAD2 SMAD2 TGFB2->SMAD2 SMAD2->Proliferation

This compound's proposed signaling pathways in cancer cells.
Luteolin

Luteolin has been extensively studied and is known to modulate a broader range of signaling pathways. It inhibits tumor growth by targeting cellular processes like apoptosis, angiogenesis, and cell cycle progression. Key pathways affected by Luteolin include PI3K/Akt , MAPK , and STAT3 . Luteolin can induce apoptosis by both intrinsic and extrinsic pathways, for instance, by modulating mitochondrial membrane potential and activating caspases. It can also arrest the cell cycle at various phases, depending on the cancer cell type.

Luteolin_Signaling_Pathway Luteolin Luteolin PI3K_AKT PI3K/Akt Pathway Luteolin->PI3K_AKT MAPK MAPK Pathway Luteolin->MAPK STAT3 STAT3 Pathway Luteolin->STAT3 Apoptosis Apoptosis Luteolin->Apoptosis CellCycleArrest Cell Cycle Arrest Luteolin->CellCycleArrest Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Luteolin's multifaceted signaling inhibition in cancer.

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparison of experimental findings. Below are detailed protocols for two key assays used to evaluate the anti-proliferative effects of this compound and Luteolin.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring its absorbance, typically at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound or Luteolin and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound/Luteolin A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow of the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Protocol:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with this compound or Luteolin for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Culture and treat cells B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by flow cytometry D->E F Quantify cell cycle phases E->F

Workflow for cell cycle analysis using flow cytometry.

Conclusion

Both this compound and Luteolin demonstrate significant potential as anti-cancer agents by inhibiting cell proliferation through the modulation of critical signaling pathways. While Luteolin appears to have been more extensively studied, with a broader known range of molecular targets, this compound shows promise, particularly in its ability to induce apoptosis through the AKT/JNK and TGF-β pathways. The provided IC50 data, while not from direct comparative studies, suggests that both compounds are active in the micromolar range against various cancer cell lines. Further head-to-head studies are warranted to definitively compare their efficacy and to explore their potential synergistic effects with existing chemotherapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

Comparative Analysis of Isorhoifolin and Kaempferol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two flavonoids, Isorhoifolin and Kaempferol, supported by experimental data. The information is intended to assist researchers in evaluating their potential as antioxidant agents.

Comparative Antioxidant Activity

The antioxidant capacities of this compound and Kaempferol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with lower values indicating higher potency. The following table summarizes the available quantitative data from 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundAssayIC50 Value (µg/mL)Source
Kaempferol DPPH5.318[1]
ABTS3.70 ± 0.15[2]
ABTS0.8506[1]
This compound (related compounds)
Vaccinium bracteatum extract (high in isoorientin)DPPH42.2 ± 1.2[3]
ABTS71.1 ± 1.1[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on commonly cited procedures in the literature.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Serial dilutions of the test compounds (this compound and Kaempferol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent.

  • In a 96-well plate, a specific volume of each sample dilution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL).

  • The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a solvent (e.g., methanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.

  • A small volume of the sample (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

  • The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the sample solution is added to the FRAP reagent, and the mixture is incubated for a set time (e.g., 10 minutes).

  • The absorbance of the blue-colored ferrous-tripyridyltriazine complex is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for in vitro antioxidant activity screening.

G General Workflow for Antioxidant Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Test Compounds (this compound, Kaempferol) D Mix Samples with Reagents A->D B Prepare Standard (e.g., Trolox, Ascorbic Acid) B->D C Prepare Reagents (DPPH, ABTS, FRAP) C->D E Incubate D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare Antioxidant Activity H->I G Kaempferol's Antioxidant Signaling Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces KAE Kaempferol KAE->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AOE Antioxidant Enzyme Expression (e.g., HO-1) ARE->AOE activates transcription AOE->ROS neutralizes G Potential Antioxidant Pathway for this compound cluster_cell Cellular Response cluster_pathways Signaling Pathways cluster_effects Cellular Effects ISO This compound / Metabolites NFkB NF-κB Pathway ISO->NFkB inhibits Nrf2 Nrf2 Pathway ISO->Nrf2 activates Inflammation Reduced Inflammation NFkB->Inflammation Antioxidant_Response Increased Antioxidant Response Nrf2->Antioxidant_Response

References

A Comparative Analysis of the Anti-inflammatory Mechanisms: Isorhoifolin vs. Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of the flavonoid Isorhoifolin and the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. While Diclofenac's mechanisms are extensively documented, research specifically on this compound is limited. Therefore, this comparison incorporates data on the closely related flavonoid, Rhoifolin, to provide potential insights into this compound's mechanism, with the critical understanding that these are distinct molecules and further research on this compound is imperative.

Overview of Anti-inflammatory Mechanisms

Diclofenac is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3] Emerging evidence also points to its influence on other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[4][5]

This compound , a flavonoid glycoside, is structurally similar to Rhoifolin. While direct and extensive studies on this compound's anti-inflammatory action are scarce, research on Rhoifolin suggests its anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. Its effects on the COX and MAPK pathways are not as well-defined.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative and qualitative data on the effects of Diclofenac and Rhoifolin (as a proxy for this compound) on key inflammatory markers and pathways.

Table 1: Inhibition of COX Enzymes and Prostaglandin Synthesis

CompoundTargetAssay SystemIC50 / EffectCitation
Diclofenac COX-1Human Whole Blood-
COX-2Human Whole BloodAlmost complete inhibition at clinical doses
Prostaglandin E2 (PGE2) SynthesisLPS-stimulated macrophagesPotent inhibitor
Rhoifolin COX-1 / COX-2Not ReportedData not available
Prostaglandin E2 (PGE2) SynthesisNot ReportedData not available

Table 2: Modulation of NF-κB and MAPK Signaling Pathways

CompoundTargetCell Line / ModelEffectCitation
Diclofenac NF-κB (p65) Nuclear TranslocationOsteoclastsSuppression
IκBα DegradationNCI-H292 cellsInhibition
p38 MAPK PhosphorylationColon Cancer CellsActivation
JNK PhosphorylationColon Cancer CellsActivation
ERK PhosphorylationColon Cancer CellsActivation
Rhoifolin NF-κB (p65) LevelsArticular Chondrocytes (CFA-induced arthritis model)Significant reduction
p-IκB-α LevelsArticular Chondrocytes (CFA-induced arthritis model)Significant reduction
P38/JNK PathwaysOsteoarthritis ModelImplicated in regulating autophagy

Table 3: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDosageEffectCitation
Diclofenac Carrageenan-induced paw edema in rats10 mg/kgBlunted inflammatory response
Rhoifolin Carrageenan-induced paw edema in rats2.5, 25, 250 mg/kg14%, 25%, and 45% inhibition of edema, respectively
Complete Freund's Adjuvant (CFA)-induced arthritis in rats10 and 20 mg/kgSignificant improvement in paw edema and weight loss

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known and proposed anti-inflammatory signaling pathways for Diclofenac and Rhoifolin.

Diclofenac_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 IkB IκBα Diclofenac->IkB Inhibits Degradation MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Diclofenac->MAPK_Pathway Modulates LPS_Cytokines LPS / Cytokines IKK IKK LPS_Cytokines->IKK LPS_Cytokines->MAPK_Pathway IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Gene_Expression->Inflammation MAPK_Pathway->Inflammation

Caption: Anti-inflammatory mechanism of Diclofenac.

Rhoifolin_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, CFA) IKK IKK Inflammatory_Stimuli->IKK MAPK_Pathway MAPK Pathway (P38, JNK) Inflammatory_Stimuli->MAPK_Pathway IkB p-IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Rhoifolin Rhoifolin Rhoifolin->IkB Rhoifolin->NFkB Nrf2 Nrf2 Rhoifolin->Nrf2 Activates? Rhoifolin->MAPK_Pathway Modulates? Nrf2->NFkB MAPK_Pathway->Inflammation

Caption: Proposed anti-inflammatory mechanism of Rhoifolin.

Experimental Protocols

This section details common experimental protocols used to assess the anti-inflammatory activity of compounds like this compound and Diclofenac.

In Vitro LPS-Induced Inflammation in Macrophages

This assay is fundamental for studying the anti-inflammatory effects of compounds on immune cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound or Diclofenac) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways.

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with Compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells LPS_Stimulation->Lyse_Cells Griess_Assay Griess Assay (NO measurement) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokine measurement) Collect_Supernatant->ELISA Western_Blot Western Blot (Signaling proteins) Lyse_Cells->Western_Blot End End Griess_Assay->End ELISA->End Western_Blot->End

References

In vitro comparison of the antimicrobial activity of Isorhoifolin and other flavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhoifolin is a flavonoid glycoside with the chemical formula C27H30O14[1][2][3]. Its structure is presented below.

Structure of this compound

Chemical structure of this compound

Source: PubChem CID 9851181

Comparative Antimicrobial Activity of Flavones

The antimicrobial efficacy of various flavones has been evaluated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The table below summarizes the MIC values for several common flavones against selected Gram-positive and Gram-negative bacteria. It is important to note that direct antimicrobial activity data for this compound is not available in the reviewed literature.

FlavoneTest OrganismMIC (µg/mL)Reference
Apigenin Staphylococcus aureus3.12 - >4000[4][5]
Escherichia coli312.5
Pseudomonas aeruginosa>4000
Oral Pathogens50 - 200
Luteolin Staphylococcus aureus312.5
Escherichia coli312.5
Trueperella pyogenes78
MDR K. pneumoniae53.33
MDR E. coli O11126.66
Quercetin Staphylococcus aureus (MRSA)176 - 500
Pseudomonas aeruginosa158 - 250
Chromobacterium violaceum125
Serratia marcescens500
Baicalein Staphylococcus aureus32 - 500
Oral Pathogens80 - 320
Chrysin Acinetobacter baumannii>128
Various bacteria>128
Staphylococcus aureus25 - 62.5
Pseudomonas aeruginosa25 - 62.5

Experimental Protocols

The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental experiment in antimicrobial activity testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted standard for quantifying the in vitro antimicrobial activity of a compound.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.
  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at a suitable temperature (e.g., 37°C) until it reaches a specific turbidity, corresponding to a known cell density (typically adjusted to a 0.5 McFarland standard).
  • The bacterial suspension is then diluted to the final working concentration.

2. Preparation of Test Compound Dilutions:

  • A stock solution of the test compound (e.g., a specific flavone) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a range of decreasing concentrations of the test compound.

3. Inoculation and Incubation:

  • A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture Preparation C Inoculation of Microtiter Plate A->C B Test Compound Serial Dilution B->C D Incubation C->D E Visual Assessment of Growth D->E F MIC Determination E->F

Workflow for MIC Determination

Potential Antimicrobial Mechanisms of Flavones

The antimicrobial activity of flavones is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms can vary between different flavones and bacterial species, several key pathways have been proposed.

A generalized signaling pathway illustrating the potential antimicrobial mechanisms of flavones is depicted below.

Flavone_Mechanism cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects cluster_outcome Outcome Flavone Flavone Membrane Cell Membrane Flavone->Membrane Enzymes Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) Flavone->Enzymes Metabolism Energy Metabolism Flavone->Metabolism Permeability Increased Permeability & Leakage Membrane->Permeability Inhibition Enzyme Inhibition Enzymes->Inhibition ATP_Depletion ATP Depletion Metabolism->ATP_Depletion Death Bacterial Cell Death Permeability->Death Inhibition->Death ATP_Depletion->Death

Potential Antimicrobial Mechanisms of Flavones

The proposed mechanisms include:

  • Cell Membrane Disruption: Flavones can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

  • Inhibition of Essential Enzymes: Certain flavones have been shown to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.

  • Interference with Energy Metabolism: Flavones may disrupt the electron transport chain and inhibit ATP synthesis, leading to a depletion of cellular energy and cessation of vital functions.

Further research is necessary to elucidate the specific antimicrobial mechanisms of this compound and to fully understand its potential as a therapeutic agent. The data and protocols presented in this guide offer a foundation for such investigations.

References

Isorhoifolin: A Head-to-Head Battle Against Established Cancer Drugs in Preclinical Arenas

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Isorhoifolin, a flavonoid compound found in various citrus fruits and other plants, has emerged as a promising candidate, demonstrating notable cytotoxic and anticancer properties in preclinical studies. This guide provides an objective comparison of this compound's efficacy against established anticancer drugs, supported by available experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Efficacy Showdown: this compound vs. Established Drugs

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with several studies providing direct comparisons with established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, serves as a critical metric for these comparisons.

One pivotal study directly compared the efficacy of this compound (also referred to as rhoifolin) with vinblastine, a widely used mitotic inhibitor. In human epidermoid larynx (Hep-2) and human cervical (HeLa) carcinoma cell lines, this compound exhibited potent anticancer activities, with IC50 values nearly on par with vinblastine[1][2].

Another study investigated the potential of this compound to enhance the efficacy of doxorubicin, a topoisomerase inhibitor, in triple-negative breast cancer cells (MDA-MB-231). While this compound alone showed a higher IC50 value compared to doxorubicin, their combination resulted in a synergistic cytotoxic effect, suggesting a potential role for this compound in combination therapies[3].

The following table summarizes the available IC50 values for this compound and its established comparators in various cancer cell lines.

Cancer Cell LineCompoundIC50Citation
Human Epidermoid Larynx (Hep-2) This compound5.9 µg/mL[1][2]
Vinblastine4.6 µg/mL
Human Cervical (HeLa) This compound6.2 µg/mL
Vinblastine5.2 µg/mL
Triple-Negative Breast Cancer (MDA-MB-231) This compound102 µM
Doxorubicin6.22 µM
Hepatocellular Carcinoma (HepG2) This compound22.6 µg/mL
Colon Carcinoma (HCT-116) This compound34.8 µg/mL
Fetal Human Lung Fibroblast (MRC-5) This compound44.6 µg/mL

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Signaling Pathways of this compound and Established Drugs:

Research indicates that this compound exerts its anti-pancreatic cancer effects by regulating the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways. In contrast, established drugs like doxorubicin have well-characterized mechanisms of action that include DNA intercalation, inhibition of topoisomerase-II, and the generation of reactive oxygen species, ultimately leading to apoptotic cell death. Vinblastine, another comparator, functions by disrupting microtubule formation, leading to mitotic arrest and apoptosis.

Signaling_Pathways cluster_this compound This compound cluster_Doxorubicin Doxorubicin This compound This compound AKT AKT This compound->AKT Inactivates JNK JNK This compound->JNK Activates TGFb2 TGF-β2 This compound->TGFb2 Downregulates Caspase3 Caspase-3 AKT->Caspase3 Inhibits JNK->Caspase3 Activates Apoptosis_I Apoptosis Caspase3->Apoptosis_I SMAD2 SMAD2 TGFb2->SMAD2 Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase-II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS Apoptosis_D Apoptosis DNA->Apoptosis_D TopoII->Apoptosis_D ROS->Apoptosis_D Experimental_Workflow start Cancer Cell Lines (e.g., Hep-2, HeLa, MDA-MB-231) treatment Treatment with This compound or Established Drug (e.g., Vinblastine, Doxorubicin) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data

References

Safety Operating Guide

Personal protective equipment for handling Isorhoifolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, logistical, and operational information for handling Isorhoifolin in a laboratory setting. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to ensure a safe working environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is recommended.

Eye and Face Protection:

  • Safety Glasses with Side Shields: Essential to protect against splashes or airborne particles.

  • Chemical Safety Goggles: Recommended when there is a higher risk of splashing.

Hand Protection:

  • Chemical-Resistant Gloves: Nitrile gloves are suitable for handling this compound.[1] It is important to inspect gloves for any tears or perforations before use.

Body Protection:

  • Laboratory Coat: A standard lab coat should be worn to protect skin and clothing from potential contamination.

  • Closed-Toe Shoes: Always mandatory in a laboratory environment to protect the feet from spills.

Respiratory Protection:

  • General Ventilation: Work should be conducted in a well-ventilated area.[1]

  • Respirator: Not typically required for handling small quantities in a well-ventilated space. However, if there is a risk of generating significant amounts of dust, a respirator may be necessary.

Quantitative Data Summary

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance, and therefore, extensive toxicological data is not available.[1][2][3] The table below summarizes its key physical and chemical properties.

ParameterValueReference
CAS Number 552-57-8
EC Number 209-015-9
Molecular Formula C27H30O14
Molecular Weight 578.52 g/mol
Appearance Solid
Acute Toxicity Not classified as acutely toxic
Skin Corrosion/Irritation Not classified as a skin irritant
Eye Damage/Irritation Not classified as an eye irritant
Sensitization No sensitizing effects known

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.

  • Weighing: When weighing solid this compound, do so in an area with minimal air currents to prevent the powder from becoming airborne. For larger quantities, consider using a balance with a draft shield.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After handling is complete, wipe down the work area with a damp cloth. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Spill Procedures:

  • Small Spills:

    • Wearing appropriate PPE, gently sweep or vacuum the spilled solid material, avoiding dust generation.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a wet cloth.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation if possible.

    • Follow the same procedure as for small spills, using appropriate respiratory protection if necessary.

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Solution Prep Solution Prep Weighing->Solution Prep Decontaminate Decontaminate Solution Prep->Decontaminate Dispose Waste Dispose Waste Solution Prep->Dispose Waste Doff PPE Doff PPE Decontaminate->Doff PPE Decontaminate->Dispose Waste Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.